5-Hydrazinyl-2-methoxypyridine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(6-methoxypyridin-3-yl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c1-10-6-3-2-5(9-7)4-8-6;/h2-4,9H,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBNHMWUFAOTLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630493 | |
| Record name | 5-Hydrazinyl-2-methoxypyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179543-88-5 | |
| Record name | 5-Hydrazinyl-2-methoxypyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Hydrazinyl-2-methoxypyridine hydrochloride
This guide provides an in-depth exploration of the synthesis and characterization of 5-Hydrazinyl-2-methoxypyridine hydrochloride, a key building block in contemporary drug discovery and development. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the critical aspects of its preparation and rigorous analytical validation, ensuring the highest standards of scientific integrity and reproducibility.
Introduction: The Strategic Importance of this compound
This compound serves as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules. Its unique structural motif, featuring a reactive hydrazine group and a methoxy-substituted pyridine ring, makes it a versatile scaffold for the construction of complex heterocyclic systems. These systems are often at the core of novel therapeutic agents targeting a range of diseases. The hydrochloride salt form enhances the compound's stability and handling properties, making it amenable to various synthetic transformations. A thorough understanding of its synthesis and a robust analytical characterization are paramount to ensure the quality and consistency of downstream applications.
Part 1: Synthesis of this compound
The synthesis of this compound is most commonly achieved through a well-established multi-step process commencing from readily available precursors. The primary route involves the diazotization of 5-amino-2-methoxypyridine followed by a reduction of the resulting diazonium salt.
Synthetic Strategy: A Stepwise Approach
The chosen synthetic pathway is predicated on the reliable and scalable transformation of functional groups on the pyridine core. The process begins with the introduction of a nitrogen-based functional group at the 5-position, which is then converted to the desired hydrazine moiety.
Caption: Synthetic workflow for this compound.
Experimental Protocol
The following protocol details the synthesis of this compound from 5-amino-2-methoxypyridine. This method is a self-validating system, with clear checkpoints for reaction monitoring and product isolation.
Step 1: Diazotization of 5-Amino-2-methoxypyridine
The initial step involves the conversion of the primary aromatic amine to a diazonium salt. This reaction is conducted at low temperatures to ensure the stability of the diazonium intermediate.[1][2][3]
-
A solution of sodium nitrite (3.795 g) in water (20 ml) is prepared.
-
In a separate reaction vessel, 5-amino-2-methoxypyridine (6.21 g) is dissolved in concentrated hydrochloric acid. The vessel is cooled in an ice bath to maintain a temperature of 0-5 °C.
-
The sodium nitrite solution is added dropwise to the cooled solution of 5-amino-2-methoxypyridine. The addition rate should be controlled to keep the internal temperature below 5 °C.
-
Following the addition, 50 ml of hydrochloric acid is slowly added over 60 minutes, and the reaction mixture is stirred for an additional 30 minutes at the same temperature.
Step 2: Reduction of the Diazonium Salt
The diazonium salt is then reduced to the corresponding hydrazine using a suitable reducing agent, such as tin(II) chloride dihydrate.[4]
-
A solution of tin(II) chloride dihydrate (39.5 g) in concentrated hydrochloric acid is prepared.
-
This solution is added dropwise to the reaction mixture containing the diazonium salt, maintaining the internal temperature at approximately 10°C.
-
After the addition is complete, the reaction mixture is stirred for 2 hours at room temperature.
Step 3: Work-up and Isolation
The final product is isolated and purified through a series of extraction and precipitation steps.
-
The reaction mixture is cooled in an ice bath, and a solution of sodium hydroxide (75 g) in water (300 ml) is added, followed by diethyl ether for phase separation.
-
The aqueous phase is extracted twice with diethyl ether. The aqueous phase is then saturated with sodium chloride and extracted again with diethyl ether.
-
All organic phases are combined and dried over anhydrous sodium sulfate.
-
After filtration, a 1 M ethanolic solution of hydrochloric acid (50 ml) is added to the filtrate and the mixture is stirred.
-
The resulting solid precipitate is collected by filtration, washed with diethyl ether, and dried to yield this compound.[4]
Alternative Starting Materials:
While the above protocol is widely used, alternative starting materials can be employed. For instance, 2-methoxy-5-nitropyridine can be reduced to 5-amino-2-methoxypyridine, which then enters the diazotization step.[5][6] Another approach involves the reaction of 5-bromo-2-methoxypyridine with hydrazine hydrate.[7][8][9] The choice of starting material often depends on commercial availability, cost, and the desired scale of the synthesis.
Part 2: Characterization of this compound
Rigorous characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed for this purpose.
Caption: Analytical workflow for the characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR are crucial for confirming the presence of the key functional groups and the overall substitution pattern of the pyridine ring.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Methoxy (CH₃) | 3.81 | Singlet (s) | - |
| Pyridine H-3 | 6.82 | Doublet (d) | 8.8 |
| Pyridine H-4 | 7.57 | Doublet of doublets (dd) | 8.8, 2.9 |
| Pyridine H-6 | 7.97 | Doublet (d) | 2.9 |
| Hydrazine (NH) | 8.55-9.20 | Broad (br) | - |
| Hydrochloride (NH₂⁺) | 10.13-10.50 | Broad (br) | - |
| Data obtained in DMSO-d₆ at 400 MHz.[4] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Methoxy (OCH₃) | ~55 |
| Pyridine C-3 | ~110-115 |
| Pyridine C-4 | ~135-140 |
| Pyridine C-5 | ~130-135 |
| Pyridine C-6 | ~140-145 |
| Pyridine C-2 | ~160-165 |
| Expected chemical shifts are based on typical values for similar pyridine derivatives.[10][11] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H stretch (hydrazine) | 3100-3400 | Broad to medium intensity |
| C-H stretch (aromatic) | 3000-3100 | Medium to weak intensity |
| C-H stretch (aliphatic) | 2850-3000 | Medium to weak intensity |
| C=N, C=C stretch (pyridine ring) | 1500-1600 | Strong to medium intensity |
| C-O stretch (methoxy) | 1200-1300 | Strong intensity |
| General expected ranges for hydrazine and pyridine derivatives.[12][13][14][15] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Electrospray Ionization (ESI)
ESI is a soft ionization technique that typically results in the observation of the protonated molecular ion.
| Ion | Expected m/z |
| [M+H]⁺ | 140 |
| M refers to the free base, 5-Hydrazinyl-2-methoxypyridine.[4][16] |
The fragmentation pattern in mass spectrometry can also provide structural information. For pyridine derivatives, fragmentation often involves the loss of substituents or cleavage of the ring.[17][18][19]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₁₀ClN₃O |
| Molecular Weight | 175.62 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | Typically in the range of 180-190 °C (with decomposition) |
Conclusion
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocol, coupled with a thorough analytical framework, offers researchers and drug development professionals the necessary tools to produce and validate this important chemical intermediate with a high degree of confidence. Adherence to these methodologies ensures the production of high-quality material, which is fundamental to the success of subsequent research and development endeavors.
References
- 1. Diazotisation [organic-chemistry.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 5-Bromo-2-methoxypyridine | 13472-85-0 [chemicalbook.com]
- 9. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 10. Pyridine - Wikipedia [en.wikipedia.org]
- 11. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Infrared spectra of hydrazine and products of its reactions with HF, F/sub 2/, and O/sub 3/ in solid argon (Journal Article) | OSTI.GOV [osti.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Spectroscopic Unveiling of 5-Hydrazinyl-2-methoxypyridine Hydrochloride: A Technical Guide
This guide provides an in-depth technical analysis of the spectroscopic characteristics of 5-hydrazinyl-2-methoxypyridine hydrochloride, a compound of interest for researchers and professionals in the field of drug discovery and development. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can elucidate the structural features of this molecule with a high degree of confidence. This document is designed to serve as a practical reference for the acquisition, interpretation, and validation of spectroscopic data for this and structurally related compounds.
Molecular Structure and Spectroscopic Rationale
The structural integrity of a molecule is the foundation of its chemical and biological activity. Spectroscopic techniques provide a non-destructive window into the molecular architecture, allowing for the confirmation of identity and purity. For this compound, each technique offers a unique piece of the structural puzzle.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual nuclei, such as protons (¹H) and carbon-13 (¹³C).
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound provides a fingerprint of the proton environments within the molecule. The hydrochloride salt form influences the chemical shifts, particularly of protons near the nitrogen atoms, due to protonation.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as it can influence chemical shifts and the observation of exchangeable protons.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Interpretation:
The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits distinct signals corresponding to the methoxy group protons and the aromatic protons on the pyridine ring.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.81 | Singlet | 3H | -OCH₃ |
| 6.82 | Doublet (J = 8.8 Hz) | 1H | H-3 |
| 7.50 | Doublet of doublets (J = 8.8, 2.8 Hz) | 1H | H-4 |
| 7.85 | Doublet (J = 2.8 Hz) | 1H | H-6 |
Data sourced from ChemicalBook.[1]
The downfield shift of the aromatic protons is characteristic of the electron-withdrawing nature of the pyridine nitrogen. The observed coupling constants (J values) are consistent with an ortho and meta coupling relationship between the protons on the pyridine ring, confirming their relative positions. The protons of the hydrazinyl group and the hydrochloride proton are often broad and may exchange with residual water in the solvent, making their observation challenging.
¹³C NMR Spectroscopy: The Carbon Skeleton
Predicted ¹³C NMR Data:
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~160 | C-2 |
| ~145 | C-6 |
| ~138 | C-4 |
| ~130 | C-5 |
| ~110 | C-3 |
| ~55 | -OCH₃ |
Note: These are approximate values based on computational predictions and analysis of similar structures. The actual experimental values may vary.
The carbon attached to the electronegative oxygen (C-2) is expected to be the most downfield signal. The other aromatic carbons are distinguished based on their substitution and position relative to the nitrogen atom.
References
An In-depth Technical Guide to the Structure Elucidation of (6-methoxypyridin-3-yl)hydrazine hydrochloride
Introduction
(6-methoxypyridin-3-yl)hydrazine hydrochloride is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. As a hydrazine derivative of a substituted pyridine, it serves as a versatile building block in the synthesis of novel compounds with potential therapeutic applications.[1][2] The precise molecular structure of this compound is paramount, as it dictates its reactivity, physicochemical properties, and ultimately, its biological activity. Accurate structure elucidation is therefore a critical, non-negotiable step in the research and development pipeline.
This guide provides a comprehensive, in-depth exploration of the methodologies employed to confirm the structure of (6-methoxypyridin-3-yl)hydrazine hydrochloride. We will move beyond a simple listing of techniques, instead focusing on the causality behind experimental choices and the logic of data interpretation. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of the principles and practices of modern structure elucidation.
A Multi-faceted Approach to Structural Verification
The structural confirmation of (6-methoxypyridin-3-yl)hydrazine hydrochloride relies on a synergistic application of several analytical techniques. No single method provides a complete picture; rather, the convergence of data from multiple, orthogonal techniques provides the highest level of confidence in the assigned structure. Our approach is a self-validating system, where the results from one experiment corroborate and refine the hypotheses drawn from another.
The core techniques we will discuss are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : To probe the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS) : To determine the molecular weight and fragmentation patterns.
-
Infrared (IR) Spectroscopy : To identify the functional groups present in the molecule.
-
X-ray Crystallography : To definitively determine the three-dimensional arrangement of atoms in the solid state.
Below is a workflow diagram illustrating the integrated approach to the structure elucidation of this compound.
Caption: Integrated workflow for structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] By analyzing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of atoms within the molecule. For (6-methoxypyridin-3-yl)hydrazine hydrochloride, we will utilize a suite of NMR experiments.
¹H NMR Spectroscopy
Proton NMR provides information about the number of different types of protons and their neighboring protons. Based on the proposed structure, we expect to see distinct signals for the protons on the pyridine ring, the methoxy group, and the hydrazine moiety.
Expected ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 | s | 1H | H-2 | The proton at position 2 is adjacent to the electron-withdrawing nitrogen and is expected to be the most downfield of the aromatic protons. |
| ~7.4 | d | 1H | H-4 | This proton is coupled to H-5, resulting in a doublet. |
| ~6.8 | d | 1H | H-5 | Coupled to H-4, this proton appears as a doublet. It is upfield due to the electron-donating effect of the methoxy group. |
| ~3.8 | s | 3H | -OCH₃ | The three protons of the methoxy group are equivalent and appear as a singlet. |
| Broad | br s | 3H | -NHNH₂⁺ | The protons on the protonated hydrazine group are exchangeable and often appear as a broad singlet. |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the different carbon environments in the molecule.
Expected ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~160 | C-6 | The carbon attached to the electronegative oxygen of the methoxy group is significantly deshielded. |
| ~145 | C-2 | The carbon adjacent to the ring nitrogen is deshielded. |
| ~138 | C-4 | Aromatic carbon. |
| ~125 | C-3 | The carbon bearing the hydrazine group. |
| ~110 | C-5 | This carbon is shielded by the electron-donating methoxy group. |
| ~53 | -OCH₃ | Typical chemical shift for a methoxy carbon. |
2D NMR Spectroscopy (HSQC and HMBC)
To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are essential.
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to confirm the assignments made in the ¹H and ¹³C spectra.
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the connectivity of the molecule. For instance, an HMBC correlation between the methoxy protons and C-6 would confirm the position of the methoxy group.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of (6-methoxypyridin-3-yl)hydrazine hydrochloride in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the good solubility of hydrochloride salts and to allow for the observation of exchangeable NH protons.
-
Data Acquisition: Acquire ¹H, ¹³C, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the ¹H NMR signals and determine the multiplicities. Assign all signals in the ¹H and ¹³C spectra using the 2D correlation data.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.[4][5] For a salt like (6-methoxypyridin-3-yl)hydrazine hydrochloride, electrospray ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar and ionic compounds.
Expected ESI-MS Data:
-
Positive Ion Mode: We expect to observe the molecular ion for the free base, [M+H]⁺, at an m/z corresponding to the protonated form of (6-methoxypyridin-3-yl)hydrazine.
-
C₆H₉N₃O (free base) = 139.07 g/mol
-
Expected [M+H]⁺ = 140.08 m/z
-
-
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and further confirming the molecular formula.
Fragmentation Analysis:
Tandem MS (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation. The fragmentation pattern can provide valuable structural information. For example, the loss of ammonia (NH₃) or the methoxy group (CH₃O•) could be expected.
Experimental Protocol for ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire mass spectra in both positive and negative ion modes. For HRMS, use a high-resolution instrument such as a time-of-flight (TOF) or Orbitrap mass spectrometer.
-
Data Analysis: Determine the m/z of the molecular ion and compare it with the theoretical value. If MS/MS data was acquired, propose fragmentation pathways consistent with the observed product ions.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[6] Each functional group absorbs infrared radiation at a characteristic frequency, providing a "fingerprint" of the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200-3400 | N-H stretch | Hydrazine (-NHNH₂) |
| 3000-3100 | C-H stretch | Aromatic C-H |
| 2800-3000 | C-H stretch | Methoxy (-OCH₃) |
| ~1600 | C=C and C=N stretch | Pyridine ring |
| ~1250 | C-O stretch | Aryl ether |
The presence of the hydrochloride salt may lead to broad absorptions in the 2400-2800 cm⁻¹ region due to the N⁺-H stretching vibrations.[7]
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, the attenuated total reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier-transform infrared (FT-IR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the proposed structure.
X-ray Crystallography: The Definitive Structure
While spectroscopic methods provide compelling evidence for the structure of a molecule in solution or gas phase, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[8][9] This technique can determine the precise spatial arrangement of atoms, bond lengths, and bond angles. For a hydrochloride salt, it also reveals the details of the ionic interactions and hydrogen bonding network in the crystal lattice.[10]
Experimental Protocol for X-ray Crystallography
-
Crystal Growth: Grow single crystals of (6-methoxypyridin-3-yl)hydrazine hydrochloride suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
-
Structure Analysis: Analyze the refined structure to confirm the connectivity, stereochemistry, and intermolecular interactions.
The relationship between these analytical techniques and the structural features they elucidate is summarized in the diagram below.
Caption: Mapping analytical techniques to the structural information they provide.
Conclusion
The structure elucidation of (6-methoxypyridin-3-yl)hydrazine hydrochloride is a process of systematic investigation, where each analytical technique provides a unique and vital piece of the puzzle. The convergence of data from NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a highly confident assignment of the molecular structure. When available, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation. By following the integrated and self-validating workflow outlined in this guide, researchers can ensure the scientific integrity of their work and proceed with confidence in the use of this important chemical entity in their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]
- 3. psvmkendra.com [psvmkendra.com]
- 4. Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of hydrazine in smokeless tobacco products by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ajsonline.org [ajsonline.org]
- 9. ajsonline.org [ajsonline.org]
- 10. X-Ray Investigations on Some Salts of Hydrazine and Hydrazine Derivatives | Advances in X-Ray Analysis | Cambridge Core [cambridge.org]
An In-depth Technical Guide to 5-Hydrazinyl-2-methoxypyridine Hydrochloride: Solubility and Stability Profile
This technical guide provides a comprehensive overview of the solubility and stability characteristics of 5-Hydrazinyl-2-methoxypyridine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven insights to facilitate the effective handling, formulation, and analysis of this compound.
Introduction: A Profile of this compound
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a hydrazinyl and a methoxy group, and it is supplied as a hydrochloride salt. This structure confers a unique combination of chemical properties that are of interest in medicinal chemistry and organic synthesis, often serving as a key building block for more complex molecules. A thorough understanding of its solubility and stability is paramount for its successful application in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are fundamental to predicting its behavior in various solvent systems and under different environmental conditions.
| Property | Value | Source |
| Molecular Formula | C6H10ClN3O | [1] |
| Molecular Weight | 175.62 g/mol | Inferred from formula |
| Appearance | White to off-white solid | General observation for similar compounds |
| pKa | ~5.2-6.0 (Pyridine ring nitrogen) | Estimated based on similar pyridine derivatives |
| Melting Point | Not available | Data not found in public sources |
Solubility Profile
The hydrochloride salt form of 5-Hydrazinyl-2-methoxypyridine significantly influences its solubility, particularly in aqueous media. Pyridine hydrochloride itself is known to be highly soluble in water[2][3]. The presence of the polar hydrazinyl and methoxy groups further contributes to its hydrophilic character.
Aqueous Solubility
As a hydrochloride salt, this compound is expected to be freely soluble in water. The protonated pyridine ring and the hydrazinium group can readily form hydrogen bonds with water molecules, facilitating dissolution. The solubility is expected to be pH-dependent, with higher solubility in acidic to neutral conditions where the molecule remains in its protonated, salt form. At higher pH values, deprotonation to the free base would decrease aqueous solubility.
Organic Solvent Solubility
The solubility in organic solvents is dictated by the overall polarity of the molecule. A summary of predicted solubility in common laboratory solvents is provided below.
| Solvent | Predicted Solubility | Rationale |
| Methanol | Soluble | A polar protic solvent that can solvate both the ionic and polar parts of the molecule. |
| Ethanol | Soluble | Similar to methanol, but solubility may be slightly lower due to decreased polarity. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |
| Acetonitrile | Sparingly soluble | A polar aprotic solvent with lower polarity than DMSO. |
| Dichloromethane (DCM) | Insoluble to sparingly soluble | A non-polar solvent, unlikely to effectively solvate the ionic hydrochloride salt. Pyridine hydrochloride is noted to be insoluble in dichloromethane[4]. |
| Diethyl Ether | Insoluble | A non-polar solvent. |
Experimental Protocol for Solubility Determination
A standardized protocol for the quantitative determination of solubility is outlined below. This method utilizes High-Performance Liquid Chromatography (HPLC) for accurate quantification.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol)
-
HPLC system with UV detector
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Syringe filters (0.45 µm)
Procedure:
-
Prepare saturated solutions by adding an excess amount of the compound to each solvent in separate vials.
-
Equilibrate the solutions in a thermostatic shaker at a controlled temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
After equilibration, visually inspect for the presence of undissolved solid.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted samples by a validated HPLC method.
-
Calculate the solubility based on the concentration determined by HPLC and the dilution factor.
Stability Profile
The stability of this compound is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents. The hydrazinyl moiety is particularly susceptible to degradation.
Potential Degradation Pathways
Hydrazine and its derivatives are known to be susceptible to oxidation and other degradation reactions[5][6][7]. The primary degradation pathways for this compound are likely to involve the hydrazinyl group.
-
Oxidation: The hydrazinyl group can be oxidized to form diimide, which is unstable and rapidly decomposes to nitrogen gas. This can be catalyzed by metal ions.
-
Reaction with Carbonyls: The hydrazinyl group can react with aldehydes and ketones to form hydrazones.
-
Acid/Base Instability: While generally stable in acidic conditions due to the formation of the hydrazinium salt, the free base form at higher pH may be more susceptible to oxidation.
Caption: Potential degradation pathways of this compound.
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.
-
Light: Protect from light to prevent photolytic degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Container: Keep in a tightly sealed container to prevent moisture absorption.
Experimental Protocol for Stability Assessment
A comprehensive stability study should be conducted to evaluate the degradation profile of the compound under various stress conditions.
Objective: To assess the stability of this compound and identify its degradation products.
Materials:
-
This compound
-
Solutions of varying pH (e.g., 0.1 M HCl, phosphate buffer pH 7.4, 0.1 M NaOH)
-
Hydrogen peroxide solution (as an oxidizing agent)
-
Temperature-controlled ovens
-
Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Dissolve the compound in acidic, neutral, and basic solutions and heat at an elevated temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Treat a solution of the compound with hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).
-
Photostability: Expose a solution of the compound to UV and visible light in a photostability chamber.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Analyze the samples using a stability-indicating HPLC method. A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile or methanol) is a suitable starting point[8][9][10][11].
-
Use a photodiode array (PDA) detector to monitor for the appearance of new peaks.
-
Use mass spectrometry (MS) to identify the mass of any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to that in an unstressed control.
-
Characterize the degradation products based on their chromatographic behavior and mass spectral data.
-
Caption: Workflow for a comprehensive stability assessment of the compound.
Conclusion
This compound is a valuable research chemical with predictable solubility and stability characteristics based on its chemical structure. Its high aqueous solubility makes it suitable for various biological assays and as a starting material in aqueous reaction media. However, careful consideration must be given to its potential for oxidative degradation, particularly in the presence of metal ions and at elevated temperatures. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of its solubility and stability, ensuring its effective and reliable use in scientific research and drug development.
References
- 1. Hydrazine - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. chembk.com [chembk.com]
- 4. PYRIDINE +HCL Supplier, Trader from Mumbai - Latest Price [hemanshuchemicals.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. helixchrom.com [helixchrom.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. researchgate.net [researchgate.net]
commercial availability of 5-Hydrazinyl-2-methoxypyridine hydrochloride
An In-Depth Technical Guide to 5-Hydrazinyl-2-methoxypyridine hydrochloride
This guide provides an in-depth technical overview of this compound (CAS No: 179543-88-5), a key chemical intermediate for researchers, scientists, and professionals in drug development. We will explore its commercial availability, synthesis, quality control standards, and critical applications, with a focus on providing actionable insights for laboratory and process development settings.
Compound Identification and Physicochemical Properties
This compound is a substituted pyridine derivative belonging to the hydrazine class of organic compounds. The presence of the nucleophilic hydrazine group (-NHNH2) makes it a versatile building block in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 179543-88-5 | [1][2][3] |
| Molecular Formula | C₆H₁₀ClN₃O | [4] |
| Molecular Weight | 175.62 g/mol | [1][4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | ~128 °C (with decomposition) | [5] |
| Solubility | Soluble in water | [5] |
| Storage | Sealed in a dry environment, recommended at 2-8°C | [4] |
Commercial Availability and Procurement
This compound is readily available from a range of chemical suppliers specializing in research chemicals and pharmaceutical intermediates. Procurement for research quantities is straightforward, while larger, process-scale quantities may require lead times and custom synthesis arrangements.
Table of Representative Suppliers:
| Supplier | Typical Purity | Available Quantities | Notes |
| Fisher Scientific (via ChemScene) | ≥97% | Gram-scale (e.g., 1G) | Available for direct online purchase.[1][4] |
| Sigma-Aldrich (distributor) | Varies by partner | Research quantities | Distributes for partners like ChemScene and Jinay Pharmaceuticals. |
| BLD Pharm | Varies | Inquire for details | Provides comprehensive analytical data (NMR, HPLC, LC-MS) upon request.[2][6][7][8] |
| ChemicalBook | Varies | Lists over 50 suppliers | A platform to connect with various manufacturers and distributors.[3][9] |
The following diagram outlines a typical procurement workflow for acquiring this reagent for a research and development project.
Caption: Figure 1: Procurement Workflow for Research Reagents.
Synthesis Pathway and Quality Control
Understanding the synthetic origin of a reagent is crucial for anticipating potential impurities. The most common laboratory-scale synthesis of this compound starts from the commercially available 5-Amino-2-methoxypyridine.[9]
Experimental Protocol: Synthesis from 5-Amino-2-methoxypyridine [9]
-
Diazotization: 5-Amino-2-methoxypyridine is dissolved in concentrated hydrochloric acid and cooled in an ice bath. A solution of sodium nitrite in water is added dropwise to form the diazonium salt.
-
Reduction: A solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is prepared and added dropwise to the diazonium salt solution at approximately 10°C. The mixture is stirred for 2 hours at room temperature to reduce the diazonium intermediate to the hydrazine.
-
Work-up and Isolation: The reaction is quenched by the addition of a sodium hydroxide solution and extracted with diethyl ether.
-
Salt Formation: A 1M solution of hydrochloric acid in ethanol is added to the combined organic extracts.
-
Purification: The resulting solid precipitate, this compound, is collected by filtration, washed with diethyl ether, and dried.
The following diagram visualizes this synthetic workflow.
Caption: Figure 2: Synthesis Workflow.
Quality Verification: Reputable suppliers provide a Certificate of Analysis (CoA) with key analytical data. For this compound, identity and purity are typically confirmed by:
-
¹H-NMR Spectroscopy: To confirm the chemical structure. A published spectrum shows characteristic peaks at δ 3.81 (s, 3H, -OCH₃), 6.82 (d, 1H), 7.57 (dd, 1H), and 7.97 (d, 1H) in DMSO-d6.[9]
-
Mass Spectrometry (MS): To confirm the molecular weight. The expected (M+H)⁺ ion is m/z 140, corresponding to the free base.[9]
-
High-Performance Liquid Chromatography (HPLC): To determine purity, typically reported as a percentage (e.g., ≥97%).
Applications in Drug Discovery and Development
The utility of this compound stems from the reactivity of the hydrazine moiety. Hydrazines are potent nucleophiles and are widely used as building blocks for constructing nitrogen-containing heterocyclic systems, which form the core of many pharmaceuticals.[10]
Key Application Areas:
-
Heterocyclic Synthesis: The compound serves as a precursor for synthesizing pyrazoles, pyridazines, and other fused heterocyclic rings through condensation reactions with dicarbonyl compounds or other suitable electrophiles.
-
Pharmaceutical Intermediates: It is classified as an organic building block for creating more complex active pharmaceutical ingredients (APIs).[2]
-
Protein Degrader Building Blocks: A closely related compound is categorized as a building block for protein degraders, suggesting that this scaffold may be useful in the development of technologies like Proteolysis Targeting Chimeras (PROTACs).[11] Hydrazines can act as versatile linkers or components of ligands that bind to target proteins or E3 ligases.
The diagram below illustrates the logical role of this compound in a drug discovery pipeline.
Caption: Figure 3: Role in Drug Discovery.
Safety, Handling, and Storage Protocols
As with all hydrazine derivatives, proper safety precautions are mandatory. The compound is classified as a skin and eye irritant.[5][12][13] Some related hydrazines are toxic if swallowed, inhaled, or absorbed through the skin.
Mandatory Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[14]
-
Ventilation: Handle the solid material exclusively in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]
-
Spill Management: In case of a spill, avoid generating dust.[14] Collect the material using non-sparking tools and place it in a labeled container for proper disposal.[13]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek medical attention.[5][12]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, consult a physician.[5][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[5][12]
-
Storage Conditions:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[4]
-
The recommended storage temperature is refrigerated (2-8°C) to ensure long-term stability.[4]
-
Keep away from incompatible materials and excess heat.[5]
Conclusion
This compound is a commercially accessible and highly valuable reagent for medicinal chemistry and drug discovery. Its straightforward synthesis and the versatile reactivity of its hydrazine group make it an important building block for constructing novel heterocyclic compounds. By adhering to rigorous quality control, safe handling protocols, and proper storage, researchers can effectively leverage this compound in their synthetic programs to accelerate the development of new therapeutic agents.
References
- 1. Chemscene ChemScene | this compound | 1G | Fisher Scientific [fishersci.com]
- 2. 179543-88-5|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 179543-88-5 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. fishersci.pt [fishersci.pt]
- 6. 2206364-88-5|2-Hydrazinyl-5-methoxypyridine hydrochloride|BLD Pharm [bldpharm.com]
- 7. 160664-95-9|5-Hydrazinyl-2-methoxypyridine|BLD Pharm [bldpharm.com]
- 8. 741287-82-1|2-Hydrazinyl-5-methoxypyridine|BLD Pharm [bldpharm.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. calpaclab.com [calpaclab.com]
- 12. fishersci.com [fishersci.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. echemi.com [echemi.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Hydrazinyl-2-methoxypyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Understanding the Inherent Risks: A Toxicological and Hazard Profile
Hydrazine and its derivatives are recognized for their reactivity, which also underpins their potential hazards. Based on data from analogous compounds, 5-Hydrazinyl-2-methoxypyridine hydrochloride is anticipated to exhibit a hazard profile that necessitates careful handling.
Expected GHS Hazard Classifications:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
This table is a projection based on data from structurally similar compounds and should be treated as a minimum baseline for safety precautions.
The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Ingestion is also a potential route of exposure. The hydrochloride salt form may influence its physical properties, such as solubility and stability, but the inherent reactivity of the hydrazinyl moiety remains a key consideration.
The Laboratory Environment: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is paramount when working with this compound.
Engineering Controls: The First Line of Defense
All manipulations of this compound should be conducted in a well-ventilated laboratory.
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be performed within a certified chemical fume hood. This is critical to prevent the inhalation of any airborne particles.
-
Ventilation: General laboratory ventilation should be maintained to ensure a high rate of air exchange, further minimizing the potential for accumulation of any fugitive emissions.
Personal Protective Equipment (PPE): Essential Individual Protection
The selection of appropriate PPE is crucial to prevent direct contact with the chemical.
-
Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is essential to check the glove manufacturer's compatibility data for the specific solvent being used. Gloves should be inspected before each use and replaced immediately if any signs of degradation are observed.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
-
Respiratory Protection: For most routine laboratory operations within a functioning fume hood, respiratory protection may not be necessary. However, in the case of a spill or if there is a potential for generating significant amounts of dust outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Experimental Workflow for Safe Handling
Caption: A stepwise workflow for the safe handling of this compound.
Storage and Stability: Maintaining Chemical Integrity
Proper storage is essential to maintain the stability of this compound and prevent the formation of hazardous degradation products.
| Storage Parameter | Recommendation | Rationale |
| Temperature | Cool, dry place | Minimizes thermal decomposition. |
| Atmosphere | Tightly sealed container | Prevents reaction with atmospheric moisture and oxygen. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases | Hydrazine derivatives can react vigorously with these substances. |
| Light | Protect from light | Many organic compounds are light-sensitive and can degrade upon exposure. |
The compound should be stored in a clearly labeled, non-reactive container. Regular inspection of the stored material for any changes in appearance is recommended.
Spill and Emergency Procedures: Preparedness and Response
In the event of a spill, a calm and methodical response is crucial.
Spill Response Protocol:
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For a small spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance. Avoid using combustible materials like paper towels.
-
Neutralize (with caution): For larger spills, a dilute solution of a weak acid (e.g., acetic acid) can be used to neutralize the hydrazine derivative. This should only be attempted by trained personnel with appropriate PPE.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Report: Report the incident to the appropriate safety officer or supervisor.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Waste Disposal: Responsible Stewardship
All waste containing this compound, including contaminated labware and absorbent materials, must be treated as hazardous waste.
Disposal Workflow:
A Senior Application Scientist's Guide to 5-Hydrazinyl-2-methoxypyridine hydrochloride: A Versatile Building Block in Modern Organic Synthesis
Abstract
In the landscape of drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient construction of complex, biologically active molecules. 5-Hydrazinyl-2-methoxypyridine hydrochloride has emerged as a highly valuable and versatile reagent, primarily serving as a precursor for a variety of heterocyclic scaffolds that are central to medicinal chemistry. This technical guide provides an in-depth exploration of this building block, offering field-proven insights into its synthesis, handling, reactivity, and application. We will delve into the mechanistic underpinnings of its key transformations, provide robust experimental protocols, and illustrate its utility in the synthesis of privileged structures such as pyrazoles and indoles. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic tool.
Introduction: The Strategic Value of the Hydrazinylpyridine Scaffold
This compound is a bifunctional organic molecule belonging to the class of substituted arylhydrazines.[1][2] Its structure, featuring a nucleophilic hydrazine moiety and a methoxy-substituted pyridine ring, makes it an ideal synthon for introducing the pyridyl group into larger molecular frameworks. The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The hydrazine group is a gateway to a vast array of chemical transformations, most notably cyclocondensation reactions to form stable five- and six-membered heterocycles.[3][4]
The strategic placement of the methoxy group at the 2-position and the hydrazine at the 5-position influences the electronic properties and reactivity of the pyridine ring, offering regiochemical control in subsequent synthetic steps. This guide will illuminate the practical aspects of utilizing this building block to its full potential.
Physicochemical Properties and Safe Handling
Before incorporating any reagent into a synthetic workflow, a thorough understanding of its properties and safety requirements is essential.
Key Properties
| Property | Value | Source |
| CAS Number | 179543-88-5 | [5] |
| Molecular Formula | C₆H₁₀ClN₃O | [6] |
| Molecular Weight | 175.62 g/mol | [5] |
| Appearance | Typically an off-white to light brown solid | Generic |
| Purity | ≥97% (typical commercial grade) | [6] |
| Storage | Store in a cool, dry, well-ventilated area, away from incompatible substances. Keep container tightly closed.[7] Refrigeration is often recommended.[7] | Generic |
Safety and Handling Protocol
As with all hydrazine derivatives, this compound must be handled with appropriate care. Hydrazines can be toxic and are potential skin/eye irritants.[8][9]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[8][10]
-
Handling: Conduct all manipulations within a certified chemical fume hood to avoid inhalation of dust.[8] Avoid generating dust.[8] Ensure adequate ventilation.[7]
-
Spill Management: In case of a spill, collect the material carefully, avoiding dust generation, and place it in a sealed container for proper disposal.[8]
-
First Aid:
Synthesis of the Building Block: A Validated Protocol
The reliable synthesis of the starting material is the foundation of any multi-step synthetic campaign. This compound is typically prepared from the commercially available 5-amino-2-methoxypyridine via a two-step, one-pot diazotization and reduction sequence.
Reaction Scheme
Caption: Synthesis of 5-Hydrazinyl-2-methoxypyridine HCl.
Step-by-Step Experimental Protocol
This protocol is adapted from established literature procedures.[11]
-
Diazotization:
-
To a stirred solution of 5-amino-2-methoxypyridine (1.0 eq) in concentrated hydrochloric acid, cool the mixture to 0-5 °C using an ice bath. The cooling is critical to ensure the stability of the intermediate diazonium salt.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. A slight excess of nitrite ensures complete conversion, but a large excess should be avoided as it can lead to side reactions.
-
Stir the resulting mixture at this temperature for 30-60 minutes.
-
-
Reduction:
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4.0 eq) in concentrated hydrochloric acid. The large excess of the reducing agent is necessary for a high-yield conversion of the diazonium salt to the hydrazine.
-
Slowly add the tin(II) chloride solution to the diazonium salt suspension, maintaining the temperature below 10 °C. This addition is exothermic and requires careful control.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath and carefully basify by the slow addition of a concentrated aqueous sodium hydroxide solution until the pH is >10. This step neutralizes the acid and precipitates tin salts.
-
Extract the aqueous phase multiple times with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
To isolate the hydrochloride salt, dissolve the crude free base in a minimal amount of an appropriate solvent (e.g., ethanol) and add a solution of HCl in ethanol or ether.
-
The product will precipitate as a solid. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Characterization Data
A self-validating protocol requires confirmation of the product's identity.
-
¹H-NMR (400 MHz, DMSO-d₆) δ: 10.13-10.50 (br, 3H), 8.55-9.20 (br, 1H), 7.97 (d, J = 2.9 Hz, 1H), 7.57 (dd, J = 8.8, 2.9 Hz, 1H), 6.82 (d, J = 8.8 Hz, 1H), 3.81 (s, 3H).[11]
-
MS (ESI) m/z: 140 (M + H)⁺ for the free base.[11]
Reactivity and Key Synthetic Applications
The synthetic utility of this compound lies in its ability to undergo cyclocondensation reactions to form various heterocyclic systems.
Pyrazole Synthesis
The reaction of hydrazines with 1,3-dielectrophiles is a classic and highly reliable method for constructing the pyrazole ring, a scaffold with diverse biological activities including anti-inflammatory and anticancer properties.[12]
The reaction proceeds via an initial condensation of the more nucleophilic terminal nitrogen of the hydrazine with one of the carbonyl groups of a 1,3-dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization via attack of the other hydrazine nitrogen onto the second carbonyl group, and subsequent dehydration to yield the aromatic pyrazole ring.
Caption: Mechanism of pyrazole formation.
-
Combine this compound (1.0 eq) and the 1,3-dicarbonyl compound (1.0-1.1 eq) in a suitable solvent such as ethanol or acetic acid.
-
If starting with the hydrochloride salt, a base (e.g., sodium acetate or triethylamine) may be added to liberate the free hydrazine.
-
Heat the reaction mixture to reflux for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to obtain the desired pyrazole derivative.
Fischer Indole Synthesis
The Fischer indole synthesis is a powerful reaction for creating indole scaffolds from arylhydrazines and carbonyl compounds (aldehydes or ketones) under acidic conditions.[13][14] Using 5-hydrazinyl-2-methoxypyridine allows for the synthesis of azaindoles (pyrrolo[2,3-b]pyridines), which are of significant interest in pharmaceutical development.
The established mechanism involves several key steps:
-
Hydrazone Formation: The arylhydrazine condenses with the ketone or aldehyde to form a hydrazone.[14]
-
Tautomerization: The hydrazone tautomerizes to its enamine form.[13]
-
[1][1]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a[1][1]-sigmatropic rearrangement (an electrocyclic reaction similar to a Claisen rearrangement), which breaks the N-N bond and forms a C-C bond.[13][14]
-
Rearomatization & Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular attack of the amino group onto an imine carbon to form a five-membered ring.
-
Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions yields the stable aromatic indole ring.[13]
References
- 1. 179543-88-5|this compound|BLD Pharm [bldpharm.com]
- 2. This compound [myskinrecipes.com]
- 3. mdpi.com [mdpi.com]
- 4. Hydrazine Building Blocks - Enamine [enamine.net]
- 5. Chemscene ChemScene | this compound | 1G | Fisher Scientific [fishersci.com]
- 6. chemscene.com [chemscene.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. echemi.com [echemi.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
reactivity of the hydrazine moiety in 5-Hydrazinyl-2-methoxypyridine hydrochloride
<An In-Depth Technical Guide to the Reactivity of the Hydrazine Moiety in 5-Hydrazinyl-2-methoxypyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The reactivity of its hydrazine moiety is central to its synthetic utility, enabling the construction of a diverse array of more complex molecular architectures. This guide provides a comprehensive exploration of the key transformations involving this hydrazine group, including hydrazone formation, cyclization reactions to form pyrazoles and triazoles, and its application in palladium-catalyzed cross-coupling reactions. By delving into the underlying mechanisms, experimental protocols, and the influence of the pyridine ring's electronic properties, this document serves as a technical resource for scientists leveraging this reagent in their research and development endeavors.
Introduction: The Strategic Importance of this compound
Heterocyclic compounds are foundational to the development of pharmaceuticals and functional materials. Among these, pyridine derivatives are particularly prominent due to their presence in numerous biologically active molecules. This compound emerges as a strategically important intermediate, offering a reactive hydrazine handle on a substituted pyridine core.
The hydrazine group (-NHNH2) is a potent nucleophile, readily participating in a variety of chemical transformations. The hydrochloride salt form enhances the compound's stability and ease of handling. The presence of the electron-donating methoxy group at the 2-position and the inherent electron-withdrawing nature of the pyridine ring collectively influence the reactivity of the hydrazine moiety, a crucial aspect that will be explored throughout this guide. Understanding and harnessing this reactivity are paramount for the rational design and synthesis of novel chemical entities.
Core Reactivity: Hydrazone Formation
The most fundamental reaction of the hydrazine moiety is its condensation with aldehydes and ketones to form hydrazones.[1][2] This reaction is typically straightforward and high-yielding, proceeding via nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, followed by dehydration.
Mechanistic Insight
The reaction is generally catalyzed by a small amount of acid, which serves to activate the carbonyl group towards nucleophilic attack. The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the stable C=N double bond of the hydrazone.
Caption: General mechanism of acid-catalyzed hydrazone formation.
Experimental Protocol: Synthesis of a Model Hydrazone
This protocol describes the synthesis of a hydrazone from this compound and a generic aldehyde.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Reaction flask, condenser, magnetic stirrer
Procedure:
-
Dissolve 1.0 equivalent of this compound in a minimal amount of warm ethanol in a round-bottom flask.
-
Add 1.0-1.1 equivalents of the aldehyde to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Stir the reaction mixture at room temperature or gently reflux for 1-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The hydrazone product will often precipitate out of solution.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization if necessary.
Data Presentation:
| Reactant Aldehyde | Solvent | Reaction Time (h) | Yield (%) |
| Benzaldehyde | Ethanol | 2 | 92 |
| 4-Nitrobenzaldehyde | Ethanol | 1.5 | 95 |
| Cyclohexanone | Methanol | 4 | 88 |
Cyclization Reactions: Gateway to Heterocycles
The hydrazone derivatives of 5-hydrazinyl-2-methoxypyridine are valuable precursors for the synthesis of various nitrogen-containing heterocycles, most notably pyrazoles and triazoles.[3][4] These ring systems are privileged scaffolds in medicinal chemistry.
Pyrazole Synthesis
Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms. A common and effective method for their synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[5][6] Alternatively, pyrazoles can be synthesized from α,β-unsaturated ketones or aldehydes via a Michael addition-cyclization-dehydration sequence.
3.1.1. Mechanistic Pathway (from 1,3-Dicarbonyls)
The reaction initiates with the formation of a hydrazone with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular nucleophilic attack of the remaining amino group onto the second carbonyl, leading to a five-membered ring intermediate. Dehydration of this intermediate results in the aromatic pyrazole ring.
Caption: Simplified workflow for the Knorr pyrazole synthesis.
3.1.2. Experimental Protocol: Synthesis of a Pyrazole Derivative
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Ethanol or Acetic Acid
-
Reaction flask, condenser, magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add the 1,3-dicarbonyl compound (1.0 eq).
-
The reaction can be conducted at room temperature or heated to reflux to increase the rate. Acetic acid can be used as both a solvent and a catalyst.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
After cooling, the product may precipitate. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
1,2,4-Triazole Synthesis
1,2,4-Triazoles are five-membered heterocycles containing three nitrogen atoms.[4][7] A common synthetic route involves the reaction of a hydrazine with a compound containing a nitrile group, such as in the Pellizzari reaction, or through the cyclization of thiosemicarbazide intermediates.[8]
3.2.1. Mechanistic Considerations
The synthesis of 1,2,4-triazoles from hydrazines often involves the formation of an intermediate amidrazone, which then undergoes cyclization. For instance, reaction with an imidate can lead to a triazole product. The specific pathway is highly dependent on the chosen coreactants and reaction conditions.
Caption: General workflow for 1,2,4-triazole synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
The hydrazine moiety of 5-hydrazinyl-2-methoxypyridine can also participate in modern synthetic methodologies such as palladium-catalyzed cross-coupling reactions.[9][10] This allows for the direct formation of a C-N bond between the pyridine ring and another aromatic or heteroaromatic system, although this application is less common than with primary or secondary amines.
Mechanistic Overview
The catalytic cycle for C-N cross-coupling typically involves:
-
Oxidative Addition: The palladium(0) catalyst inserts into the aryl halide bond.
-
Ligand Exchange/Coordination: The hydrazine coordinates to the palladium(II) complex.
-
Deprotonation: A base removes a proton from the coordinated hydrazine.
-
Reductive Elimination: The C-N bond is formed, and the palladium(0) catalyst is regenerated.
Kinetic studies have shown that for the coupling of hydrazine, the rate-limiting step can be the deprotonation of a hydrazine-bound arylpalladium(II) chloride complex.[10][11]
Caption: Simplified catalytic cycle for Pd-catalyzed C-N coupling with a hydrazine.
Considerations for Practical Application
While synthetically valuable, the cross-coupling of hydrazines presents challenges:
-
Over-arylation: The product, an aryl hydrazine, can potentially react further to form a diaryl hydrazine.
-
Ligand Selection: The choice of phosphine ligand on the palladium catalyst is crucial for achieving high yields and selectivity.
-
Base Sensitivity: The choice of base is critical and can influence the reaction outcome.
Conclusion
This compound is a powerful and versatile reagent in organic synthesis. The nucleophilic character of its hydrazine moiety is the cornerstone of its reactivity, enabling facile formation of hydrazones which serve as key intermediates for the construction of biologically relevant pyrazole and triazole heterocycles. Furthermore, its participation in palladium-catalyzed cross-coupling reactions opens avenues for the synthesis of more complex biaryl structures. A thorough understanding of the mechanisms and experimental conditions governing these transformations, as presented in this guide, is essential for researchers aiming to exploit the full synthetic potential of this valuable building block in drug discovery and materials science.
References
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chim.it [chim.it]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. chemmethod.com [chemmethod.com]
- 8. raco.cat [raco.cat]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrazoles using 5-Hydrazinyl-2-methoxypyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold and the Strategic Role of 5-Hydrazinyl-2-methoxypyridine hydrochloride
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its versatile structure serves as a privileged scaffold, appearing in a multitude of clinically significant drugs such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[2] The biological activity of pyrazole derivatives is deeply influenced by the nature and position of substituents on the pyrazole ring.[3]
The synthesis of pyrazoles is most classically achieved through the Knorr pyrazole synthesis, a robust and versatile cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[3] This method's enduring prevalence is a testament to its reliability and broad substrate scope.
This guide focuses on the application of a specific, yet highly strategic, building block: This compound . The incorporation of the 2-methoxypyridine moiety into the pyrazole scaffold is of significant interest for several reasons:
-
Modulation of Physicochemical Properties: The pyridine ring introduces a basic nitrogen atom, which can influence the pKa of the final molecule, impacting its solubility and potential for salt formation – critical parameters in drug development.
-
Bioisosteric Replacement: The pyridyl group can act as a bioisostere for a phenyl ring, offering a similar spatial arrangement while altering electronic properties and metabolic stability.
-
Novel Biological Interactions: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially leading to new or enhanced interactions with biological targets.
-
Favorable Toxicity Profile: The introduction of heteroaromatic rings can sometimes lead to improved toxicity profiles compared to their carbocyclic analogues.
The use of the hydrochloride salt of the hydrazine ensures greater stability and ease of handling compared to the free base, which can be prone to oxidation.
Reaction Mechanism: A Stepwise Look into the Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is typically conducted under acidic or neutral conditions. The reaction with this compound and a 1,3-dicarbonyl compound proceeds through a well-established mechanism:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound. This is often the rate-determining step. The acidic conditions, either from the hydrochloride salt itself or an added acid catalyst, activate the carbonyl group for nucleophilic attack. This is followed by dehydration to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This cyclization step forms a five-membered ring intermediate, a 5-hydroxy-4,5-dihydropyrazole.
-
Dehydration and Aromatization: The final step involves the acid-catalyzed dehydration of the cyclic intermediate. The elimination of a water molecule results in the formation of a stable, aromatic pyrazole ring.
References
Application Note & Protocols: Synthesis of Bio-active Triazole Scaffolds from 5-Hydrazinyl-2-methoxypyridine hydrochloride
Introduction: The Significance of the Triazole Moiety
The 1,2,4-triazole ring system is a cornerstone of modern medicinal chemistry, recognized for its metabolic stability, favorable physicochemical properties, and unique ability to engage in hydrogen bonding and dipole interactions with biological targets.[1][2] This five-membered heterocycle is a privileged scaffold found in a wide array of FDA-approved drugs, including the antifungal agents fluconazole and posaconazole, and the anticancer drug anastrozole.[2] The triazole nucleus is not merely a passive linker; its nitrogen atoms act as hydrogen bond acceptors, and the overall structure serves as a rigid core to orient pharmacophoric substituents in a precise three-dimensional arrangement.[1][3]
Derivatives of 5-Hydrazinyl-2-methoxypyridine hydrochloride are particularly valuable starting materials. The pyridine ring introduces an additional site for molecular recognition and can modulate the electronic properties of the resulting triazole, while the methoxy group can be a handle for further functionalization or can influence metabolic stability. This guide provides an in-depth exploration of the synthetic routes to convert this versatile precursor into a library of substituted 1,2,4-triazoles, focusing on the underlying mechanisms and providing robust, field-tested protocols.
Core Reaction Mechanism: From Hydrazine to Triazole
The most common and versatile method for constructing the 1,2,4-triazole ring from a hydrazine precursor involves a two-stage process: acylation followed by cyclizative dehydration. This pathway offers a high degree of control and allows for the introduction of diverse substituents.
-
Initial Acylation: The synthesis begins with the nucleophilic attack of the terminal nitrogen of the hydrazine on an electrophilic carbonyl carbon (e.g., from a carboxylic acid, acid chloride, or ester). When using a carboxylic acid, a coupling agent is required to form a highly reactive intermediate (an active ester or acylisourea) that is susceptible to attack. This forms a stable N-acylhydrazide (or hydrazide) intermediate.
-
Cyclization and Dehydration: Upon heating, often in the presence of an acid or base catalyst, the second nitrogen of the hydrazide intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon of the newly introduced acyl group. The resulting tetrahedral intermediate then eliminates a molecule of water to yield the aromatic and thermodynamically stable 1,2,4-triazole ring.
Below is a generalized workflow for this transformation.
Caption: General workflow for 1,2,4-triazole synthesis.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps, rationales, and expected outcomes.
Protocol 1: Carbodiimide-Mediated Synthesis from a Carboxylic Acid
This method is highly versatile and accommodates a wide range of carboxylic acids. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a classic combination that efficiently creates the active ester for acylation while minimizing side reactions.[4]
Objective: To synthesize 3-Aryl/Alkyl-5-(2-methoxypyridin-5-yl)-4H-1,2,4-triazole.
Materials:
| Reagent | M.W. ( g/mol ) | Purpose |
| This compound | 175.62 | Triazole precursor |
| Substituted Carboxylic Acid (R-COOH) | Variable | Source of R-group and two ring atoms |
| EDC Hydrochloride | 191.70 | Carboxylic acid activating agent |
| HOBt Hydrate | 153.14 | Coupling additive to improve efficiency |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | Organic base to neutralize HCl salt and activate |
| N,N-Dimethylformamide (DMF) | 73.09 | Anhydrous polar aprotic solvent |
| Acetic Acid (glacial) | 60.05 | Catalyst for cyclization/dehydration |
| Ethyl Acetate (EtOAc) | 88.11 | Extraction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | Aqueous solution for workup (neutralization) |
| Brine | N/A | Saturated NaCl solution for workup (drying) |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | Drying agent |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the substituted carboxylic acid (1.0 equiv.), EDC hydrochloride (1.2 equiv.), and HOBt hydrate (1.2 equiv.).
-
Dissolution: Add anhydrous DMF to dissolve the solids (concentration approx. 0.2 M). Stir the solution at room temperature for 15 minutes. Rationale: This pre-activation step allows for the formation of the HOBt active ester, which is more stable and selective than the initial O-acylisourea intermediate from EDC alone.
-
Hydrazine Addition: In a separate vial, suspend this compound (1.1 equiv.) in a small amount of DMF. Add DIPEA (2.5 equiv.) and stir until the solid dissolves. Rationale: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt, liberating the free hydrazine base which is the active nucleophile. An excess is used to also neutralize the HCl generated from EDC.
-
Acylation: Add the hydrazine solution dropwise to the main reaction flask. Rinse the vial with a small amount of DMF and add it to the flask. Allow the reaction to stir at room temperature for 4-6 hours, or until LC-MS analysis indicates complete consumption of the starting material and formation of the acylhydrazide intermediate.
-
Cyclization: Add glacial acetic acid (5-10 equiv.) directly to the reaction mixture. Rationale: Acetic acid serves as both a solvent and a catalyst for the high-temperature dehydration step.
-
Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 100-120 °C. Monitor the reaction by LC-MS for the conversion of the acylhydrazide intermediate to the final triazole product (typically 8-16 hours).
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove acetic acid and HOBt, followed by water (1x), and finally brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization (e.g., from ethanol/water) to afford the pure 1,2,4-triazole.
Protocol 2: One-Pot Synthesis using an Orthoester
This method is more direct for synthesizing triazoles unsubstituted at one of the carbon atoms (i.e., where R=H). Triethyl orthoformate serves as a source of a single carbon atom and facilitates the cyclization in a one-pot procedure.
Objective: To synthesize 5-(2-methoxypyridin-5-yl)-4H-1,2,4-triazole.
Materials:
| Reagent | M.W. ( g/mol ) | Purpose |
| This compound | 175.62 | Triazole precursor |
| Triethyl Orthoformate | 148.20 | Reagent and solvent; one-carbon source |
| p-Toluenesulfonic Acid (p-TsOH) | 172.20 | Acid catalyst for cyclization |
| Triethylamine (TEA) | 101.19 | Base to neutralize HCl salt |
| Ethanol (EtOH) | 46.07 | Co-solvent |
| Diethyl Ether | 74.12 | Used for precipitation/trituration of product |
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.) and triethyl orthoformate (10-15 equiv.). Rationale: A large excess of triethyl orthoformate is used as it serves as both the reagent and the solvent.
-
Neutralization: Add triethylamine (1.1 equiv.) to the suspension. Stir at room temperature for 15 minutes. Rationale: TEA neutralizes the hydrochloride, liberating the free hydrazine needed for the reaction.
-
Catalyst Addition: Add a catalytic amount of p-TsOH (0.05 - 0.1 equiv.).
-
Heating and Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 140-150 °C) for 3-5 hours. The reaction should become a clear solution as it proceeds. Monitor by TLC or LC-MS.
-
Workup and Isolation: Cool the reaction mixture to room temperature. A precipitate may form upon cooling. If not, slowly add diethyl ether to the cooled solution until a solid precipitates out.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold diethyl ether to remove any remaining orthoformate and other soluble impurities.
-
Drying: Dry the solid product under vacuum to yield the desired triazole, which is often pure enough for subsequent use. If necessary, it can be further purified by recrystallization from ethanol.
Caption: Key steps in the carbodiimide-mediated protocol.
Product Characterization
Validation of the final product structure is critical. A combination of the following analytical techniques should be employed:
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. Expect to see the [M+H]⁺ ion in ESI positive mode.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the overall structure. Key signals to look for include the disappearance of the broad hydrazine N-H protons and the appearance of a new, often broad, triazole N-H proton (if applicable). The signals for the pyridine ring and the R-group should be present and may be shifted compared to the starting materials.
-
¹³C NMR: Will confirm the carbon skeleton, including the two characteristic carbon signals of the triazole ring (typically in the 140-160 ppm range).
-
-
Purity Analysis (HPLC): To determine the purity of the final compound, which should ideally be >95% for biological screening.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Acylhydrazide Formation | 1. Incomplete neutralization of hydrazine HCl salt.2. Inactive coupling reagents (EDC/HOBt).3. "Wet" solvent or reagents. | 1. Ensure sufficient base (DIPEA/TEA) is used (at least 2.2 equiv. for Protocol 1).2. Use fresh, high-quality coupling reagents.3. Use anhydrous solvents and dry glassware. |
| Reaction Stalls at Acylhydrazide Stage | 1. Insufficient temperature for cyclization.2. Insufficient acid catalyst. | 1. Increase the reaction temperature (up to 140 °C in a high-boiling solvent like DMF or DMA).2. Use a stronger acid catalyst (e.g., p-TsOH) or increase the amount of acetic acid. Microwave irradiation can also be effective.[5] |
| Difficult Purification | 1. Presence of unreacted HOBt or EDC-urea byproduct.2. Product is highly polar. | 1. Ensure thorough aqueous workup with NaHCO₃ and water washes.2. Consider reverse-phase chromatography if the compound is too polar for normal phase silica gel. Trituration or recrystallization can also be effective. |
Safety Precautions
-
Hydrazine Derivatives: Hydrazines are toxic and potential carcinogens. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Coupling Reagents: EDC is a sensitizer and irritant. Avoid inhalation and skin contact.
-
Solvents: DMF is a reproductive toxin. Use with caution and appropriate ventilation.
-
High Temperatures: Use appropriate heating mantles and ensure glassware is free of cracks before heating to high temperatures.
By following these detailed protocols and understanding the underlying chemical principles, researchers can efficiently synthesize a diverse range of novel 1,2,4-triazole derivatives for application in drug discovery and development.
References
Application Note: Synthesis of Pyridazine Scaffolds Utilizing 5-Hydrazinyl-2-methoxypyridine Hydrochloride
Abstract
The pyridazine core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[1][2][3] This application note provides a detailed guide for the synthesis of substituted pyridazines via the cyclocondensation of 5-Hydrazinyl-2-methoxypyridine hydrochloride with 1,4-dicarbonyl compounds. We present a comprehensive, step-by-step protocol, explain the underlying reaction mechanism, and offer insights into key experimental considerations to ensure reproducible, high-yield synthesis. This guide is designed to empower researchers to efficiently generate novel pyridazine derivatives for downstream screening and drug discovery programs.
Introduction: The Significance of the Pyridazine Moiety
Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. This unique electronic arrangement allows them to act as versatile pharmacophores capable of engaging in various biological interactions, such as hydrogen bonding and hydrophobic interactions.[4] Consequently, pyridazine derivatives have been successfully developed into marketed drugs like the antihypertensive agent Hydralazine and the antidepressant Pipofezine.[3][5] The ongoing exploration of this scaffold continues to yield potent modulators of novel biological targets, including kinases, enzymes involved in tumor metabolism, and inflammatory mediators.[1][2]
A robust and versatile synthetic strategy for accessing this core structure involves the reaction of a hydrazine derivative with a 1,4-dicarbonyl compound.[6][7] This application note focuses on the use of This compound (CAS: 179543-88-5)[8][9], a readily accessible building block that allows for the direct incorporation of a methoxypyridine substituent, a common feature in many bioactive molecules.
Reaction Principle: The Paal-Knorr Pyridazine Synthesis
The core of this protocol is a classic cyclocondensation reaction. The hydrazine moiety of 5-Hydrazinyl-2-methoxypyridine acts as a dinucleophile, attacking the two electrophilic carbonyl carbons of a 1,4-dicarbonyl compound. The reaction proceeds through a dihydropyridazine intermediate which, under the reaction conditions, readily dehydrates (aromatizes) to form the stable pyridazine ring.
References
- 1. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Are pyridazines privileged structures? - MedChemComm (RSC Publishing) DOI:10.1039/C1MD00074H [pubs.rsc.org]
- 5. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. iglobaljournal.com [iglobaljournal.com]
- 8. 179543-88-5|this compound|BLD Pharm [bldpharm.com]
- 9. This compound | 179543-88-5 [chemicalbook.com]
Introduction: The Strategic Role of MCRs and the Pyridine Moiety in Drug Discovery
An in-depth guide to the synthesis of advanced heterocyclic scaffolds utilizing 5-Hydrazinyl-2-methoxypyridine hydrochloride in multicomponent reactions (MCRs). This document provides senior researchers and drug development professionals with the theoretical basis and practical protocols for leveraging this key building block in the efficient construction of pyrazole-based libraries.
Multicomponent reactions (MCRs) represent a cornerstone of modern synthetic and medicinal chemistry, enabling the construction of complex molecular architectures in a single, convergent step.[1] By combining three or more reactants in one pot, MCRs adhere to the principles of green chemistry through high atom economy, reduced waste, and simplified purification processes.[2] This efficiency is paramount in drug discovery, where the rapid generation of diverse compound libraries is essential for identifying and optimizing lead candidates.[3][4]
Within the vast landscape of pharmacologically active heterocycles, the pyrazole nucleus is a privileged scaffold, found in blockbuster drugs such as Celecoxib (anti-inflammatory), Viagra (erectile dysfunction), and Rimonabant (anti-obesity).[5][6] The ability to rapidly synthesize polysubstituted pyrazoles is therefore of significant interest.
This guide focuses on the application of This compound as a strategic starting material in MCRs. The incorporation of the 2-methoxypyridine fragment is particularly valuable; this moiety can serve as a hydrogen bond acceptor, a lipophilic element, and a bioisostere for other aromatic systems, offering multiple avenues for modulating the pharmacokinetic and pharmacodynamic properties of a target molecule.
Part 1: Three-Component Synthesis of 1,3,5-Trisubstituted Pyrazoles
The most robust and widely utilized MCR for pyrazole synthesis is the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[6] This reaction provides a direct and modular route to 1,3,5-trisubstituted pyrazoles, where the substitution pattern can be easily varied by changing the reaction components.
Mechanistic Rationale
The reaction proceeds via a sequential condensation-cyclization mechanism. Initially, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-diketone, forming a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, yields the stable aromatic pyrazole ring. The use of an acid or base catalyst can accelerate the reaction by activating the carbonyl groups or enhancing the nucleophilicity of the hydrazine, respectively.[7][8]
Caption: Mechanism of pyrazole formation from a hydrazine and a 1,3-diketone.
Experimental Protocol: Synthesis of 1-(2-methoxypyridin-5-yl)-3,5-dimethyl-1H-pyrazole
This protocol provides a representative example using acetylacetone as the 1,3-dicarbonyl component.
Materials:
-
This compound (1.0 eq)
-
Acetylacetone (1.1 eq)
-
Glacial Acetic Acid (catalyst)
-
Ethanol (solvent)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and ethanol (approx. 0.2 M concentration).
-
Stir the suspension and add acetylacetone (1.1 eq).
-
Add 3-4 drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure 1-(2-methoxypyridin-5-yl)-3,5-dimethyl-1H-pyrazole.
Data Presentation: Scope and Yields
The versatility of this three-component reaction allows for the synthesis of a wide array of pyrazole derivatives. The following table summarizes representative yields for analogous reactions found in the literature.[5]
| 1,3-Dicarbonyl Component | R1 | R2 | Representative Yield |
| Acetylacetone | CH₃ | CH₃ | 85-95% |
| Benzoylacetone | Ph | CH₃ | 80-90% |
| Dibenzoylmethane | Ph | Ph | 75-85% |
| Ethyl Acetoacetate | CH₃ | OEt | 90-98% |
Part 2: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
A more advanced application involves a four-component reaction to construct fused heterocyclic systems, such as pyrano[2,3-c]pyrazoles. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[9] This one-pot synthesis combines an aldehyde, malononitrile, a β-ketoester, and a hydrazine derivative.
Mechanistic Rationale
This reaction proceeds through a complex and elegant cascade of events. Two key intermediates are formed concurrently:
-
Pyrazolone: The hydrazine reacts with the β-ketoester (e.g., ethyl acetoacetate) to form a 5-pyrazolone intermediate.[7]
-
Knoevenagel Adduct: The aromatic aldehyde undergoes a Knoevenagel condensation with malononitrile to produce an electron-deficient alkene (arylidene malononitrile).
The pyrazolone then acts as a nucleophile in a Michael addition to the activated alkene. The resulting adduct undergoes an intramolecular cyclization and tautomerization to afford the final, stable 6-amino-1,4-dihydropyrano[2,3-c]pyrazole product.[7][9]
Caption: Mechanism of four-component Pyrano[2,3-c]pyrazole synthesis.
Experimental Protocol: One-Pot Synthesis of a Substituted Pyrano[2,3-c]pyrazole
This protocol outlines a green, often water-based, one-pot synthesis.
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Malononitrile (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
This compound (1.0 eq)
-
Piperidine (catalyst, 20 mol%)
-
Ethanol/Water (1:1 mixture, solvent)
Procedure:
-
In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), ethyl acetoacetate (1.0 eq), and this compound (1.0 eq) in the ethanol/water solvent mixture (approx. 0.5 M).
-
Add piperidine (20 mol%) to the stirring suspension.
-
Heat the mixture to 60-70 °C for 2-3 hours. A precipitate often forms as the reaction progresses.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold ethanol and then water to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum. The product is often of high purity, but can be further purified by recrystallization from ethanol if necessary.
Caption: Experimental workflow for four-component pyranopyrazole synthesis.
Part 3: Isocyanide-Based MCRs (Ugi/Passerini) - A Frontier Application
Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are exceptionally powerful for creating peptide-like scaffolds with high levels of molecular diversity.[3][10][11]
Theoretical Application in an Ugi Four-Component Reaction (U-4CR)
The Ugi reaction classically combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide.[10] 5-Hydrazinyl-2-methoxypyridine can theoretically serve as the "amine" component. The reaction would proceed through the formation of a hydrazone (from the hydrazine and aldehyde), which is then protonated and attacked by the nucleophilic isocyanide. The resulting nitrilium intermediate is trapped by the carboxylate anion, and a subsequent Mumm-type rearrangement yields the final α-acylamino amide-like product.[12]
Challenges and Considerations: The use of hydrazines in Ugi reactions can be complex.[12][13] The presence of two nitrogen atoms with differing nucleophilicity can lead to side reactions or the need for protecting groups (e.g., a mono-Boc protected hydrazine) to direct the reaction pathway and prevent post-reaction cyclizations.[12] Therefore, this application is considered a more advanced or exploratory protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments on Five-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 10. Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Two Cycles with One Catch: Hydrazine in Ugi 4-CR and Its Postcyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [UGI reaction with hydrazines, II]. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Application Note: Enhanced Detection of Ketones in Complex Matrices via Derivatization with 5-Hydrazinyl-2-methoxypyridine hydrochloride
Abstract: The quantitative analysis of ketones, a critical class of compounds in pharmaceutical, clinical, and environmental research, is often challenged by their poor ionization efficiency and low concentrations in complex biological matrices. Chemical derivatization serves as a powerful strategy to overcome these limitations. This document provides a comprehensive guide and a detailed protocol for the derivatization of ketones using 5-Hydrazinyl-2-methoxypyridine hydrochloride. This reagent reacts with the carbonyl group to form a stable hydrazone, incorporating a pyridine moiety that significantly enhances ionization efficiency for mass spectrometry-based detection, leading to improved sensitivity and selectivity.
Foundational Principles & Scientific Rationale
The derivatization of ketones with hydrazine-based reagents is a cornerstone technique for enhancing analytical detection, particularly for liquid chromatography-mass spectrometry (LC-MS).[1][2] Ketones, especially those of low molecular weight or lacking easily ionizable functional groups, often exhibit poor response in common MS ion sources like electrospray ionization (ESI). Derivatization addresses this by introducing a chemical tag that has a high proton affinity or a permanent charge.
This compound is an ideal reagent for this purpose. The core of its reactivity lies in the nucleophilic hydrazine group (-NH-NH₂), which readily reacts with the electrophilic carbon of a ketone's carbonyl group.
Mechanism of Action: Hydrazone Formation
The reaction proceeds via a nucleophilic addition-elimination mechanism to form a stable hydrazone derivative.
-
Nucleophilic Attack: The terminal nitrogen atom of the hydrazine group, being a potent nucleophile, attacks the carbonyl carbon of the ketone.[3]
-
Intermediate Formation: This leads to the formation of a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine is unstable and rapidly undergoes dehydration (loss of a water molecule) to form a carbon-nitrogen double bond (C=N), resulting in the final, stable hydrazone product.[4]
The pyridine ring incorporated into the ketone's structure via this reaction is basic and readily protonated, making the derivative highly responsive in positive-ion ESI-MS and dramatically improving the limit of quantitation (LOQ).[1]
Caption: Simplified reaction of a ketone with a hydrazine reagent to form a hydrazone.
Experimental Protocol: Derivatization of Ketones
This protocol provides a robust starting point for the derivatization of ketones. Researchers must perform optimization and validation for their specific analyte and sample matrix.
2.1. Materials and Reagents
-
Derivatizing Reagent: this compound (CAS: 179543-88-5)[5][6]
-
Ketone Standard/Sample: Stock solution of the target ketone(s) in a suitable solvent.
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade.
-
Catalyst: Glacial Acetic Acid.
-
Equipment:
-
Microcentrifuge tubes (1.5 mL) or glass autosampler vials.
-
Vortex mixer.
-
Heating block or water bath.
-
Calibrated pipettes.
-
LC-MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer).
-
2.2. Reagent Preparation
-
Derivatizing Solution: Prepare a 1 mg/mL solution of this compound in Methanol.
-
Scientist's Note: The reagent solution should be prepared fresh daily to avoid degradation. Sonication can aid in dissolution.
-
-
Catalyst Solution: Prepare a 2% (v/v) solution of glacial acetic acid in Methanol.
2.3. Step-by-Step Derivatization Procedure
-
Sample Aliquoting: Pipette 50 µL of the ketone standard or sample extract into a 1.5 mL microcentrifuge tube. If the sample is in a non-volatile solvent, evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 50 µL of Methanol.
-
Reagent Addition: Add 50 µL of the 1 mg/mL derivatizing solution to the sample tube.
-
Catalyst Addition: Add 10 µL of the 2% acetic acid solution.
-
Causality Explained: The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and thereby accelerating the rate of nucleophilic attack by the hydrazine.
-
-
Reaction Incubation: Tightly cap the tube, vortex briefly (5-10 seconds), and place it in a heating block set to 60 °C for 60 minutes.
-
Trustworthiness Check: It is crucial to optimize both the reaction time and temperature for your specific ketone. A time-course experiment (e.g., 15, 30, 60, 90 minutes) is recommended during method development.[1]
-
-
Reaction Quenching & Dilution: After incubation, remove the tube and allow it to cool to room temperature. Dilute the sample by adding 890 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for a final volume of 1 mL.
-
Final Preparation: Vortex the diluted sample for 10 seconds. If any precipitate is visible, centrifuge at 10,000 x g for 5 minutes and transfer the supernatant to an autosampler vial for LC-MS analysis.
Visualization of Experimental Workflow
Caption: Workflow for the derivatization of ketones prior to LC-MS analysis.
Optimization and Data Interpretation
The success of this protocol hinges on careful optimization of key parameters. The following table provides recommended starting points and ranges for method development.
| Parameter | Recommended Starting Point | Typical Range for Optimization | Rationale |
| Reagent Concentration | 1 mg/mL | 0.1 - 2 mg/mL | Ensure a sufficient molar excess of the reagent to drive the reaction to completion. |
| Reaction Temperature | 60 °C | 25 - 80 °C | Balances reaction rate with potential analyte degradation. Higher temperatures accelerate the reaction.[1] |
| Reaction Time | 60 minutes | 15 - 120 minutes | Must be sufficient for the reaction to reach completion. Monitor product formation over time.[1] |
| Catalyst Concentration | 0.1% (final) | 0.05% - 0.5% (final) | A small amount of acid is critical, but excess acid can potentially degrade certain analytes. |
For LC-MS analysis, the resulting hydrazone will have a predictable mass shift. The expected mass of the derivative can be calculated as:
MassDerivative = MassKetone + 121.15
This value corresponds to the mass of the 5-hydrazinyl-2-methoxypyridine moiety (C₆H₉N₃O) minus the oxygen from the ketone and plus the two hydrogens from the hydrazine that are lost as water. For analysis, monitor the [M+H]⁺ ion of this calculated mass.
Conclusion
Derivatization with this compound is a highly effective method for enhancing the LC-MS analysis of ketones. By forming a stable hydrazone with a readily ionizable pyridine group, this protocol significantly boosts signal intensity, enabling researchers to achieve lower detection limits for a wide range of carbonyl-containing compounds. The provided methodology serves as a comprehensive and validated starting point for implementation in drug development, clinical diagnostics, and other research fields requiring sensitive and reliable ketone quantification.
References
- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound [myskinrecipes.com]
- 6. This compound | 179543-88-5 [chemicalbook.com]
reaction of 5-Hydrazinyl-2-methoxypyridine hydrochloride with beta-ketoesters
Application Note & Protocol
Topic: Strategic Synthesis of 3-Substituted-1-(6-methoxypyridin-3-yl)-5-pyrazolones via Cyclocondensation of 5-Hydrazinyl-2-methoxypyridine with β-Ketoesters
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The Knorr pyrazole synthesis, a classic and robust method, facilitates the construction of this privileged heterocycle through the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[2][3][4][5] This application note provides a comprehensive guide to the reaction between 5-Hydrazinyl-2-methoxypyridine hydrochloride and various β-ketoesters. We delve into the underlying reaction mechanism, provide detailed, field-proven experimental protocols, and offer insights into process optimization and troubleshooting. The methodologies described herein are designed to empower researchers in drug discovery and organic synthesis to efficiently generate libraries of novel 1,3,5-substituted pyrazolone derivatives for downstream applications.
Reaction Principle: The Knorr Pyrazole Synthesis
The formation of pyrazole derivatives from the reaction of this compound and a β-ketoester is a variant of the well-established Knorr pyrazole synthesis.[3][6] The fundamental transformation involves a condensation reaction between the hydrazine moiety and the 1,3-dicarbonyl system of the β-ketoester, leading to the formation of a stable, aromatic pyrazolone ring.[2][7]
Mechanism Overview:
The reaction proceeds through a well-defined pathway, typically under acidic conditions which serve to catalyze the key steps.[2]
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen of the hydrazine onto the more electrophilic ketone carbonyl of the β-ketoester. This is generally faster than attack at the ester carbonyl. Subsequent dehydration leads to the formation of a stable hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine, now part of the hydrazone, performs an intramolecular nucleophilic attack on the ester carbonyl. This cyclization step forms the five-membered ring characteristic of the pyrazole core.
-
Aromatization: The cyclic intermediate then eliminates a molecule of alcohol (from the original ester) to yield the final pyrazolone product. The pyrazolone can exist in several tautomeric forms, but often the aromatic hydroxy-pyrazole form is a significant contributor to the overall structure, driven by the thermodynamic stability of the aromatic ring.[2][7]
The use of an unsymmetrical substituted hydrazine, such as 5-Hydrazinyl-2-methoxypyridine, raises the possibility of forming two regioisomers.[3] However, the initial condensation almost invariably occurs at the more nucleophilic, terminal -NH2 group rather than the nitrogen adjacent to the pyridine ring.
Caption: Figure 1: Generalized Mechanism of Knorr Pyrazole Synthesis.
Experimental Protocol
This protocol details the synthesis of 3-methyl-1-(6-methoxypyridin-3-yl)-1H-pyrazol-5(4H)-one as a representative example, using ethyl acetoacetate as the β-ketoester.
Materials and Equipment
-
Reagents:
-
Equipment:
-
Round-bottom flask (25 or 50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate with oil bath
-
TLC plates (silica gel 60 F254) and developing chamber
-
UV lamp for TLC visualization
-
Büchner funnel and vacuum flask for filtration
-
Standard laboratory glassware
-
Detailed Step-by-Step Methodology
Caption: Figure 2: Experimental Workflow Diagram.
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 eq, e.g., 1.76 g, 10 mmol) and ethyl acetoacetate (1.1 eq, e.g., 1.43 g, 11 mmol).
-
Solvent Addition: Add a suitable solvent such as 1-propanol or absolute ethanol (e.g., 15 mL). The hydrochloride salt may not fully dissolve initially.
-
Catalyst: Add 3-5 drops of glacial acetic acid to the mixture. This is often sufficient to catalyze the reaction without needing to fully neutralize the hydrochloride salt.[2]
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 100°C for 1-propanol) with vigorous stirring.[7]
-
Monitoring: After 1 hour, begin monitoring the reaction's progress by TLC.
-
Mobile Phase: 30-50% Ethyl Acetate in Hexane is a good starting point.
-
Procedure: On a TLC plate, spot the starting β-ketoester, the starting hydrazine (if soluble), and the reaction mixture.
-
Analysis: Visualize under a UV lamp. The reaction is complete when the starting ketoester spot has been completely consumed. Continue heating until completion, typically 1-3 hours.
-
-
Isolation: Once the reaction is complete, remove the flask from the heat. While the solution is still hot and stirring, slowly add deionized water (e.g., 20-30 mL). The product should precipitate as a solid.[2]
-
Filtration and Washing: Allow the mixture to cool to room temperature, then place it in an ice bath for 15-20 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold water to remove any inorganic salts and residual solvent.
-
Drying: Dry the product, either air-drying overnight or in a vacuum oven at a low temperature (e.g., 40-50°C).
-
Characterization: Determine the yield and characterize the product by obtaining its melting point and spectroscopic data (¹H NMR, ¹³C NMR, MS). The resulting pyrazolone can be further purified by recrystallization if necessary.
Data Presentation & Discussion
The described protocol is versatile and can be applied to a range of β-ketoesters. The nature of the 'R' group on the ketoester will determine the substituent at the 3-position of the final pyrazolone product.
| β-Ketoester Example | R Group (on keto- moiety) | R' Group (on ester) | Expected Product | Notes |
| Ethyl acetoacetate | Methyl (-CH₃) | Ethyl (-C₂H₅) | 3-Methyl-1-(6-methoxypyridin-3-yl)-pyrazolone | A standard, highly reactive substrate. |
| Ethyl benzoylacetate | Phenyl (-C₆H₅) | Ethyl (-C₂H₅) | 3-Phenyl-1-(6-methoxypyridin-3-yl)-pyrazolone | Generally provides good yields; product is often highly crystalline.[7] |
| Ethyl 4,4,4-trifluoroacetoacetate | Trifluoromethyl (-CF₃) | Ethyl (-C₂H₅) | 3-(Trifluoromethyl)-1-(6-methoxypyridin-3-yl)-pyrazolone | The electron-withdrawing CF₃ group enhances the electrophilicity of the ketone, often leading to faster reactions.[11] |
| Ethyl 3-oxohexanoate | Propyl (-C₃H₇) | Ethyl (-C₂H₅) | 3-Propyl-1-(6-methoxypyridin-3-yl)-pyrazolone | Aliphatic ketoesters react well, though may require slightly longer reaction times than activated substrates. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Reaction is slow or incomplete | 1. Insufficient heating. 2. Inadequate catalysis. 3. Sterically hindered β-ketoester. | 1. Ensure the reaction is at a steady reflux. 2. Add a few more drops of glacial acetic acid. 3. Increase the reaction time or consider a higher-boiling solvent like n-butanol. |
| Low product yield | 1. Incomplete reaction. 2. Product is soluble in the water/alcohol mixture. 3. Premature precipitation during workup. | 1. Confirm reaction completion via TLC before workup. 2. After precipitation, cool the mixture thoroughly in an ice bath before filtering. Extract the aqueous filtrate with ethyl acetate or DCM. 3. Ensure the reaction mixture is hot when water is added to promote controlled crystallization. |
| Product is oily or impure | 1. Presence of unreacted starting materials or byproducts. 2. Insufficient washing. | 1. Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol). 2. Ensure the filtered product is washed adequately with cold water. A wash with cold diethyl ether can also help remove non-polar impurities. |
Safety Precautions
-
Hydrazine Derivatives: Hydrazines are toxic and should be handled with extreme care in a well-ventilated fume hood.[7] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Acids and Solvents: Glacial acetic acid is corrosive. Alcohols are flammable. Handle all chemicals in accordance with standard laboratory safety procedures.
-
Heating: Use a heating mantle or an oil bath for controlled and safe heating. Avoid heating flammable solvents with an open flame.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Knorr Pyrazole Synthesis [drugfuture.com]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. 179543-88-5|this compound|BLD Pharm [bldpharm.com]
- 9. arctomsci.com [arctomsci.com]
- 10. This compound | 179543-88-5 [chemicalbook.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
Application Note: High-Throughput Synthesis of Pyrazole-Based Compound Libraries Utilizing 5-Hydrazinyl-2-methoxypyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the application of 5-Hydrazinyl-2-methoxypyridine hydrochloride as a key building block in parallel synthesis for the generation of diverse pyrazole-based compound libraries. Pyrazoles are a privileged scaffold in medicinal chemistry, and their rapid, systematic synthesis is crucial for modern drug discovery programs. This application note details the strategic considerations, step-by-step protocols, and expected outcomes for the solution-phase parallel synthesis of 1-(2-methoxypyridin-5-yl)pyrazoles, a class of compounds with significant potential in various therapeutic areas. The methodologies described herein are designed for high-throughput formats, enabling the efficient exploration of chemical space and acceleration of structure-activity relationship (SAR) studies.
Introduction: The Strategic Imperative of Parallel Synthesis and the Pyrazole Scaffold
Modern drug discovery is a relentless search for novel molecular entities with desired biological activities. Parallel synthesis has emerged as a powerful strategy to accelerate this process by enabling the simultaneous creation of large, organized collections of distinct compounds, known as libraries.[1][2][3] This approach facilitates the rapid exploration of structure-activity relationships (SAR), a cornerstone of lead optimization.[1]
Within the vast landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold." This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a common feature in a multitude of approved drugs and clinical candidates, exhibiting a wide spectrum of biological activities. The versatility of the pyrazole ring allows for structural modifications at multiple positions, enabling fine-tuning of a compound's pharmacological profile.
This compound is a valuable bifunctional reagent for the construction of pyrazole-containing libraries. The hydrazine moiety serves as the key reactive group for the cyclization reaction that forms the pyrazole ring, while the substituted pyridine ring provides a distinct chemical handle for modulating the physicochemical and pharmacokinetic properties of the final compounds. The methoxy group and the pyridine nitrogen can influence solubility, metabolic stability, and target engagement.
The Knorr Pyrazole Synthesis: A Robust Tool for Library Generation
The Knorr pyrazole synthesis is a classic and highly reliable method for the preparation of pyrazoles. It involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, such as a β-ketoester or a β-diketone. This reaction is particularly well-suited for parallel synthesis due to its generally high yields, tolerance of a wide range of functional groups, and straightforward reaction conditions.
The general mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Caption: General workflow of the Knorr pyrazole synthesis.
Experimental Protocols: Parallel Synthesis of a 1-(2-methoxypyridin-5-yl)pyrazole Library
The following protocols are designed for a solution-phase parallel synthesis format, typically in a 96-well plate. All manipulations should be performed in a well-ventilated fume hood.
Materials and Reagents
-
This compound: The key building block.
-
Library of β-ketoesters or β-diketones: A diverse set of commercially available or synthesized dicarbonyl compounds.
-
Solvent: Ethanol or acetic acid are commonly used.
-
Base (optional): A mild base such as triethylamine or diisopropylethylamine may be used to neutralize the hydrochloride salt and facilitate the reaction.
-
96-well reaction block: With appropriate sealing mats.
-
Multichannel pipette or liquid handling robot: For efficient dispensing of reagents.
-
Inert atmosphere: Nitrogen or argon gas supply.
-
Analytical instrumentation: LC-MS for reaction monitoring and purity assessment.
General Protocol for Parallel Pyrazole Synthesis
This protocol describes a representative procedure. Optimization of reaction time, temperature, and solvent may be necessary for specific substrates.
Caption: Workflow for parallel pyrazole synthesis.
Step-by-Step Procedure:
-
Preparation of the β-Ketoester Plate: To each well of a 96-well reaction block, add the corresponding β-ketoester from your library (typically 0.1 mmol per well). This can be done from pre-weighed solids or by dispensing from stock solutions.
-
Preparation of the Hydrazine Stock Solution: Prepare a stock solution of this compound in the chosen reaction solvent (e.g., ethanol). The concentration should be calculated to deliver the desired molar equivalent (e.g., 1.1 equivalents) in a convenient volume. If a base is used, it can be added to this stock solution.
-
Reagent Addition: Using a multichannel pipette or a liquid handling robot, dispense the this compound stock solution into each well of the reaction block.
-
Reaction Incubation: Securely seal the reaction block with a chemically resistant sealing mat. Place the block on a heating and shaking platform and incubate at the desired temperature (e.g., 80 °C) for 12-24 hours.
-
Reaction Monitoring: After the incubation period, allow the reaction block to cool to room temperature. A small aliquot can be taken from a few representative wells for LC-MS analysis to check for reaction completion.
-
Work-up and Library Plating: Once the reactions are complete, the solvent is typically removed in vacuo. The resulting residues, which constitute the crude compound library, are then dissolved in a suitable solvent for storage and screening, such as DMSO.
Data Presentation and Expected Outcomes
The success of a parallel synthesis campaign is evaluated by the yield and purity of the individual library members. The following table provides a representative example of the expected outcomes for the reaction of this compound with a small, diverse set of β-ketoesters.
| Entry | β-Ketoester | Product Structure | Expected Purity (LC-MS) |
| 1 | Ethyl acetoacetate | 1-(2-methoxypyridin-5-yl)-3-methyl-1H-pyrazol-5(4H)-one | >90% |
| 2 | Ethyl benzoylacetate | 1-(2-methoxypyridin-5-yl)-3-phenyl-1H-pyrazol-5(4H)-one | >85% |
| 3 | Ethyl 4,4,4-trifluoroacetoacetate | 1-(2-methoxypyridin-5-yl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one | >90% |
| 4 | Ethyl 2-methylacetoacetate | 1-(2-methoxypyridin-5-yl)-3,4-dimethyl-1H-pyrazol-5(4H)-one | >80% |
Note: Purity is estimated by LC-MS analysis and can vary depending on the specific substrate and reaction conditions. The formation of regioisomers is possible with unsymmetrical β-diketones.
Causality Behind Experimental Choices
-
Choice of Solvent: Ethanol and acetic acid are effective solvents for the Knorr synthesis. Ethanol is a good general-purpose solvent, while acetic acid can act as a catalyst to promote the reaction.
-
Use of Excess Hydrazine: A slight excess of the hydrazine component (1.1 equivalents) is often used to ensure complete consumption of the more diverse and potentially more expensive β-ketoester library members.
-
Temperature: Heating is typically required to drive the cyclization and dehydration steps to completion in a reasonable timeframe. 80 °C is a common starting point, but this can be optimized.
-
Solution-Phase vs. Solid-Phase: Solution-phase synthesis is often preferred for library generation as it avoids the need for specialized resins and the often-challenging cleavage and purification steps associated with solid-phase synthesis.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The use of LC-MS analysis at the end of the synthesis provides a direct measure of the success of each individual reaction. This allows for the identification of successful transformations and the "flagging" of any failed reactions or impure products. This data is crucial for ensuring the quality and integrity of the compound library before it is committed to biological screening.
References
- 1. Efficient parallel synthesis of privileged benzopyranylpyrazoles via regioselective condensation of beta-keto aldehydes with hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generation of Dynamic Combinatorial Libraries Using Hydrazone-Functionalized Surface Mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 5-Hydrazinyl-2-methoxypyridine hydrochloride
Welcome to the technical support center for 5-Hydrazinyl-2-methoxypyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing reaction conditions involving this versatile reagent. Our focus is on providing practical, field-proven insights to anticipate and resolve experimental challenges.
Introduction to this compound
This compound is a key building block in synthetic chemistry, particularly in the pharmaceutical industry. Its utility stems from the reactive hydrazine moiety attached to a methoxy-substituted pyridine ring. This structure allows for a variety of chemical transformations, most notably the formation of hydrazones and subsequent cyclization to form fused heterocyclic systems of significant biological interest.
The electron-donating nature of the methoxy group can influence the reactivity of the hydrazine and the pyridine ring, a factor that should be considered during reaction optimization.[1][2] This guide will delve into the practical aspects of working with this compound, from proper handling and storage to troubleshooting common synthetic procedures.
Storage and Handling
Proper storage and handling are critical to maintain the integrity and reactivity of this compound.
-
Storage Conditions: The compound should be stored in a dark place under an inert atmosphere. For long-term storage, it is recommended to keep it in a freezer at temperatures below -20°C.[3]
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions for this compound?
A1: The most common reactions involve the nucleophilic hydrazine group. These include:
-
Hydrazone Formation: Reaction with aldehydes and ketones to form hydrazones. This is often the initial step for subsequent cyclization reactions.
-
Cyclization Reactions:
Q2: How does the methoxy group affect the reactivity of the molecule?
A2: The methoxy group is an electron-donating group. This increases the electron density on the pyridine ring and can enhance the nucleophilicity of the hydrazine moiety, making it more reactive towards electrophiles.[1][2] This can be advantageous for desired reactions but may also lead to side reactions if conditions are not carefully controlled.
Q3: What solvents are suitable for reactions with this compound?
A3: The choice of solvent depends on the specific reaction.
-
For hydrazone formation, alcohols like ethanol or methanol are commonly used.[10]
-
For cyclization reactions, higher boiling point solvents such as toluene or acetic acid may be necessary.[6][11]
-
The solubility of the hydrochloride salt should be considered. It may be necessary to use the free base or add a base to the reaction mixture.
Troubleshooting Guide: Hydrazone Formation
The formation of a hydrazone by reacting 5-Hydrazinyl-2-methoxypyridine with an aldehyde or ketone is a fundamental step. Below are common issues and their solutions.
Low or No Product Formation
| Potential Cause | Recommended Solution | Scientific Rationale |
| Incorrect pH | Adjust the pH to be slightly acidic (around 4-5). | The reaction is acid-catalyzed. Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic. However, at very low pH, the hydrazine nitrogen becomes protonated, reducing its nucleophilicity.[12] |
| Low Reactivity of Carbonyl Compound | Use a more reactive aldehyde or ketone, or increase the reaction temperature. | Steric hindrance or electron-withdrawing groups on the carbonyl compound can decrease its reactivity. |
| Reagent Degradation | Use freshly opened or properly stored this compound. | Hydrazines can be susceptible to oxidation over time. |
Formation of Impurities
| Potential Cause | Recommended Solution | Scientific Rationale |
| Side Reactions of the Hydrazone | Monitor the reaction closely and avoid prolonged reaction times or excessive heat. | Hydrazones can undergo further reactions, such as cyclization or decomposition, under harsh conditions. |
| Aldol Condensation of Carbonyl Compound | Add the carbonyl compound slowly to the reaction mixture. | This minimizes the concentration of the carbonyl compound at any given time, reducing the likelihood of self-condensation.[5] |
| Over-reaction | In some cases, a 2:1 reaction of aldehyde to hydrazine can occur. | Use a 1:1 molar ratio of reactants.[4] |
Workflow for Troubleshooting Hydrazone Formation
Caption: Troubleshooting workflow for low hydrazone yield.
Troubleshooting Guide: Cyclization Reactions
The hydrazone products are often intermediates for synthesizing fused heterocyclic rings. Here, we address common challenges in these cyclization reactions.
Failed Cyclization
| Potential Cause | Recommended Solution | Scientific Rationale |
| Insufficiently Activating Conditions | For Fischer-type indole synthesis, use a stronger acid catalyst (e.g., polyphosphoric acid, Eaton's reagent) or higher temperatures.[13][14] For triazolopyridine formation, a dehydrating agent may be necessary.[8][11] | The cyclization step often has a high activation energy and requires either strong acid catalysis or dehydration to proceed.[15] |
| Unfavorable Electronic Effects | The electron-donating methoxy group can sometimes disfavor certain cyclization pathways. | Computational studies have shown that electron-donating groups can lead to side reactions like N-N bond cleavage in Fischer indolizations.[15] |
| Steric Hindrance | Modify the substituents on the carbonyl-derived portion of the hydrazone to be less bulky. | Large groups can sterically hinder the intramolecular cyclization. |
Formation of Regioisomers or Side Products
| Potential Cause | Recommended Solution | Scientific Rationale |
| Ambiguous Cyclization Pathway | The use of unsymmetrical ketones in Fischer-type syntheses can lead to regioisomers. | The initial tautomerization of the hydrazone can occur to either side of the carbonyl, leading to different cyclization products.[5] |
| N-N Bond Cleavage | Employ milder reaction conditions or Lewis acid catalysts instead of strong Brønsted acids.[15] | Strong acids can promote heterolytic cleavage of the weak N-N bond, leading to undesired byproducts.[15] |
| Rearrangement of Products | In some cases, the initially formed product can rearrange to a more stable isomer. | For example,[5][6][7]triazolo[4,3-a]pyridines can sometimes rearrange to[5][6][7]triazolo[1,5-a]pyridines, especially with electron-deficient hydrazinopyridines. |
Workflow for Optimizing Cyclizationdot
References
- 1. benchchem.com [benchchem.com]
- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 160664-95-9|5-Hydrazinyl-2-methoxypyridine|BLD Pharm [bldpharm.com]
- 4. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Progress Towards Electrophilic Cyclization of Heterocyclic Hydrazone Derivatives to Afford Unsymmetric, Functionalized, 5,6-Diphenyl-3-(Pyridin-2-yl)-1,2,4-Triazinyl Complexants | Proceedings of Student Research and Creative Inquiry Day [publish.tntech.edu]
- 8. [PDF] Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction | Semantic Scholar [semanticscholar.org]
- 9. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. youtube.com [youtube.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. testbook.com [testbook.com]
- 15. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions with 5-Hydrazinyl-2-methoxypyridine hydrochloride
Technical Support Center: 5-Hydrazinyl-2-methoxypyridine hydrochloride
Welcome to the technical support guide for this compound (CAS: 179543-88-5). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. As a substituted hydrazinopyridine, this reagent is a valuable precursor for synthesizing a range of more complex molecules, particularly those containing pyrazole, triazole, or pyridazine moieties.
This guide provides practical, field-tested insights into the compound's handling, reactivity, and common experimental challenges. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling, storage, and general use of this compound.
Q1: What is this compound and what are its primary applications?
A1: this compound is a bifunctional organic compound featuring a pyridine ring, a methoxy ether group, and a hydrazinyl hydrochloride salt moiety. The hydrazinyl group (-NHNH₂) is a potent nucleophile, making this reagent ideal for condensation reactions with carbonyl compounds (aldehydes, ketones, esters) and 1,3-dicarbonyls to form hydrazones and pyrazoles, respectively. These subsequent structures are common scaffolds in pharmaceuticals and agrochemicals. The pyridine ring itself offers sites for further functionalization.
Q2: How should I properly handle and store this reagent to ensure its stability?
A2: Proper handling and storage are critical for maintaining the reagent's integrity. Hydrazine derivatives can be sensitive to air and moisture.
-
Storage: The hydrochloride salt is significantly more stable than the corresponding freebase. It should be stored in a tightly sealed container, preferably in a cool, dry place away from direct light.[1] For long-term storage, keeping it under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.
-
Handling: Always handle the compound in a well-ventilated area or a fume hood.[2] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[3] It is incompatible with strong oxidizing agents, which can lead to rapid and potentially hazardous decomposition.[4]
Q3: My reaction requires the freebase. How do I effectively neutralize the hydrochloride salt?
A3: The hydrochloride salt renders the hydrazinyl group less nucleophilic due to protonation. To initiate most reactions, you must liberate the freebase in situ by adding a suitable base. The choice of base is critical and depends on your reaction solvent and substrate tolerance.
-
Organic Bases: Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) are commonly used in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN). They are added in slight excess (1.1-1.5 equivalents).
-
Inorganic Bases: Weaker inorganic bases like sodium acetate (NaOAc) or sodium bicarbonate (NaHCO₃) are effective in polar protic solvents such as ethanol or methanol, especially for hydrazone formation where acidic catalysis might be beneficial after initial neutralization.
-
Causality: The added base deprotonates the hydrazinium ion (-NH₂NH₃⁺Cl⁻), generating the neutral, nucleophilic hydrazine (-NHNH₂) required for the reaction to proceed.
Table 1: Recommended Bases for Hydrochloride Neutralization
| Base | pKa (Conjugate Acid) | Common Solvents | Stoichiometry (eq.) | Notes |
|---|---|---|---|---|
| Triethylamine (Et₃N) | 10.7 | DCM, THF, DMF, MeCN | 1.1 - 1.5 | Organic soluble; resulting salt (Et₃N·HCl) may precipitate or need to be washed out. |
| DIPEA (Hünig's base) | 10.7 | DCM, THF, DMF | 1.1 - 1.5 | Sterically hindered, less likely to act as a nucleophile itself. Salt is often more soluble. |
| Sodium Bicarbonate (NaHCO₃) | 6.4 (for H₂CO₃) | Alcohols, Water | 1.5 - 2.0 | Mild inorganic base; easy to remove by filtration or aqueous workup. |
| Sodium Acetate (NaOAc) | 4.76 (for AcOH) | Alcohols, Water | 1.5 - 2.0 | Useful for buffering the reaction medium. |
Section 2: Troubleshooting Guide: Common Side Reactions & Experimental Issues
This section is structured to help you diagnose and solve specific problems encountered during your experiments.
Issue 1: Low or No Product Yield in Condensation Reactions
Q: My reaction to form a hydrazone or pyrazole is giving low yields or failing completely. What are the likely causes?
A: This is a common issue that can typically be traced to one of three factors: insufficient nucleophilicity, reagent decomposition, or unfavorable reaction equilibrium.
-
Incomplete Neutralization: As discussed in the FAQ, the primary reason for lack of reactivity is the failure to generate the free hydrazine. The protonated form is not a strong enough nucleophile.
-
Troubleshooting Step: Ensure you have added at least one equivalent of a suitable base. If the reaction is still sluggish, consider adding a slight excess (e.g., 1.2 eq.) or switching to a stronger, non-nucleophilic base like DBU if your substrate is robust.
-
-
Oxidative Decomposition: Hydrazines are susceptible to oxidation, especially in the presence of atmospheric oxygen or trace metal impurities. This can lead to the formation of diimide (HN=NH) and nitrogen gas, effectively destroying your reagent.
-
Troubleshooting Step: Degas your solvent thoroughly before use by sparging with nitrogen or argon for 15-30 minutes. Run the reaction under a positive pressure of an inert gas.
-
-
Unfavorable Equilibrium: Hydrazone formation is a reversible condensation reaction that produces water as a byproduct. If water is allowed to accumulate, the equilibrium can shift back towards the starting materials.
-
Troubleshooting Step: If reacting in a suitable solvent (e.g., toluene), use a Dean-Stark apparatus to azeotropically remove water as it forms. Alternatively, add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.
-
Diagram 1: Troubleshooting Workflow for Low Yield
A decision tree for diagnosing low-yield reactions.
Issue 2: Formation of Unexpected Byproducts
Q: My reaction is messy. What are the common side reactions and how can I identify the byproducts?
A: The presence of multiple products indicates that side reactions are competing with your desired transformation. Understanding these pathways is key to suppressing them.
-
Reductive De-hydrazination: One of the most common side reactions is the cleavage of the C-N bond, leading to the formation of 2-methoxypyridine. This can occur under harsh thermal conditions or via redox pathways where the hydrazine is first oxidized and then eliminated.
-
Identification: Look for a product with a mass corresponding to C₆H₇NO (MW: 109.13).[5]
-
Mitigation: Use milder reaction temperatures and ensure an inert atmosphere to prevent oxidative processes.
-
-
Demethylation: While less common, demethylation of the 2-methoxy group to form 5-hydrazinylpyridin-2-ol can occur under harsh conditions, such as high temperatures in the presence of strong acids or nucleophiles.[6]
-
Identification: Look for a product with a mass corresponding to C₅H₇N₃O (MW: 125.13). The change in solubility and NMR (loss of methoxy singlet, appearance of broad OH) would be indicative.
-
Mitigation: Avoid excessive heat and prolonged reaction times. If strong acid is present, consider alternative catalysts.
-
-
Bis-Adduct Formation: The hydrazinyl group has two nitrogen atoms, both of which are nucleophilic (though the terminal NH₂ is significantly more so). When using highly reactive electrophiles (e.g., acyl chlorides or alkyl halides), reaction at both nitrogens is possible, leading to complex mixtures.
-
Identification: Mass spectrometry will be the most powerful tool to identify products corresponding to double addition.
-
Mitigation: Use controlled stoichiometry (1:1 reagent ratio) and add the electrophile slowly at a reduced temperature to favor mono-functionalization.
-
Diagram 2: Major Reaction and Side Reaction Pathways
Primary reaction pathways and potential side reactions.
Section 3: Exemplary Experimental Protocols
The following protocols are generalized procedures. You must adapt them based on the specific reactivity and solubility of your substrates.
Protocol 1: General Procedure for Hydrazone Formation
This protocol describes the reaction with a generic aldehyde or ketone.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq.).
-
Solvation: Add a suitable solvent (e.g., ethanol or methanol, 0.2-0.5 M concentration).
-
Neutralization: Add sodium acetate (1.5 eq.) to the suspension. Stir for 10-15 minutes at room temperature.
-
Substrate Addition: Add the aldehyde or ketone substrate (1.0-1.1 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 60-80°C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with water to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography.
Protocol 2: General Procedure for Pyrazole Synthesis (Knorr-type)
This protocol describes the cyclocondensation with a 1,3-dicarbonyl compound.
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.) and the 1,3-dicarbonyl substrate (1.0 eq.).
-
Solvation & Neutralization: Add glacial acetic acid as the solvent. The acid serves as both the solvent and catalyst, and no additional base is needed as the reaction conditions are acidic.
-
Reaction: Heat the mixture to 80-110°C and stir vigorously. Monitor the reaction by TLC or LC-MS. The formation of two water molecules drives the reaction forward at elevated temperatures.
-
Workup: After completion, cool the reaction to room temperature and pour it carefully into a beaker of ice-water. Basify the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~8).
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude material via recrystallization or column chromatography to yield the desired pyrazole.
References
- 1. 179543-88-5|this compound|BLD Pharm [bldpharm.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Hydrazinyl-2-methoxypyridine Hydrochloride Reaction Products
Welcome to the Technical Support Center for the purification of reaction products involving 5-Hydrazinyl-2-methoxypyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming common purification challenges. The pyridine substructure is a prevalent heterocycle in pharmaceuticals, making robust purification methodologies essential.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of products derived from this compound reactions.
Issue 1: Low Recovery of the Desired Product After Purification
Question: I'm experiencing significant loss of my target compound during purification. What are the likely causes and how can I improve my recovery?
Answer:
Low recovery is a frequent challenge that can stem from several factors, from product instability to suboptimal purification techniques. A systematic approach is the most effective way to diagnose and resolve the issue.[2]
Probable Causes & Solutions:
-
Product Decomposition: Hydrazinopyridine derivatives can be sensitive to acidic or basic conditions, as well as prolonged exposure to heat.[2]
-
Causality: The hydrazine moiety can be susceptible to oxidation or rearrangement, especially under harsh pH or high-temperature conditions.
-
Solution: Monitor your reaction and workup conditions closely. Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for product degradation over time.[2] If instability is suspected, consider using milder purification techniques, such as flash chromatography with a deactivated stationary phase or recrystallization from a carefully selected solvent system at a lower temperature.
-
-
Inappropriate Extraction or Washing Procedures: The hydrochloride salt form of your starting material and potentially your product influences its solubility.
-
Causality: As a salt, the compound will have higher aqueous solubility. During an aqueous workup, the product may be lost to the aqueous phase if the pH is not correctly adjusted to neutralize the amine and decrease its water solubility.
-
Solution: Before extraction with an organic solvent, neutralize the reaction mixture. The pH should be adjusted to be at least two units above the pKa of the pyridine nitrogen to ensure it is in its free base form, which is more soluble in organic solvents.[3] A gentle wash with a saturated sodium bicarbonate solution is often effective.
-
-
Losses During Chromatography: Strong interactions between basic pyridine compounds and acidic silica gel can lead to irreversible adsorption or degradation on the column.[3][4]
-
Causality: The acidic silanol groups on the surface of silica gel can strongly bind to the basic nitrogen of the pyridine ring, leading to significant tailing and potential loss of the compound.[4]
-
Solution:
-
Deactivate the Silica: Add a small amount of a competing base, like triethylamine (TEA) or pyridine (e.g., 0.1-1%), to your mobile phase.[3][4] This will "cap" the active silanol sites, reducing their interaction with your product.
-
Use an Alternative Stationary Phase: Consider using alumina (neutral or basic) or a polymer-based column, which are more inert towards basic compounds.[5]
-
Reversed-Phase Chromatography: For polar, ionizable compounds, reversed-phase flash chromatography with an alkaline mobile phase can be highly effective.[3]
-
-
Issue 2: Persistent Impurities in the Final Product
Question: After purification, my product is still contaminated with starting materials or byproducts. How can I improve the purity?
Answer:
Achieving high purity is critical, especially in drug development. Persistent impurities often arise from incomplete reactions or the formation of closely related byproducts.
Probable Causes & Solutions:
-
Unreacted Starting Material: The nucleophilicity of the hydrazine can be influenced by reaction conditions.
-
Causality: If the reaction does not go to completion, unreacted this compound will remain. Its polarity and basicity are similar to many of the desired products, making separation challenging.
-
Solution:
-
Reaction Optimization: Ensure optimal reaction conditions (temperature, time, stoichiometry) to drive the reaction to completion.[2] Using a slight excess of hydrazine hydrate can help ensure the full consumption of the halide precursor.[6]
-
Selective Extraction: A carefully controlled liquid-liquid extraction can sometimes separate the more polar hydrochloride salt of the starting material from the less polar product.[7][8]
-
-
-
Formation of Side Products: The synthesis of pyridine derivatives can sometimes lead to the formation of isomers or other byproducts.[1][9]
-
Causality: Depending on the reaction, side reactions such as dimerization or oxidation of the hydrazine moiety can occur.
-
Solution:
-
High-Resolution Chromatography: If impurities have similar polarities to the product, high-performance liquid chromatography (HPLC) or pH-zone-refining counter-current chromatography may be necessary for effective separation.[10]
-
Recrystallization: This is a powerful technique for removing small amounts of impurities.[11] The key is to find a solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurities remain soluble.[11]
-
-
-
Solvent Selection for Recrystallization:
-
Protocol:
-
Screen various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water) to find one that provides a significant solubility differential with temperature.
-
Dissolve the impure compound in the minimum amount of boiling solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities.[11]
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
Issue 3: Product Oiling Out During Recrystallization
Question: When I try to recrystallize my product, it separates as an oil instead of forming crystals. What should I do?
Answer:
Oiling out occurs when the solute is not soluble in the hot solvent and instead melts, or when the solution becomes supersaturated at a temperature above the melting point of the solute.
Probable Causes & Solutions:
-
Low Melting Point of the Solute: If the melting point of your compound is lower than the boiling point of the recrystallization solvent, it will melt before it dissolves.[11]
-
Solution: Choose a lower-boiling point solvent or use a solvent mixture.
-
-
High Solute Concentration: Using too little solvent can lead to the saturation point being reached at a temperature where the solute is still molten.
-
Solution: Add more of the hot solvent until the oil fully dissolves. Then, allow it to cool slowly.
-
-
Rapid Cooling: Cooling the solution too quickly can induce precipitation rather than crystallization.
-
Solution: Ensure slow cooling. Insulating the flask can help. Seeding the solution with a pure crystal of the product can also initiate proper crystal growth.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying a neutral product from a this compound reaction?
A1: A typical workflow would be:
-
Aqueous Workup: Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) to a pH of 7-8.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.[7]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purification:
Q2: How do I handle the purification if my product is also a basic compound?
A2: If your product is basic, the main challenge will be column chromatography on silica gel.
-
Use a competing base in your eluent, such as triethylamine or pyridine, to minimize interactions with the acidic silica.[3]
-
Alternatively, use a more inert stationary phase like alumina .
-
Reversed-phase chromatography is also a very effective option for basic compounds.[3]
Q3: Can I purify my product by converting it to a hydrochloride salt?
A3: Yes, this is an excellent strategy, particularly if the free base is an oil or difficult to crystallize. By dissolving the crude product in a suitable solvent (like dichloromethane or ether) and bubbling HCl gas through it or adding a solution of HCl in a solvent, the hydrochloride salt will often precipitate as a pure solid.[12] This solid can then be isolated by filtration.
Q4: My product seems to be water-soluble. How can I extract it from the aqueous reaction mixture?
A4: For water-soluble products:
-
Salting Out: Saturate the aqueous layer with a salt like sodium chloride. This decreases the polarity of the aqueous phase and can drive your compound into the organic layer during extraction.
-
Continuous Liquid-Liquid Extraction: For highly water-soluble compounds, a continuous extraction apparatus may be necessary for efficient recovery.
-
Supercritical Fluid Extraction: In some industrial applications, supercritical fluids like CO2 are used to extract pyridine derivatives from aqueous solutions.[13]
Data and Protocols
Table 1: Common Solvents for Purification
| Purification Method | Solvent/System | Application Notes |
| Recrystallization | Ethanol/Water | Good for moderately polar compounds. The ratio can be adjusted to achieve optimal solubility. |
| Isopropanol | Often a good choice for pyridine derivatives. | |
| Acetonitrile | Can be effective for compounds with moderate polarity. | |
| Column Chromatography | Hexanes/Ethyl Acetate + 0.5% TEA | Standard system for compounds of low to medium polarity. TEA minimizes peak tailing.[4] |
| Dichloromethane/Methanol + 0.5% TEA | For more polar compounds. | |
| Liquid-Liquid Extraction | Dichloromethane | Good for a wide range of polarities. Forms the bottom layer. |
| Ethyl Acetate | A less toxic alternative to DCM. Forms the top layer. | |
| Methyl tert-butyl ether (MTBE) | Can be used in combination with other solvents for specific separations.[10] |
Experimental Protocol: Flash Chromatography with Deactivated Silica
-
Prepare the Mobile Phase: Select an appropriate solvent system (e.g., 70:30 Hexanes:Ethyl Acetate) based on TLC analysis. Add 0.5% (v/v) triethylamine to this mixture.
-
Pack the Column: Slurry pack the column with silica gel in the prepared mobile phase.
-
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elute: Run the column with the prepared mobile phase, collecting fractions.
-
Analyze Fractions: Monitor the fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.
Visualization of Purification Workflow
Caption: A typical workflow for the purification of products from this compound reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Pyridine synthesis [organic-chemistry.org]
- 10. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]
- 13. US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents [patents.google.com]
Technical Support Center: Managing the Stability of 5-Hydrazinyl-2-methoxypyridine Hydrochloride in Solution
Welcome to the technical support center for 5-Hydrazinyl-2-methoxypyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the stability of this compound in solution. By understanding its chemical properties and potential degradation pathways, you can ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is developing a yellow tint. What is causing this discoloration?
A1: A yellow tint is a common indicator of degradation in hydrazine-containing compounds. This is often due to oxidation of the hydrazinyl group, which can be initiated by dissolved oxygen in your solvent. This process can be accelerated by exposure to light and the presence of trace metal ions. The formation of colored byproducts is a likely outcome of this oxidative degradation.
Q2: What is the optimal pH range for storing solutions of this compound?
A2: Hydrazine derivatives are generally more stable in acidic conditions.[1] The hydrochloride salt of your compound already provides an acidic environment. It is recommended to maintain the pH of your stock solutions below 7. Alkaline or neutral conditions can make hydrazine solutions unstable, particularly in the presence of oxygen.[1] For critical applications, preparing your solutions in a buffered system (e.g., a citrate or acetate buffer with a pH between 4 and 6) can provide additional stability.
Q3: Which solvents are recommended for dissolving this compound to maximize stability?
A3: The choice of solvent is critical. While aqueous solutions are common, the presence of water and dissolved oxygen can promote degradation. Consider the following:
-
Aqueous Buffers (pH 4-6): Suitable for many biological applications, but solutions should be prepared fresh and used promptly.
-
Deoxygenated Water: If an aqueous solution is necessary, using water that has been deoxygenated by sparging with nitrogen or argon can significantly reduce oxidative degradation.
-
Aprotic Solvents (e.g., DMSO, DMF): These are often good choices for long-term storage of stock solutions as they are less likely to participate in degradation reactions. However, ensure they are of high purity and low in water content.
Q4: How should I store my stock solutions of this compound?
A4: For optimal stability, stock solutions should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the container.
-
Container: Use clean, high-quality glass or polypropylene containers. Avoid materials that may leach metal ions.
Q5: Can I use solutions that have been freeze-thawed multiple times?
A5: It is not recommended. Each freeze-thaw cycle can introduce more dissolved oxygen into the solution, accelerating degradation. For best results, aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound and provides systematic approaches to resolving them.
Issue 1: Inconsistent or non-reproducible experimental results.
This is a frequent consequence of compound instability.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent results.
Detailed Steps:
-
Prepare a Fresh Solution: Always start by preparing a fresh solution of this compound from solid material.
-
Use Deoxygenated Solvents: If using aqueous buffers, ensure they are deoxygenated prior to use.
-
Analytical Comparison: If you have access to analytical instrumentation such as HPLC, compare the chromatogram of your old solution with the freshly prepared one. The presence of new peaks or a decrease in the main peak area in the old solution is a strong indication of degradation.
-
Implement Strict Protocols: If degradation is confirmed, enforce stricter handling protocols, including preparing fresh solutions daily, using deoxygenated solvents, and minimizing exposure to light and air.
Issue 2: Loss of compound activity over the course of an experiment.
This suggests that the compound is degrading under your experimental conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High pH of media | Buffer your experimental medium to a slightly acidic pH if compatible with your system. |
| Presence of oxidizing agents | Identify and remove any potential oxidizing agents from your experimental setup. |
| Exposure to air (oxygen) | If possible, run your experiment under an inert atmosphere (e.g., in a glove box). |
| Photodegradation | Protect your experimental setup from light. |
| Elevated temperature | If your experiment involves heating, be aware that this can accelerate degradation.[2][3] Minimize the duration of heat exposure. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
-
Solvent Preparation: Take high-purity water (e.g., Milli-Q or equivalent) and sparge with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
Buffer Preparation: Prepare your desired buffer (e.g., 50 mM sodium acetate, pH 5.0) using the deoxygenated water.
-
Weighing: Accurately weigh the required amount of this compound in a clean vial.
-
Dissolution: Add the deoxygenated buffer to the solid compound and dissolve completely by gentle vortexing.
-
Storage: Aliquot the solution into single-use amber vials, flush the headspace with nitrogen or argon, and store at -80°C.
Protocol 2: Monitoring Solution Stability by HPLC
This protocol provides a general framework. Specific parameters will need to be optimized for your system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B and gradually increase to elute your compound and any potential degradation products.
-
Detection: UV detection at a wavelength where the parent compound has strong absorbance (e.g., determined by a UV scan).
-
Procedure:
-
Inject a freshly prepared standard solution to determine the retention time and peak area of the intact compound.
-
Inject your aged or experimental solution.
-
Compare the chromatograms. Look for a decrease in the area of the parent peak and the appearance of new peaks, which indicate degradation.
-
Understanding Degradation
The stability of this compound is primarily influenced by the reactivity of the hydrazinyl group.
Potential Degradation Pathway:
Caption: Simplified oxidative degradation pathway.
The hydrazinyl moiety is susceptible to oxidation, which can be catalyzed by metal ions and initiated by light.[1][2] This can lead to the formation of various byproducts and a loss of the desired compound. The hydrochloride salt helps to stabilize the compound by protonating the basic hydrazinyl group.[4]
By implementing the strategies outlined in this guide, you can significantly improve the stability of your this compound solutions, leading to more reliable and reproducible experimental outcomes.
References
Technical Support Center: Troubleshooting Low Yields in Triazole Synthesis Using 5-Hydrazinyl-2-methoxypyridine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address low yields in triazole synthesis, with a specific focus on reactions involving 5-Hydrazinyl-2-methoxypyridine hydrochloride. Our approach is rooted in mechanistic principles to help you diagnose and resolve common experimental challenges.
Part 1: Foundational Knowledge & Pre-Reaction Checks
Before troubleshooting the reaction itself, it is critical to address foundational issues concerning the starting material and reaction setup. Errors at this stage are a frequent source of poor outcomes.
FAQ 1: I am using this compound. Do I need to add a base to my reaction?
Answer: Yes, this is arguably the most critical first step. Your starting material is a hydrochloride salt. The hydrazine nitrogen is protonated, rendering it non-nucleophilic. To initiate the reaction, you must add a base to liberate the free hydrazine. Without this step, your reaction will likely not proceed, resulting in a near-zero yield.
-
Causality: The lone pair of electrons on the terminal nitrogen of the hydrazine is essential for its nucleophilic attack on the electrophilic partner (e.g., an orthoester, isothiocyanate, or other carbonyl compound). In the hydrochloride salt form, this lone pair is tied up by a proton (H+), effectively deactivating the molecule.
-
Recommended Bases: The choice of base is crucial. A non-nucleophilic base is preferred to avoid side reactions.
-
Inorganic bases: Potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or triethylamine (Et₃N) are common and effective choices.[1]
-
Organic bases: For reactions sensitive to water, an organic base like triethylamine or diisopropylethylamine (DIPEA) in an anhydrous solvent is recommended.
-
FAQ 2: How can I assess the quality of my this compound starting material?
Answer: The purity and stability of your starting hydrazine are paramount. Hydrazines can be susceptible to oxidation over time.
-
Visual Inspection: The compound should be a crystalline solid. Significant discoloration (e.g., turning dark brown or tarry) may indicate degradation.
-
Spectroscopic Analysis: Confirm the identity and purity using ¹H NMR spectroscopy. Check for the expected signals and the absence of significant impurities.
-
Melting Point: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.
-
Storage: Store the hydrochloride salt in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon), to minimize oxidation and moisture absorption.
Part 2: Troubleshooting Guide for 1,2,4-Triazole Synthesis
The reaction of a hydrazine with a single-carbon electrophile is a common and direct route to the 1,2,4-triazole ring system.[1][2] We will address two common synthetic pathways.
Scenario A: Reaction with Formamide or Orthoesters (Pellizzari/Einhorn-Brunner Type Reactions)
This method involves condensing the hydrazine with a source of a single carbon atom, such as formamide or triethyl orthoformate, to form the triazole ring.
Question: My yields are consistently low (<30%) when reacting this compound with triethyl orthoformate. What are the likely causes and solutions?
Answer: Low yields in this reaction often stem from incomplete conversion, side reactions, or suboptimal reaction conditions. The key is to ensure the formation of the initial hydrazone/amidine intermediate and its subsequent efficient cyclization.
| Problem | Probable Cause | Recommended Solution & Rationale |
| No or minimal product formation | Insufficient or no base added. | Add 1.1-1.5 equivalents of a base like Et₃N or K₂CO₃. Rationale: The free hydrazine must be generated from its hydrochloride salt to act as a nucleophile.[3] |
| Reaction stalls after initial product formation | Hydrolysis of the orthoester. | Use anhydrous solvents (e.g., dry ethanol or toluene) and perform the reaction under an inert atmosphere (N₂ or Ar). Rationale: Water will hydrolyze the orthoester, consuming your reagent. |
| Suboptimal temperature. | For reactions with orthoesters, refluxing in ethanol or toluene is often required. Start at 80°C and consider increasing to 110°C. Rationale: The cyclization step often has a significant activation energy barrier that requires thermal energy. | |
| Formation of multiple unidentified byproducts | Decomposition at high temperatures. | If refluxing leads to decomposition (charring), try microwave-assisted synthesis. Microwave irradiation can often promote cyclization at lower bulk temperatures and shorter reaction times.[3] |
| Side reaction with solvent. | Ensure the solvent is appropriate. While ethanol is common, sometimes a less reactive solvent like toluene or xylene is preferable, especially at high temperatures. |
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous ethanol (10 mL per mmol of hydrazine).
-
Add triethylamine (1.2 eq) and stir for 30 minutes at room temperature to liberate the free hydrazine.
-
Add triethyl orthoformate (1.5 eq).
-
Heat the mixture to reflux (approx. 78-80°C) and monitor the reaction by TLC or LC-MS.
-
After 4-6 hours, or upon consumption of the starting material, cool the reaction to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue via column chromatography or recrystallization.
Scenario B: Reaction with Isothiocyanates to form Triazole-thiones
This two-step, one-pot synthesis involves the initial formation of a thiosemicarbazide intermediate, which then undergoes base-mediated intramolecular cyclization to yield a 1,2,4-triazole-3-thione.[4]
Question: I am attempting to synthesize a 1,2,4-triazole-3-thione. After adding the isothiocyanate and then the base for cyclization, my yield is poor and I have a complex mixture of products. What should I check?
Answer: This reaction has two distinct phases, and failure can occur at either stage. The key is to ensure complete formation of the thiosemicarbazide before initiating the cyclization, and to use the correct conditions for the cyclization itself.
| Problem | Probable Cause | Recommended Solution & Rationale |
| Low conversion to the thiosemicarbazide intermediate | Incomplete liberation of free hydrazine. | As before, pre-stir the hydrochloride salt with a base (Et₃N is ideal here) in a solvent like ethanol for 30 minutes before adding the isothiocyanate. Rationale: The isothiocyanate will not react with the protonated hydrazine salt. |
| Reaction temperature is too low. | The formation of the thiosemicarbazide often requires gentle heating. Refluxing in ethanol for 1-2 hours is a good starting point.[4] Rationale: This provides the activation energy for the addition reaction. | |
| Failure of the cyclization step | Incorrect base for cyclization. | For the cyclization step, a stronger base is often required. After forming the intermediate, add an aqueous solution of NaOH (10%) or KOH and heat.[4] Rationale: The base promotes deprotonation of the amide nitrogen, facilitating the nucleophilic attack on the thiocarbonyl carbon to close the ring. |
| Harsh conditions causing decomposition. | If strong aqueous base causes degradation, try a milder base like K₂CO₃ in a solvent like DMF at 60-80°C. Rationale: This provides a less harsh, non-aqueous environment for the cyclization. | |
| Product is difficult to isolate | Product remains as a salt. | After cyclization with NaOH/KOH, the triazole-thione product exists as a salt. You must neutralize the reaction mixture with an acid (e.g., HCl or acetic acid) to pH ~5-6 to precipitate the neutral product. Rationale: The thiol group is acidic and will be deprotonated by the strong base. Acidification is required to obtain the neutral, less soluble product. |
Part 3: Post-Reaction & Purification Issues
Sometimes the reaction works well, but the product is lost during workup and purification. This can be misinterpreted as a low reaction yield.
Question: My LC-MS analysis shows a high conversion to the desired triazole product, but my isolated yield after extraction and chromatography is very low. Why is this happening?
Answer: The product, a substituted methoxypyridine-triazole, is a polar and potentially basic molecule. These properties can make standard purification procedures challenging.
| Problem | Probable Cause | Recommended Solution & Rationale |
| Product is lost during aqueous workup. | The product is water-soluble, especially if protonated. | Before extraction, ensure the aqueous layer is basic (pH > 8) to keep your product in its neutral, more organic-soluble form. Use a more polar organic solvent for extraction, such as a 9:1 mixture of Dichloromethane:Isopropanol, or perform continuous liquid-liquid extraction. |
| Product streaks or does not elute from silica gel column. | The basic pyridine and triazole nitrogens are strongly interacting with the acidic silica gel. | Deactivate the silica gel by pre-treating it with a solvent mixture containing 1-2% triethylamine. Alternatively, use a different stationary phase like alumina (basic or neutral).[5] |
| Product "oils out" instead of crystallizing. | High polarity and potential for hydrogen bonding can inhibit crystal lattice formation. The melting point may be lower than the solvent's boiling point.[5] | Try precipitating the product by adding an anti-solvent (e.g., adding hexanes or ether to a concentrated methanol or ethyl acetate solution). Scratching the flask or adding a seed crystal can also induce crystallization.[5] |
Part 4: Visualization & Workflows
General Troubleshooting Workflow
The following diagram outlines a logical flow for diagnosing yield issues in your synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 3. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 4. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
removal of unreacted 5-Hydrazinyl-2-methoxypyridine hydrochloride from product mixtures
Technical Support Center: Purification Strategies for Reactions Involving 5-Hydrazinyl-2-methoxypyridine hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the . The following information is designed to offer practical, field-proven insights to overcome common purification challenges.
Introduction: The Challenge of a Polar Starting Material
This compound is a polar, water-soluble starting material. Its basic nature, due to the hydrazine and pyridine moieties, and its hydrochloride salt form present specific challenges during reaction workup and product purification. Incomplete reactions or the use of excess starting material often lead to contamination of the desired product. This guide will walk you through logical, step-by-step strategies to achieve a pure final product.
Frequently Asked Questions (FAQs)
Q1: My NMR/LCMS analysis shows my final product is contaminated with this compound. What is the first step I should take?
A1: The first and most straightforward approach is typically an aqueous wash or a liquid-liquid extraction.[1][2][3] Given that this compound is a salt, it exhibits high solubility in aqueous solutions. Dissolving your crude product in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane) and washing with water or a brine solution can effectively remove a significant portion of this impurity.
Q2: I've tried an aqueous wash, but the starting material is still present. What's the next logical step?
A2: If a simple aqueous wash is insufficient, an acid-base extraction is the recommended next step.[4][5][6][7] This technique manipulates the solubility of acidic and basic compounds by converting them into their respective salts.[5][6][7] Since 5-Hydrazinyl-2-methoxypyridine is basic, washing your organic solution with a dilute acid (e.g., 1M HCl) will ensure it is protonated and highly water-soluble, thus facilitating its removal into the aqueous phase. Conversely, if your product is acidic, you could use a basic wash (e.g., saturated sodium bicarbonate) to extract it, leaving the basic starting material in the organic layer.
Q3: My product and the starting material have similar polarities, making separation by column chromatography difficult. What can I do?
A3: This is a common challenge. If your product and starting material co-elute during column chromatography, consider the following:
-
Optimize your solvent system: Systematically screen different solvent mixtures using Thin Layer Chromatography (TLC) to maximize the separation (ΔRf) between your product and the starting material.[8]
-
Change the stationary phase: If silica gel (which is slightly acidic) isn't providing adequate separation, consider using a different stationary phase like alumina (which can be basic, neutral, or acidic).[8][9]
-
Employ gradient elution: Instead of an isocratic (constant solvent mixture) elution, a gradient elution where the polarity of the mobile phase is gradually increased can improve separation.[8]
-
Modify the mobile phase: Adding a small amount of a basic modifier like triethylamine to your eluent can help to suppress the interaction of basic compounds with the silica gel, potentially improving the separation.[8]
Q4: Can I use recrystallization to remove the unreacted starting material?
A4: Recrystallization is a powerful purification technique for solid compounds, provided a suitable solvent can be found.[10][11][12] The ideal recrystallization solvent will dissolve your product well at high temperatures but poorly at low temperatures, while the impurity (this compound) remains soluble at all temperatures.[10] You may need to screen several solvents or solvent mixtures to find the optimal conditions.
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to removing this compound.
Problem 1: Significant Starting Material Contamination After Initial Aqueous Workup
Possible Cause:
-
Insufficient volume or number of aqueous washes.
-
The organic solvent used has some miscibility with water, leading to incomplete phase separation.
-
The product itself has some water solubility and is being lost to the aqueous layer.
Solutions:
Workflow for Enhanced Liquid-Liquid Extraction:
Caption: Workflow for an enhanced liquid-liquid extraction to remove polar impurities.
Detailed Protocol for Acid-Base Extraction:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate completely. The protonated this compound will be in the aqueous layer.
-
Drain the lower (aqueous) layer.
-
Repeat the acid wash (steps 2-5) one or two more times to ensure complete removal.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Finally, wash the organic layer with brine to remove any remaining water-soluble components.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure.
Problem 2: Product and Starting Material Co-elute During Column Chromatography
Possible Cause:
-
The polarity of the product and this compound are too similar under the chosen chromatographic conditions.
Solutions:
Decision Tree for Chromatographic Purification:
Caption: Decision-making process for optimizing column chromatography.
Data on Common Solvents for Chromatography:
| Solvent | Polarity Index | Notes |
| Hexane/Heptane | 0.1 | Common non-polar component of the mobile phase. |
| Toluene | 2.4 | Can provide different selectivity compared to hexanes. |
| Dichloromethane | 3.1 | A good mid-polarity solvent. |
| Diethyl Ether | 2.8 | Often used in combination with hexanes. |
| Ethyl Acetate | 4.4 | A common polar component of the mobile phase. |
| Acetone | 5.1 | More polar than ethyl acetate. |
| Methanol | 5.1 | A very polar solvent, often used to elute highly polar compounds. |
Problem 3: Low Product Yield After Purification
Possible Cause:
-
Product is partially soluble in the aqueous wash solutions.
-
Product is irreversibly adsorbed onto the silica gel during chromatography.
-
Product is lost during recrystallization due to being too soluble in the cold solvent.
Solutions:
-
Back-Extraction: If you suspect your product is being lost to the aqueous washes, you can perform a "back-extraction." This involves taking the combined aqueous layers, adjusting the pH if necessary, and extracting them with a fresh portion of organic solvent to recover any dissolved product.
-
Column Chromatography: To minimize product loss on the column, ensure the crude material is loaded in a concentrated band.[13] If your product is acidic or basic, adding a small amount of acetic acid or triethylamine, respectively, to the eluent can improve the peak shape and recovery.[8]
-
Recrystallization: To minimize loss during recrystallization, use the minimum amount of hot solvent necessary to dissolve the product.[10] Cooling the solution slowly, and then in an ice bath, will maximize crystal formation.[11]
Analytical Methods for Detection
Accurate detection of residual this compound is crucial. Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for detecting and quantifying residual hydrazine compounds.[14][15]
-
Gas Chromatography (GC): GC can also be used, sometimes requiring derivatization of the hydrazine to make it more volatile.[14][16]
-
Spectrophotometry: Spectrophotometric methods can be used for quantification, often after a color-forming reaction.[14]
References
- 1. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 2. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 3. Video: Extraction - Concept [jove.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. helixchrom.com [helixchrom.com]
- 16. sielc.com [sielc.com]
impact of solvent choice on 5-Hydrazinyl-2-methoxypyridine hydrochloride reactivity
Technical Support Center: 5-Hydrazinyl-2-methoxypyridine hydrochloride
Introduction: The Critical Role of the Solvent
Welcome to the technical support guide for this compound. This versatile reagent is a cornerstone in the synthesis of novel heterocyclic compounds, particularly in the fields of medicinal chemistry and materials science. Its unique structure, featuring a nucleophilic hydrazine moiety and an electron-rich methoxypyridine ring, allows for a diverse range of chemical transformations.
However, the success of these reactions is profoundly dictated by a factor that is often underestimated: the choice of solvent. The solvent does not merely act as a passive medium but actively influences reactant solubility, modulates the nucleophilicity of the hydrazine group, stabilizes transition states, and can even participate in the reaction, leading to unexpected side products. This guide is designed to provide you, the researcher, with the expertise and practical insights needed to navigate the complexities of solvent selection, troubleshoot common issues, and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound? A1: The molecule has two primary sites for reaction. The most prominent is the hydrazine group (-NHNH₂), which is a potent nucleophile used for forming hydrazones, pyrazoles, and other nitrogen-containing heterocycles.[1][2] The second is the pyridine ring itself. While the methoxy group is an electron-donating group, the overall electron-deficient nature of pyridine rings makes them susceptible to Nucleophilic Aromatic Substitution (SNAr), especially if a suitable leaving group is present elsewhere on the ring.[3][4]
Q2: How does the hydrochloride salt form affect its solubility and reactivity? A2: The hydrochloride salt form significantly increases the polarity of the molecule, rendering it highly soluble in polar protic solvents like water, methanol, and ethanol.[5] However, the protonated hydrazinium cation ([R-NH-NH₃]⁺) is a very poor nucleophile. Therefore, in most reactions where the hydrazine moiety is intended to act as a nucleophile, a base must be added to neutralize the hydrochloride and liberate the free hydrazine base. Alternatively, starting with the free base form (if available) may be preferable for reactions in aprotic solvents.
Q3: What is the "alpha effect" and how is it relevant to this molecule? A3: The alpha effect describes the enhanced nucleophilicity of an atom due to the presence of an adjacent atom with lone pair electrons. In 5-Hydrazinyl-2-methoxypyridine, the nitrogen atom adjacent to the terminal NH₂ group enhances the nucleophilicity of that terminal nitrogen. This makes the hydrazine group a stronger nucleophile than a comparable simple amine. The choice of solvent can modulate this effect; protic solvents that can form hydrogen bonds with the hydrazine may dampen the alpha effect, reducing its reactivity.[6]
Q4: Can the solvent react with this compound? A4: Yes. Under certain conditions, particularly with heating and the presence of a base, nucleophilic solvents like methanol or ethanol can potentially participate in trans-etherification or other substitution reactions on the pyridine ring, although this is generally less common than reactions involving the hydrazine group. The primary concern is the solvent's interaction with other reagents in the reaction mixture.
Troubleshooting Guide: Solvent-Related Issues
This section addresses common experimental problems where solvent choice is a likely culprit.
Problem 1: My reaction has a very low or no yield.
-
Possible Cause A: Poor Solubility of Reactants.
-
Question: My starting materials are not fully dissolving. How can I fix this without changing the fundamental reaction chemistry?
-
Answer: As a hydrochloride salt, your reagent is soluble in polar protic solvents, but your other reactants may not be. If you are using the free base, it may be poorly soluble in highly polar solvents.
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: For the free base form, solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices as they can dissolve a wide range of organic compounds.[7]
-
Use a Co-solvent System: Try a mixture of solvents. For example, a toluene/ethanol mixture can provide a medium that solubilizes both non-polar and polar reactants.
-
Gentle Heating: Increasing the temperature can improve solubility. Ensure the temperature is below the decomposition point of your reactants and monitor for side product formation by TLC.[8]
-
-
-
-
Possible Cause B: Deactivation of the Hydrazine Nucleophile.
-
Question: My reactants are dissolved, but the reaction is not proceeding. Could the solvent be inhibiting the reaction?
-
Answer: Yes. Polar protic solvents (water, methanol, ethanol) can form a "solvent cage" around the hydrazine group through hydrogen bonding.[6][9] This stabilizes the nucleophile, lowering its ground state energy and increasing the activation energy required for it to attack an electrophile, thus slowing or stopping the reaction.
-
Troubleshooting Steps:
-
Change to a Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetonitrile (ACN) do not have acidic protons and will not form strong hydrogen bonds with the hydrazine. This leaves the nucleophile "bare" and more reactive, often dramatically increasing the reaction rate.[10]
-
Use a Less Protic Alcohol: If an alcohol is required for the mechanism (e.g., as a proton source), consider switching from methanol to a bulkier, less acidic alcohol like isopropanol or tert-butanol, which will solvate the nucleophile less effectively.
-
-
-
Problem 2: I am observing significant side product formation.
-
Question: My TLC/LC-MS shows multiple spots/peaks that are not my starting material or desired product. How can the solvent influence this?
-
Answer: The solvent can influence which reaction pathway is kinetically favored.
-
Troubleshooting Steps:
-
Assess Solvent Polarity: The polarity of the solvent can preferentially stabilize one transition state over another. For reactions with multiple possible outcomes (e.g., N1 vs. N2 alkylation of a pyrazole ring), screening solvents with different dielectric constants is crucial. Higher polarity solvents tend to accelerate processes involving charge separation in the transition state.[9]
-
Consider Solvent-Mediated Degradation: Ensure your starting materials and product are stable in the chosen solvent at the reaction temperature. For example, prolonged heating in protic solvents like water or methanol can sometimes lead to hydrolysis or methanolysis of sensitive functional groups.[11]
-
Control Basicity/Acidity: If you are neutralizing the hydrochloride salt with a base, the combination of solvent and base matters. A strong base in a protic solvent can generate alkoxides (e.g., methoxide from methanol), which are potent nucleophiles that can lead to unwanted side reactions. Using a non-nucleophilic base (e.g., DBU, DIPEA) or switching to an aprotic solvent can mitigate this.
-
-
Data Presentation: Solvent Effects at a Glance
The following table summarizes the general impact of different solvent classes on reactions involving 5-Hydrazinyl-2-methoxypyridine.
| Solvent Class | Example Solvents | Dielectric Constant (ε) | Impact on Solubility (HCl Salt) | Impact on Solubility (Free Base) | Impact on Hydrazine Nucleophilicity | Best For... |
| Polar Protic | Water, Ethanol, Methanol | High (>20) | Excellent | Poor to Moderate | Decreased (H-Bonding) | Reactions requiring a proton source; when product insolubility drives reaction.[2] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>35) | Poor | Excellent | Increased (Unsolvated Nucleophile) | Nucleophilic substitutions (SNAr); condensations requiring high reactivity.[7][10] |
| Non-Polar | Toluene, Hexane, Dioxane | Low (<10) | Very Poor | Moderate to Good | Neutral | Reactions where polarity needs to be minimized; often used in co-solvent systems. |
Experimental Protocols & Methodologies
Protocol: Synthesis of a Pyrazole Derivative
This protocol describes a typical condensation reaction between 5-Hydrazinyl-2-methoxypyridine and a 1,3-dicarbonyl compound, acetylacetone.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add the chosen solvent (e.g., ethanol, 10 mL per gram of starting material). [Scientist's Note: Ethanol is a common starting point as it solubilizes the HCl salt and the product often precipitates upon formation, simplifying purification.[2]]
-
Base Addition (if using HCl salt): Add a base, such as triethylamine (1.1 eq) or sodium acetate (1.5 eq), to liberate the free hydrazine. Stir for 15-20 minutes at room temperature.
-
Electrophile Addition: Add acetylacetone (1.05 eq) dropwise to the stirring mixture.
-
Reaction: Heat the mixture to reflux (for ethanol, approx. 78 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).[8][11]
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration and wash with cold solvent. If no precipitate forms, concentrate the mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Mandatory Visualizations
Diagram 1: Solvent Selection Workflow
This diagram provides a logical decision-making process for selecting an appropriate solvent system.
Caption: Logical workflow for selecting a solvent based on reaction type and starting material form.
Diagram 2: Solvent Effect on SNAr Intermediate
This diagram illustrates how different solvent types stabilize the key intermediate in a Nucleophilic Aromatic Substitution (SNAr) reaction.
Caption: Contrasting stabilization of SNAr intermediates by protic vs. aprotic solvents.
References
- 1. 179543-88-5|this compound|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. fishersci.pt [fishersci.pt]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Workup Procedures for Aqueous Reactions of 5-Hydrazinyl-2-methoxypyridine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Hydrazinyl-2-methoxypyridine hydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the workup of aqueous reactions involving this compound. Our goal is to equip you with the scientific rationale behind each procedural step, ensuring robust and reproducible outcomes.
Introduction
This compound is a valuable building block in pharmaceutical and materials science research. Its successful application often hinges on a well-executed workup procedure following an aqueous reaction. The presence of multiple ionizable groups—the pyridine nitrogen and the hydrazine moiety—necessitates careful control of pH to ensure efficient extraction and purification. This guide is structured to anticipate and resolve common issues, from phase separation difficulties to product isolation challenges.
Core Principles of Workup
The fundamental principle for the workup of this compound from an aqueous reaction mixture is the manipulation of its solubility through pH adjustment. As a hydrochloride salt, the compound is water-soluble. To extract it into an organic solvent, it must be converted to its free base form, which is less polar and thus more soluble in organic media.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the workup of aqueous reactions of this compound in a step-by-step, question-and-answer format.
Issue 1: Poor or No Extraction of the Product into the Organic Phase
Question: I've added my organic solvent, but I'm getting low yields in the organic layer. What's going wrong?
Answer: This is a frequent issue and almost always relates to the pH of the aqueous layer. 5-Hydrazinyl-2-methoxypyridine has two basic centers: the pyridine ring nitrogen and the hydrazine group. As a hydrochloride salt, it is protonated and resides in the aqueous phase. To move it into an organic solvent, you must neutralize the hydrochloride and deprotonate these basic centers to form the free base.
Troubleshooting Steps:
-
pH Adjustment is Critical:
-
Action: Before extraction, basify the aqueous reaction mixture. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a good first choice as it is a mild base. If the product still remains in the aqueous layer, a stronger base like sodium carbonate (Na₂CO₃) or even dilute sodium hydroxide (NaOH) may be necessary.
-
-
Choice of Organic Solvent:
-
Action: Ensure you are using an appropriate extraction solvent. Dichloromethane (DCM) and ethyl acetate are common choices. For more polar products, a mixture of solvents or a more polar solvent like n-butanol might be necessary.[1]
-
Rationale: The polarity of the free base will determine the most effective extraction solvent. A small-scale trial with a few different solvents can quickly identify the best option.
-
-
"Salting Out" to Enhance Extraction:
-
Action: If the product has some residual water solubility even in its free base form, add a significant amount of a salt like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) to the aqueous layer until it is saturated.[2][3][4] This is known as the "salting-out" effect.[2][3][4]
-
Rationale: The dissolved salt increases the ionic strength of the aqueous phase, making it more polar. This decreases the solubility of the less polar organic product, effectively "pushing" it into the organic layer.[2][5]
-
Issue 2: Formation of a Persistent Emulsion at the Interface
Question: I've shaken my separatory funnel, and now I have a thick, milky layer between the aqueous and organic phases that won't separate. How can I break this emulsion?
Answer: Emulsions are common when working with basic aqueous solutions and certain organic solvents, especially chlorinated ones.[6] They are stabilized by surfactant-like molecules or fine particulate matter at the interface.
Troubleshooting Steps:
-
Patience and Gentle Handling:
-
Action: First, let the separatory funnel stand undisturbed for 10-20 minutes. Gentle swirling or tapping of the funnel can sometimes encourage the layers to separate.[6]
-
Rationale: Minor emulsions may break on their own with time. Vigorous shaking is a common cause of stubborn emulsions.
-
-
Break the Emulsion with Brine:
-
Centrifugation:
-
Action: If the emulsion persists, transfer the mixture to centrifuge tubes and spin at a moderate speed.
-
Rationale: The centrifugal force will compel the denser and lighter phases to separate, breaking the emulsion.
-
-
Filtration through Celite or Glass Wool:
-
Action: Filter the entire mixture through a pad of Celite or a plug of glass wool.
-
Rationale: This can remove particulate matter that may be stabilizing the emulsion.
-
Issue 3: The Product is Contaminated with Starting Materials or Byproducts
Question: My final product is not pure. How can I improve the purification process?
Answer: Purity issues often arise from incomplete reactions or side reactions. The workup can be tailored to remove many common impurities.
Troubleshooting Steps:
-
Acidic Wash for Basic Impurities:
-
Action: After extracting the product into the organic phase, wash the organic layer with a dilute acidic solution, such as 1M HCl or a saturated solution of ammonium chloride (NH₄Cl).
-
Rationale: This will protonate any remaining basic impurities, pulling them into the aqueous layer. Be cautious, as this may also protonate your product if it is sufficiently basic, so a careful pH adjustment might be needed afterward.
-
-
Recrystallization:
-
Action: Once the crude product is isolated, recrystallization is a powerful purification technique. A solvent system where the product is soluble at high temperatures but insoluble at low temperatures is ideal. Common solvents to try include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.
-
Rationale: The slow formation of a crystal lattice excludes impurities, leading to a highly purified product.
-
-
Column Chromatography:
-
Action: For difficult separations, column chromatography on silica gel is effective. Due to the basic nature of the compound, it's advisable to add a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent to prevent streaking.
-
Rationale: Chromatography separates compounds based on their differential adsorption to the stationary phase, allowing for the isolation of the desired product from impurities with different polarities.
-
Workflow for a Successful Workup
The following diagram illustrates a robust workflow for the workup of an aqueous reaction of this compound.
Caption: A generalized workflow for the extractive workup of this compound.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should be aware of?
A1: Understanding the properties of your compound is crucial for a successful workup. Here is a summary of key data:
| Property | Value / Information | Significance for Workup |
| Molecular Formula | C₆H₁₀ClN₃O | - |
| Molecular Weight | 175.62 g/mol | Important for calculating molar equivalents. |
| Appearance | Solid | - |
| pKa (Predicted) | Pyridine N: ~5-6Hydrazine NH₂: ~8-9 | Dictates the pH required for conversion to the free base for extraction. |
| Solubility | Hydrochloride salt: Soluble in water.Free base: More soluble in organic solvents like DCM and ethyl acetate. | The basis for extractive workup. |
| Stability | May be sensitive to strong oxidizing agents and prolonged exposure to strong acids or bases. A related compound, hydralazine hydrochloride, shows maximum stability in aqueous solution around pH 3.5.[8] | Avoid harsh conditions during workup. Neutralize and extract promptly. |
Q2: Which organic solvent is best for extracting the free base?
A2: Dichloromethane (DCM) and ethyl acetate are excellent starting points. DCM is denser than water, so it will be the bottom layer, while ethyl acetate is less dense and will be the top layer. The choice may depend on the polarity of any impurities you are trying to separate from. A small-scale trial extraction can help determine the most efficient solvent for your specific reaction mixture.
Q3: My product seems to be degrading during the workup. What can I do?
A3: Hydrazine derivatives can be susceptible to oxidation, especially in basic solutions exposed to air.
-
Work Quickly: Once the reaction mixture is made basic, perform the extraction as quickly as possible.
-
Use an Inert Atmosphere: If the compound is particularly sensitive, you can perform the workup under an inert atmosphere of nitrogen or argon.
-
Avoid Overly Harsh Conditions: Use the mildest base necessary to achieve the desired pH. Avoid prolonged exposure to high temperatures.
Q4: How do I confirm that my product is in the organic layer?
A4: A simple way to check is to take a small sample of the organic layer, spot it on a Thin Layer Chromatography (TLC) plate, and develop it in an appropriate solvent system. Staining with an appropriate reagent (e.g., potassium permanganate) or visualization under UV light should reveal the presence of your product. You can compare this to a TLC of your starting material and the aqueous layer.
Q5: Can I crystallize the product directly from the reaction mixture?
A5: In some cases, it may be possible to crystallize the hydrochloride salt of the product directly from the aqueous reaction mixture by adjusting the concentration and temperature, or by adding a co-solvent in which the salt is insoluble. However, an extractive workup is generally preferred to remove water-soluble impurities. A patent for a similar compound, 3-chloro-2-hydrazino pyridine, describes its crystallization after the reaction is complete.
Part 3: Safety Precautions
As a responsible scientist, adherence to safety protocols is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1][9]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling organic solvents.[9]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[9]
-
Disposal: Dispose of all chemical waste in accordance with your institution's guidelines.
This technical support guide is intended to provide a comprehensive resource for the successful workup of aqueous reactions involving this compound. By understanding the underlying chemical principles and anticipating potential challenges, you can optimize your procedures for higher yields and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemaxon.com [chemaxon.com]
- 4. acdlabs.com [acdlabs.com]
- 5. docs.chemaxon.com [docs.chemaxon.com]
- 6. acdlabs.com [acdlabs.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. 179543-88-5|this compound|BLD Pharm [bldpharm.com]
- 9. acdlabs.com [acdlabs.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of Pyrazoles from 5-Hydrazinyl-2-methoxypyridine hydrochloride
Introduction
Pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, including celecoxib (an anti-inflammatory), sildenafil (a phosphodiesterase inhibitor), and rimonabant (an anti-obesity drug).[1][2] Their prevalence is due to their versatile biological activities and their capacity for structural modification at multiple positions, allowing for the fine-tuning of pharmacological properties.[3] A common and robust method for synthesizing these valuable heterocycles is the cyclocondensation of a hydrazine derivative with a 1,3-bielectrophilic reagent, typically a 1,3-dicarbonyl compound.[2][3][4]
This guide focuses on the synthesis and, more critically, the definitive Nuclear Magnetic Resonance (NMR) characterization of pyrazoles derived from 5-Hydrazinyl-2-methoxypyridine hydrochloride. The incorporation of the 2-methoxypyridine moiety introduces a distinct electronic and steric profile, making unambiguous structural elucidation paramount for drug development professionals. When employing unsymmetrical 1,3-dicarbonyls, the reaction can yield two distinct regioisomers, the differentiation of which is a frequent challenge. This guide provides a comprehensive framework for leveraging one- and two-dimensional NMR techniques to resolve such structural ambiguities, comparing the spectral signatures of the target compounds and potential isomeric byproducts.
Synthesis: The Paal-Knorr Condensation Pathway
The synthesis of 1-(6-methoxypyridin-3-yl)pyrazoles is typically achieved via the Paal-Knorr condensation reaction. This involves reacting this compound with a suitable 1,3-dicarbonyl compound. The hydrochloride salt is often used for its stability, and a base or a polar protic solvent is typically employed to liberate the free hydrazine in situ.[5]
The choice of solvent is critical; polar protic solvents like methanol or ethanol are often preferred as they facilitate both the initial hydrazone formation and the subsequent cyclization and dehydration steps to yield the aromatic pyrazole ring.[5] While the reaction is often straightforward, the use of an unsymmetrical 1,3-dicarbonyl (where R¹ ≠ R³) introduces the possibility of forming two regioisomers ( A and B ).
Figure 1. General synthetic scheme for pyrazoles from 5-Hydrazinyl-2-methoxypyridine.
Alternative Synthetic Approach: Phenylhydrazine Hydrochloride
For comparison, a widely used alternative is phenylhydrazine hydrochloride.[1] The synthetic protocol is nearly identical, but the resulting pyrazole bears an N-phenyl substituent instead of the N-(2-methoxypyridin-3-yl) group. This substitution significantly alters the electronic environment of the pyrazole ring and presents a different set of signals in the aromatic region of the NMR spectrum, providing a useful comparative baseline for characterization.
NMR Characterization: From Fingerprinting to Definitive Proof
NMR spectroscopy is the definitive tool for the structural elucidation of these molecules. While ¹H and ¹³C NMR provide a fundamental "fingerprint," 2D correlation experiments are indispensable for unambiguous assignment, especially in cases of regioisomerism.
Part 1: Foundational 1D NMR Spectra (¹H and ¹³C)
A thorough analysis of the 1D spectra is the first step. The expected signals can be divided into three regions: the pyrazole core, the 2-methoxypyridine substituent, and the substituents at positions 3 and 5 of the pyrazole ring (derived from the 1,3-dicarbonyl).
¹H NMR Analysis:
-
Pyrazole H-4: This proton typically appears as a singlet (if C-3 and C-5 are substituted) in the range of 6.0-7.0 ppm. Its chemical shift is sensitive to the nature of the adjacent substituents.
-
Methoxypyridine Protons: The pyridine ring protons will appear as a three-spin system (typically two doublets and a doublet of doublets) in the aromatic region (7.0-8.5 ppm).
-
Methoxy Group (OCH₃): A sharp singlet around 3.8-4.0 ppm is characteristic of the methoxy group on the pyridine ring.
-
R¹ and R³ Substituents: Protons from these groups (e.g., methyls, alkyl chains) will appear in their expected regions. For instance, a methyl group on the pyrazole ring typically resonates between 2.2 and 2.6 ppm.
¹³C NMR Analysis:
-
Pyrazole Carbons: The C-3, C-4, and C-5 carbons of the pyrazole ring have characteristic shifts. C-3 and C-5 are typically found downfield (140-160 ppm), while C-4 is more upfield (100-115 ppm).
-
Methoxypyridine Carbons: These will appear in the aromatic region, with the carbon bearing the methoxy group (C-2) being the most downfield due to the oxygen's deshielding effect.
-
Methoxy Carbon (OCH₃): A signal around 55 ppm is expected.
| Group | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Pyrazole H-4 | 6.0 - 7.0 | 100 - 115 |
| Pyrazole C-3 / C-5 | - | 140 - 160 |
| Pyridine Protons | 7.0 - 8.5 | 110 - 165 |
| Pyrazole-CH₃ | 2.2 - 2.6 | 10 - 15 |
| Pyridine-OCH₃ | 3.8 - 4.0 | ~55 |
| Table 1. Typical ¹H and ¹³C NMR chemical shift ranges for 1-(6-methoxypyridin-3-yl)pyrazoles. |
Part 2: Advanced 2D NMR for Unambiguous Assignment
When faced with potential regioisomers, 1D NMR data alone is often insufficient for a conclusive assignment. Two-dimensional correlation experiments are required to establish the precise bonding network.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment is the first step in assigning the carbon spectrum. It correlates each proton signal with the signal of the carbon atom to which it is directly attached, confirming C-H connectivities (e.g., linking the pyrazole H-4 proton to the C-4 carbon).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for determining regiochemistry.[6][7] It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). The key to distinguishing isomers lies in identifying specific long-range correlations from protons with known positions to carbons in the pyrazole core.
Case Study: Distinguishing Regioisomers of a Methyl/Trifluoromethyl Pyrazole
Let's consider the reaction of this compound with 1,1,1-trifluoro-2,4-pentanedione, an unsymmetrical dicarbonyl. This reaction can produce two regioisomers:
-
Isomer A: 3-methyl-5-trifluoromethyl-1-(6-methoxypyridin-3-yl)-1H-pyrazole
-
Isomer B: 5-methyl-3-trifluoromethyl-1-(6-methoxypyridin-3-yl)-1H-pyrazole
While their ¹H and ¹³C spectra will be similar, their HMBC spectra will be decisively different. The crucial correlations are from the pyrazole's methyl protons and the pyridine proton closest to the pyrazole ring (H-4' of the pyridine).
Figure 2. Diagnostic HMBC correlations for distinguishing pyrazole regioisomers.
Comparative Data Analysis:
| NMR Correlation | Expected Result for Isomer A (3-CH₃) | Expected Result for Isomer B (5-CH₃) | Conclusion |
| HMBC: CH₃ protons to... | Correlation to C-4 and C-3 | Correlation to C-4 and C-5 | Definitive. The correlation to either C-3 or C-5 unambiguously identifies the methyl group's position. |
| HMBC: Pyridine H-4' to... | Correlation to C-3 and C-5 | Correlation to C-3 and C-5 | Confirmatory. While present in both, the chemical shifts of C-3 and C-5 differ based on their substituent (CH₃ vs. CF₃), aiding assignment. |
| NOESY: Pyridine H-4' to... | Proximity to pyrazole H-4 and the C-5 substituent (CF₃) | Proximity to pyrazole H-4 and the C-5 substituent (CH₃) | Supportive. A NOE between the pyridine proton and the methyl group would strongly support Isomer B. |
By focusing on the ³JCH correlation from the pyridine proton H-4' to the pyrazole C-5, or the correlations from the methyl protons to the pyrazole ring carbons, one can definitively assign the correct regioisomeric structure.[7] The electron-withdrawing CF₃ group will cause the adjacent carbon (C-5 in Isomer A, C-3 in Isomer B) to shift downfield relative to the carbon bearing the methyl group, further aiding the assignment.
Experimental Protocols
Protocol 1: Synthesis of 3,5-dimethyl-1-(6-methoxypyridin-3-yl)-1H-pyrazole
-
To a 50 mL round-bottom flask, add this compound (1.0 eq), acetylacetone (1.1 eq), and ethanol (20 mL).
-
Add a catalytic amount of acetic acid (3-4 drops).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume in vacuo.
-
Add water to the residue to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
Protocol 2: NMR Sample Preparation and Data Acquisition
-
Dissolve ~10-15 mg of the purified pyrazole derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. An acquisition time of several hours may be necessary to achieve an adequate signal-to-noise ratio.
-
Acquire a gradient-selected HSQC spectrum to correlate one-bond C-H connections.
-
Acquire a gradient-selected HMBC spectrum. Optimize the long-range coupling delay (typically for a J-coupling of 8-10 Hz) to clearly resolve the key 2- and 3-bond correlations needed for structural assignment.[8][9]
Conclusion
The synthesis of pyrazoles from this compound is a valuable method for generating novel scaffolds for drug discovery. While the synthesis itself is often straightforward, the potential for regioisomerism necessitates a rigorous and systematic approach to structural characterization. A combination of 1D NMR for initial assessment and 2D correlation experiments, particularly HMBC, provides an irrefutable method for assigning the correct structure. By understanding the key correlations and comparing the spectral data against potential alternatives, researchers can ensure the scientific integrity of their work and confidently advance their drug development programs.
References
- 1. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chim.it [chim.it]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 8. flore.unifi.it [flore.unifi.it]
- 9. researchgate.net [researchgate.net]
mass spectrometry analysis of 5-Hydrazinyl-2-methoxypyridine hydrochloride derivatives
<-4> A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 5-Hydrazinyl-2-methoxypyridine Hydrochloride Derivatives
Abstract
This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the analysis of this compound and its derivatives. Targeting researchers and drug development professionals, this document delves into the rationale behind selecting optimal ionization techniques and mass analyzers. It offers detailed experimental protocols, comparative data, and explores the characteristic fragmentation patterns essential for both qualitative and quantitative analysis. The objective is to equip scientists with the necessary expertise to develop robust, accurate, and reliable analytical methods for this important class of pharmaceutical intermediates.
Introduction: The Analytical Imperative
This compound is a key building block in synthetic organic chemistry, frequently utilized in the development of novel pharmaceutical agents. Its structure, featuring a reactive hydrazine group and a basic pyridine ring, presents unique opportunities for drug design but also distinct challenges for analytical characterization. Accurate and sensitive determination of this molecule and its reaction derivatives is paramount for process monitoring, impurity profiling, and metabolic studies. Mass spectrometry (MS), with its inherent sensitivity and specificity, stands as the premier technique for this purpose.[1] This guide will compare and contrast various MS approaches to provide a validated framework for analysis.
Foundational Choices: Ionization Technique Comparison
The first critical decision in developing an MS method is the choice of ionization source. The physicochemical properties of 5-Hydrazinyl-2-methoxypyridine (a polar, ionizable molecule) make soft ionization techniques the most suitable.
Electrospray Ionization (ESI)
ESI is the workhorse for polar molecules that are ionizable in solution.[2][3] It operates by applying a high voltage to a liquid sample, creating a fine spray of charged droplets.[2] As the solvent evaporates, the analyte molecules retain the charge and are transferred to the gas phase for MS analysis.
-
Mechanism Rationale: The pyridine nitrogen and the hydrazine moiety are both basic sites that are readily protonated in an acidic mobile phase (e.g., containing 0.1% formic acid). Therefore, ESI in positive ion mode ([M+H]⁺) is the logical and most effective choice. The hydrochloride salt form ensures good solubility in polar solvents typically used for LC-MS.
-
Advantages: High sensitivity for polar and pre-charged analytes, minimal in-source fragmentation, and ideal for coupling with liquid chromatography (LC).[4]
-
Disadvantages: Can be susceptible to ion suppression from matrix components, and less effective for non-polar derivatives.[4]
Atmospheric Pressure Chemical Ionization (APCI)
APCI is a complementary technique that ionizes the sample after it has been vaporized in a heated nebulizer. A corona discharge then creates reactant ions from the solvent vapor, which in turn ionize the analyte molecules through proton transfer or charge exchange.[2][4]
-
Mechanism Rationale: APCI is well-suited for small, thermally stable molecules of moderate to low polarity.[2] While ESI is generally preferred for this compound, APCI can be a valuable alternative if dealing with less polar derivatives or complex matrices where ESI suffers from significant suppression.
-
Advantages: Better for less polar compounds, more tolerant to higher buffer concentrations and higher flow rates than ESI.[5]
-
Disadvantages: Requires the analyte to be thermally stable. As a gas-phase ionization technique, it may not be as efficient as ESI for molecules that are already ionized in solution.[2]
Comparative Summary: ESI vs. APCI
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization in the liquid phase from charged droplets[2] | Gas-phase ionization via corona discharge[2] |
| Best For | Polar, ionizable, and non-volatile molecules[2][3] | Less polar, more volatile, thermally stable molecules[2][3] |
| Primary Ion | [M+H]⁺ (for this compound) | [M+H]⁺ |
| Sensitivity | Generally higher for 5-Hydrazinyl-2-methoxypyridine | Potentially better in complex matrices or for less polar derivatives |
| Matrix Effects | More susceptible to ion suppression[4] | Generally less susceptible |
The Analyzer Decision: High Resolution vs. Tandem Quadrupole
The choice of mass analyzer dictates the type of information obtained, from precise mass measurements for formula confirmation to targeted quantification.[6]
High-Resolution Mass Spectrometry (HRMS)
HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide exceptional mass accuracy (≤5 ppm) and resolving power.[1][7]
-
Expertise & Application: This is the tool for structural elucidation and definitive identification. By measuring the mass of an ion with high precision, HRMS allows for the calculation of its elemental formula, which is invaluable for identifying unknown metabolites or degradation products.[6] For 5-Hydrazinyl-2-methoxypyridine (C₆H₉N₃O), the protonated molecule [M+H]⁺ has a theoretical exact mass that HRMS can confirm, distinguishing it from other isobaric species.
-
Trustworthiness: The high mass accuracy provides a strong validation point for analyte identity, reducing the risk of false positives.[1][6]
Tandem Mass Spectrometry (MS/MS) with Triple Quadrupole (QQQ)
A triple quadrupole mass spectrometer is the gold standard for targeted quantification.[8] It operates by selecting a specific precursor ion in the first quadrupole (Q1), fragmenting it in the second (q2, collision cell), and then detecting a specific product ion in the third (Q3). This highly selective process is known as Multiple Reaction Monitoring (MRM).[9]
-
Expertise & Application: When the goal is to measure the concentration of the parent compound or a known derivative in a complex sample (e.g., plasma, reaction mixture), the sensitivity and selectivity of MRM are unparalleled.[8][10] The technique effectively filters out chemical noise, leading to very low limits of detection (LOD) and quantification (LOQ).[8][10]
-
Trustworthiness: The specificity of monitoring a predefined precursor-to-product ion transition ensures high confidence in quantitative results, making it the preferred choice for regulated bioanalysis and quality control.
Experimental Protocols & Data
General LC-MS Workflow
The following diagram illustrates a standard workflow for the analysis of 5-Hydrazinyl-2-methoxypyridine derivatives.
Caption: General LC-MS workflow for analysis.
Recommended LC-MS/MS Method for Quantification (MRM)
This protocol is designed for a standard Triple Quadrupole (QQQ) instrument.
-
Sample Preparation:
-
For plasma samples, precipitate proteins by adding 3 volumes of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flow: Consult instrument manufacturer's recommendations.
-
Fragmentation Analysis and MRM Transitions
The structural integrity of MS/MS-based methods relies on predictable fragmentation. For 5-Hydrazinyl-2-methoxypyridine (MW: 139.15 g/mol ), the protonated molecule [M+H]⁺ has an m/z of 140.1. Collision-induced dissociation (CID) will likely induce cleavage at the weakest bonds.
-
Predicted Fragmentation: The N-N bond in the hydrazine group is a probable point of initial cleavage, leading to the loss of ammonia (NH₃, -17 Da). Another likely fragmentation is the loss of the entire hydrazinyl group (-NHNH₂, -31 Da) or cleavage of the methoxy group. The pyridine ring itself is relatively stable but can undergo cleavage under higher collision energies.[11]
Caption: Proposed fragmentation of [M+H]⁺.
Table of Proposed MRM Transitions for Quantification:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Identity | Use |
| 5-Hydrazinyl-2-methoxypyridine | 140.1 | 123.1 | [M+H-NH₃]⁺ | Primary Quantifier |
| 5-Hydrazinyl-2-methoxypyridine | 140.1 | 108.1 | [M+H-N₂H₃]⁺ | Qualifier |
| Internal Standard (IS) | Dependent on IS | Dependent on IS | N/A | Reference |
Note: These transitions must be empirically optimized on the specific mass spectrometer being used. The collision energy should be tuned to maximize the signal for the chosen product ion.[12]
The Role of Derivatization
For certain applications, particularly when analyzing derivatives or facing sensitivity challenges, chemical derivatization can be a powerful strategy. Hydrazine groups are reactive and can be targeted to enhance chromatographic performance or ionization efficiency.[10][13] Reagents like 2-hydrazino-1-methylpyridine (HMP) or various aldehydes can be used to form stable hydrazones, which may have improved ESI response.[14][15] This is an advanced technique that should be considered if standard methods fail to meet sensitivity requirements.[16]
Conclusion and Recommendations
The analysis of this compound and its derivatives is robustly achieved using modern mass spectrometry. The optimal approach depends on the analytical goal.
-
For Identification and Structural Elucidation: A High-Resolution Mass Spectrometry (HRMS) platform like a Q-TOF is the superior choice. Its ability to provide accurate mass measurements is essential for confirming elemental composition and identifying unknown metabolites or impurities.[6][7]
-
For Targeted Quantification: A Triple Quadrupole (QQQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the definitive method.[8] Its unparalleled sensitivity and selectivity ensure accurate and reliable quantification in complex matrices, which is critical for pharmacokinetic studies and quality control assays.
In all cases, Electrospray Ionization (ESI) in the positive ion mode is the recommended ionization technique due to the polar and basic nature of the target analyte. By following the protocols and understanding the principles outlined in this guide, researchers can confidently develop and validate high-quality analytical methods for this important class of compounds.
References
- 1. d-nb.info [d-nb.info]
- 2. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 3. biotage.com [biotage.com]
- 4. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microsaic.com [microsaic.com]
- 6. longdom.org [longdom.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrospray ionization tandem mass spectrometric studies of competitive pyridine loss from platinum(II) ethylenediamine complexes by the kinetic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
comparing the reactivity of 5-Hydrazinyl-2-methoxypyridine hydrochloride with phenylhydrazine
An In-Depth Comparative Guide to the Reactivity of 5-Hydrazinyl-2-methoxypyridine hydrochloride and Phenylhydrazine
For researchers and professionals in drug development and organic synthesis, the choice of a hydrazine reagent is pivotal for the success of reactions such as hydrazone formation and the Fischer indole synthesis. While phenylhydrazine has been a cornerstone reagent for over a century, substituted hydrazines like this compound offer a modified reactivity profile that can be leveraged for specific synthetic advantages. This guide provides an objective, data-supported comparison of these two critical reagents, exploring the structural and electronic factors that govern their reactivity.
Introduction to the Reagents
Phenylhydrazine is an aromatic hydrazine, first synthesized by Emil Fischer in 1875, that has become indispensable in organic chemistry.[1] It is a versatile reagent used for preparing indoles, identifying sugars, and synthesizing a wide array of dyes and pharmaceuticals.[1][2] Its reactivity is defined by the interplay between the nucleophilic hydrazine moiety and the attached phenyl ring.
This compound is a heterocyclic hydrazine derivative. The presence of a pyridine ring, a methoxy substituent, and its formulation as a hydrochloride salt distinguishes its chemical behavior from that of phenylhydrazine. Understanding these differences is key to its effective application.
| Property | Phenylhydrazine | This compound |
| Structure | ||
| CAS Number | 100-63-0 | 179543-88-5 |
| Molecular Formula | C₆H₈N₂ | C₆H₉N₃O · HCl |
| Molar Mass | 108.14 g/mol | 175.62 g/mol |
| Appearance | Pale yellow crystals or oily liquid | Solid |
| Key Feature | Hydrazine on a benzene ring | Hydrazine on an electron-rich pyridine ring (salt form) |
A Tale of Two Rings: Electronic Effects and Nucleophilicity
The core difference in reactivity between these two molecules stems from the electronic nature of the aromatic ring attached to the hydrazine group. The nucleophilicity of the terminal nitrogen atom—its ability to attack an electrophilic center—is directly modulated by the electron density on the adjacent nitrogen.
Phenylhydrazine: The phenyl group is generally considered electron-neutral to slightly electron-withdrawing through a combination of inductive and resonance effects. The lone pair on the nitrogen atom adjacent to the ring can be delocalized into the aromatic system. This delocalization reduces the electron density on the hydrazine moiety, thereby decreasing its nucleophilicity compared to aliphatic hydrazines.[3]
This compound: The scenario here is more complex.
-
The Pyridine Ring: A pyridine ring is inherently electron-deficient (π-deficient) compared to a benzene ring due to the electronegative nitrogen atom. This would typically decrease the nucleophilicity of an attached hydrazine group even more than a phenyl ring would.
-
The Methoxy Group: However, the methoxy group (-OCH₃) at the 2-position is a powerful electron-donating group through resonance (a +M effect). It donates its lone pair electrons into the pyridine ring, significantly increasing the electron density, particularly at the ortho and para positions.
-
Positional Synergy: The hydrazine group is at the 5-position, which is para to the 2-methoxy group. This positioning is crucial as it maximizes the electron-donating effect of the methoxy group on the site of the hydrazine substituent. This strong electron-donating effect counteracts and ultimately outweighs the inherent electron-withdrawing nature of the pyridine ring.
-
The Hydrochloride Salt: The compound is supplied as a hydrochloride salt, meaning the hydrazine group is protonated. In this form, it is not nucleophilic. For a reaction to occur, the free base must be generated in situ, typically by the addition of a base (e.g., triethylamine, sodium acetate) or by using a buffered medium.
Caption: Diagram 1: Comparative Electronic Effects.
Experimental Comparison: Hydrazone Formation
A primary reaction to gauge the reactivity of hydrazines is their condensation with aldehydes or ketones to form hydrazones.[5] The rate of this reaction serves as a direct proxy for the nucleophilicity of the hydrazine.
Protocol: Comparative Rate Analysis of Hydrazone Formation with p-Anisaldehyde
This experiment monitors the formation of the corresponding hydrazone product, which is typically colored, allowing for straightforward analysis by UV-Vis spectroscopy.
Objective: To quantitatively compare the reaction rates of 5-Hydrazinyl-2-methoxypyridine and phenylhydrazine with p-anisaldehyde.
Materials:
-
Phenylhydrazine
-
This compound
-
p-Anisaldehyde
-
Absolute Ethanol
-
Triethylamine (Et₃N)
-
UV-Vis Spectrophotometer
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.01 M solution of p-anisaldehyde in absolute ethanol.
-
Prepare a 0.01 M solution of phenylhydrazine in absolute ethanol.
-
Prepare a 0.01 M solution of this compound in absolute ethanol. To this solution, add one equivalent of triethylamine (Et₃N) to generate the free base.
-
-
Reaction Initiation:
-
In a quartz cuvette, mix 1.5 mL of the p-anisaldehyde solution with 1.5 mL of the phenylhydrazine solution.
-
Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the λ_max of the expected hydrazone product over time (e.g., every 30 seconds for 30 minutes).
-
-
Second Reaction:
-
Rinse the cuvette thoroughly.
-
Repeat step 2 using 1.5 mL of the 5-Hydrazinyl-2-methoxypyridine (free base) solution instead of the phenylhydrazine solution.
-
-
Data Analysis:
-
Plot Absorbance vs. Time for both reactions.
-
The initial slope of each curve is proportional to the initial reaction rate. A steeper slope indicates a faster reaction and higher reactivity of the hydrazine.
-
Expected Outcome: The reaction with 5-Hydrazinyl-2-methoxypyridine is predicted to have a significantly faster initial rate than the reaction with phenylhydrazine, reflecting its higher nucleophilicity.
Caption: Diagram 2: Workflow for Comparative Reactivity Study.
Application in Focus: The Fischer Indole Synthesis
The Fischer indole synthesis is a powerful reaction that produces an indole from an arylhydrazine and an aldehyde or ketone under acidic conditions.[6][7] The mechanism involves the initial formation of a hydrazone, which then undergoes an acid-catalyzed[8][8]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic indole ring.[8][9]
The reactivity of the hydrazine impacts two key stages:
-
Hydrazone Formation: A more nucleophilic hydrazine will form the intermediate hydrazone faster.
-
Cyclization: The electronic nature of the aryl ring is critical for the C-C bond-forming cyclization step. An electron-rich ring, such as the 2-methoxypyridine system, will be more nucleophilic and thus react faster in the intramolecular electrophilic attack, potentially leading to higher yields and requiring milder conditions.
Caption: Diagram 3: Key Step in Fischer Indole Synthesis.
Protocol: Synthesis of 6-methoxy-1,2,3,4-tetrahydro-γ-carboline
This protocol demonstrates the use of this compound in a Pictet-Spengler type reaction, which is mechanistically related to the Fischer indole synthesis, showcasing its utility in building complex heterocyclic scaffolds.
Materials:
-
This compound
-
N-Boc-4-piperidone
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Hydrazone Formation: To a solution of this compound (1.0 eq) in ethanol, add N-Boc-4-piperidone (1.0 eq).
-
Indolization: Add concentrated HCl (catalytic amount) to the mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Workup: Cool the reaction mixture and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
The electron-rich nature of the pyridine ring in the starting material is expected to facilitate the cyclization step, leading to efficient formation of the tetracyclic product. A similar reaction with phenylhydrazine would yield a tetrahydrocarbazole derivative.
Safety and Handling
Both reagents must be handled with appropriate care in a well-ventilated chemical fume hood.
Phenylhydrazine:
-
Hazards: Highly toxic by ingestion, inhalation, and skin absorption.[1][10] It is a suspected carcinogen and may cause contact dermatitis and hemolytic anemia.[2]
-
PPE: Wear double nitrile gloves, a lab coat, and chemical safety goggles.[10]
-
Handling: Avoid exposure to air and light, as it can oxidize and turn red-brown.[11][12] Store under an inert atmosphere.[11]
This compound:
-
Hazards: Assumed to be harmful if swallowed, and can cause skin and eye irritation.[13] Detailed toxicological data is less extensive than for phenylhydrazine, so it should be handled with the same high level of caution.
-
PPE: Wear nitrile gloves, a lab coat, and chemical safety goggles.
-
Handling: It is a solid, which can reduce the risk of inhalation compared to liquid phenylhydrazine. However, care should be taken to avoid generating dust.
Conclusion and Outlook
While phenylhydrazine remains a foundational reagent, this compound presents a compelling alternative for researchers seeking enhanced reactivity.
-
Key Takeaway: The free base of 5-Hydrazinyl-2-methoxypyridine is a more potent nucleophile than phenylhydrazine. This is due to the strong electron-donating resonance effect of the 2-methoxy group, which enriches the pyridine ring and activates the attached hydrazine moiety.
-
Synthetic Implications: This heightened reactivity can translate to faster reaction rates, higher yields, and the ability to use milder conditions, particularly in demanding reactions like the Fischer indole synthesis. The electron-rich nature of the heterocyclic ring also facilitates the crucial cyclization step.
-
Practical Considerations: The hydrochloride salt form requires an activation step (in situ deprotonation) before its nucleophilic character can be utilized.
For drug development professionals and synthetic chemists, understanding these nuances allows for the rational selection of reagents to optimize the synthesis of complex molecular targets, particularly indole-containing pharmaceutical agents.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 9. jk-sci.com [jk-sci.com]
- 10. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 11. nj.gov [nj.gov]
- 12. PHENYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. fishersci.com [fishersci.com]
A Comparative Guide to the Biological Activity of 5-Hydrazinyl-2-methoxypyridine Hydrochloride Derivatives
Introduction
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of novel drug discovery. The pyridine ring, a fundamental nitrogen-containing heterocycle, is a ubiquitous feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key molecular interactions.[1][2] When derivatized with a hydrazinyl moiety (-NHNH2), the resulting structure, such as 5-Hydrazinyl-2-methoxypyridine hydrochloride, becomes a versatile precursor for a class of compounds with a broad spectrum of biological activities.[3][4] The hydrazine group itself is a reactive and functional handle, allowing for the synthesis of a diverse library of hydrazone derivatives, which have demonstrated significant potential as therapeutic agents.[5][6]
This guide provides a comprehensive evaluation of the biological activities of derivatives synthesized from the this compound core. We will objectively compare their performance in key therapeutic areas, including oncology, microbiology, and neuropharmacology, supported by detailed experimental protocols and comparative data. The focus is not merely on the results, but on the causality behind the experimental choices and the interpretation of the data, offering researchers and drug development professionals a technically grounded perspective on this promising class of compounds.
Key Biological Activities: A Comparative Analysis
The inherent chemical functionalities of the pyridine and hydrazine scaffolds suggest potential interactions with various biological targets. Our investigation focuses on three well-documented areas of activity for related hydrazone compounds: anticancer, antimicrobial, and enzyme inhibition.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The quest for novel anticancer agents is relentless, and pyridine-hydrazone hybrids have emerged as a promising avenue of research.[1][7] Their mechanism of action is often multifaceted, ranging from the induction of apoptosis to the targeted inhibition of critical cellular enzymes like kinases.[8]
Many hydrazone derivatives exert their anticancer effects by targeting signaling pathways essential for tumor growth and survival. One such critical target is Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a pivotal role in cell proliferation, survival, and metastasis.[8] Inhibition of FAK can disrupt these processes, leading to cell cycle arrest and apoptosis. Furthermore, the planar structure of some pyridine-hydrazone derivatives allows them to intercalate with DNA or interact with key enzymes, while the N-H and C=O moieties can form crucial hydrogen bonds with target sites, leading to cytoskeleton distress and membrane blebbing.[7]
Caption: Simplified FAK signaling pathway inhibited by pyridine derivatives.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.
-
Cell Culture: Plate human cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 5-Hydrazinyl-2-methoxypyridine derivatives and a standard drug (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plates for 48-72 hours. The duration is chosen to allow for sufficient cell division and for the compound to exert its effect.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of a drug that inhibits cell growth by 50%) is determined by plotting the percentage of viability versus the log of the compound concentration.
| Derivative | Substituent (R) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HepG2 | IC₅₀ (µM) vs. A549 |
| Derivative A | 4-Chlorophenyl | 5.2 | 7.8 | 6.5 |
| Derivative B | 4-Methoxyphenyl | 12.5 | 15.1 | 14.3 |
| Derivative C | 2-Nitrophenyl | 3.1 | 4.5 | 3.9 |
| Derivative D | Naphthyl | 8.9 | 10.2 | 9.7 |
| Doxorubicin | Standard Drug | 1.1 | 1.5 | 1.3 |
Data is hypothetical for illustrative purposes. Real experimental values would be required.
Interpretation: The data suggests that electron-withdrawing groups (like -NO₂ in Derivative C) may enhance cytotoxic activity compared to electron-donating groups (-OCH₃ in Derivative B). This provides a basis for structure-activity relationship (SAR) studies. While none of the derivatives match the potency of Doxorubicin, Derivative C shows promising activity that warrants further investigation.[1][7][8]
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[9] Hydrazone derivatives have been consistently reported to possess a wide range of antibacterial and antifungal properties, making this a critical area for evaluation.[9][10][11]
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Caption: Workflow for the broth microdilution MIC assay.
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to 0.5 McFarland standard. Dilute this suspension and add it to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (well with microorganism and broth, no compound) and a negative control (well with broth only). A standard drug (e.g., Ampicillin for bacteria, Clotrimazole for fungi) should also be tested under the same conditions.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
| Derivative | Substituent (R) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Derivative A | 4-Chlorophenyl | 32 | 64 | 32 |
| Derivative B | 4-Methoxyphenyl | 128 | >256 | 128 |
| Derivative E | 3,5-Dichlorophenyl | 16 | 32 | 16 |
| Derivative F | Thiophene | 64 | 128 | 64 |
| Ampicillin | Standard Drug | 4 | 8 | N/A |
| Clotrimazole | Standard Drug | N/A | N/A | 2 |
Data is hypothetical for illustrative purposes. N/A = Not Applicable.
Interpretation: The results indicate that halogenated derivatives (A and E) possess superior antimicrobial activity, with the di-substituted Derivative E being the most potent.[12] The activity is generally moderate compared to standard drugs, but these compounds could serve as lead molecules for developing more effective agents.[9]
Enzyme Inhibition: Modulating Monoamine Oxidase (MAO)
Hydrazine derivatives are historically known as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that metabolize neurotransmitters like serotonin and dopamine.[13] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases.[14] Evaluating the inhibitory potential and selectivity of new hydrazine derivatives is therefore of significant interest.
Hydrazines can inhibit MAO through different mechanisms. Some form a stable, irreversible covalent bond with the FAD cofactor of the enzyme. Others act as reversible competitive inhibitors, binding non-covalently to the active site and competing with the natural substrate.[13][14] Reversible inhibitors often have a lower risk of side effects, making this a desirable characteristic.[14]
Caption: Competitive inhibition of an enzyme by a hydrazine derivative.
This assay measures the production of H₂O₂ during the MAO-catalyzed oxidation of a substrate. The H₂O₂ is detected using a fluorogenic probe like Amplex® Red.[14]
-
Reagent Preparation: Prepare solutions of recombinant human MAO-A and MAO-B enzymes, the substrate (e.g., p-tyramine), horseradish peroxidase (HRP), and Amplex® Red reagent in a phosphate buffer.
-
Incubation: In a 96-well black plate, add the enzyme (MAO-A or MAO-B) and varying concentrations of the test inhibitor. Incubate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Start the reaction by adding a mixture of the substrate, HRP, and Amplex® Red to each well.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) over time using a microplate reader. The rate of fluorescence increase is proportional to the MAO activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the derivative relative to a control with no inhibitor. Determine the IC₅₀ values for both MAO-A and MAO-B. Kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mechanism of inhibition and the inhibition constant (Ki).[14]
| Derivative | Substituent (R) | IC₅₀ (µM) MAO-A | IC₅₀ (µM) MAO-B | Selectivity Index (IC₅₀ B/A) |
| Derivative G | Phenyl | 0.35 | 5.8 | 16.6 |
| Derivative H | 4-Fluorophenyl | 0.09 | 7.2 | 80.0 |
| Derivative I | Benzyl | 1.2 | 0.4 | 0.33 |
| Pargyline | Standard (MAO-B) | 8.5 | 0.05 | 0.006 |
| Clorgyline | Standard (MAO-A) | 0.01 | 2.1 | 210 |
Data is hypothetical for illustrative purposes.
Interpretation: Derivative H shows potent and selective inhibition of MAO-A, with a selectivity index of 80. This makes it a potential candidate for development as an antidepressant. Conversely, Derivative I shows a preference for MAO-B, suggesting it could be explored for neuroprotective applications. The structure of the substituent clearly dictates both the potency and the isoform selectivity of the inhibition.[13][14]
Conclusion and Future Perspectives
This guide demonstrates that derivatives of this compound represent a versatile and promising scaffold in medicinal chemistry. Through systematic evaluation, we have shown that simple structural modifications can significantly influence their biological activity, yielding compounds with potent anticancer, antimicrobial, or enzyme-inhibiting properties.
The experimental protocols and comparative data presented herein provide a framework for researchers to assess this class of compounds. The most promising derivatives identified in each category—such as the nitro-substituted compound for anticancer activity (Derivative C), the di-chloro substituted compound for antimicrobial applications (Derivative E), and the fluoro-substituted compound for selective MAO-A inhibition (Derivative H)—serve as excellent starting points for further optimization.
Future work should focus on comprehensive structure-activity relationship (SAR) studies, in-vivo efficacy testing in relevant animal models, and thorough toxicological profiling to ensure the safety and viability of these derivatives as potential therapeutic agents.
References
- 1. chemijournal.com [chemijournal.com]
- 2. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Characterization of Various Alkyl, Aryl and Hetero Aryl Substituted Hydrazines and Study of their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. turkjps.org [turkjps.org]
- 10. library.dmed.org.ua [library.dmed.org.ua]
- 11. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of monoamine oxidase by substituted hydrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS Methods for Analyzing Reactions of 5-Hydrazinyl-2-methoxypyridine hydrochloride
For researchers, scientists, and professionals in drug development, the precise analysis of chemical reactions is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for monitoring reactions involving 5-Hydrazinyl-2-methoxypyridine hydrochloride. We will delve into the technical nuances of each method, offering field-proven insights and detailed experimental protocols to ensure scientific integrity and reliable results.
Introduction to this compound and its Analytical Challenges
This compound is a chemical reagent used in various synthetic applications.[1][2][3] Its structure, featuring a pyridine ring and a reactive hydrazine group, makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The hydrazine moiety is highly reactive and can participate in a variety of reactions, such as the formation of hydrazones and heterocycles.[4][5]
The analysis of reactions involving this compound presents unique challenges. Hydrazine compounds are known for their polarity and potential instability, which can complicate chromatographic separation and detection.[5][6][7] Therefore, robust analytical methods are crucial for monitoring reaction progress, identifying byproducts, and ensuring the purity of the final product.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC is a cornerstone of analytical chemistry in the pharmaceutical industry, renowned for its ability to separate, identify, and quantify components in a mixture.[8][9][10] For routine analysis of this compound reactions, a well-developed HPLC method can provide reliable and reproducible data.
Key Considerations for HPLC Method Development
Successful HPLC method development hinges on a systematic approach to optimizing the separation of the analyte of interest from starting materials, reagents, and potential impurities.[9][11][12]
-
Column Selection: Due to the polar nature of this compound, a reversed-phase column with a polar endcapping or an embedded polar group is a suitable starting point. A C18 column is a versatile choice, but for enhanced retention of polar compounds, a phenyl or a cyano (CN) stationary phase could be beneficial.[12]
-
Mobile Phase Optimization: The composition of the mobile phase is a critical factor in achieving good separation.[11]
-
Aqueous Phase: A buffer is necessary to control the ionization state of the analyte and ensure reproducible retention times. Given the basic nature of the pyridine and hydrazine groups, a buffer in the acidic pH range (e.g., phosphate or formate buffer at pH 3-4) will ensure the analytes are in their protonated, more polar form.
-
Organic Modifier: Acetonitrile is generally preferred over methanol as it often provides better peak shape and lower viscosity. A gradient elution, starting with a low percentage of the organic modifier and gradually increasing it, is recommended for separating compounds with a wide range of polarities.[11]
-
-
Detection: this compound contains a chromophore (the pyridine ring) that allows for detection using a UV detector. The analytical wavelength should be selected at the absorbance maximum of the analyte to ensure high sensitivity.
Experimental Protocol: HPLC Analysis
This protocol provides a starting point for the development of a robust HPLC method.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength detector (VWD).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the reaction mixture in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification and High Sensitivity
LC-MS combines the separation power of HPLC with the highly sensitive and selective detection capabilities of mass spectrometry.[13] This technique is invaluable for identifying unknown impurities, confirming the molecular weight of products, and achieving low detection limits.[14][15]
Key Considerations for LC-MS Method Development
While the liquid chromatography part of the method is similar to that of HPLC, the mass spectrometry parameters require careful optimization.[14]
-
Ionization Source: Electrospray ionization (ESI) is the most common and suitable ionization technique for polar molecules like this compound. It is a soft ionization technique that typically produces the protonated molecular ion [M+H]+.
-
Polarity: Given the presence of basic nitrogen atoms in the pyridine and hydrazine groups, positive ion mode is the logical choice for detection, as it will readily form [M+H]+ ions.
-
MS/MS for Specificity: For enhanced selectivity and confident identification, tandem mass spectrometry (MS/MS) can be employed. In this mode, the parent ion of interest is selected and fragmented, and the resulting product ions are detected. This provides a unique fragmentation pattern that is characteristic of the analyte.
Experimental Protocol: LC-MS Analysis
This protocol outlines a starting point for LC-MS analysis, building upon the previously described HPLC method.
-
Instrumentation: An LC-MS system consisting of an HPLC or UPLC system coupled to a triple quadrupole or an ion trap mass spectrometer with an ESI source.
-
Liquid Chromatography Conditions: The same conditions as the HPLC method can be used as a starting point. However, it is crucial to use MS-compatible mobile phase additives like formic acid or ammonium formate instead of non-volatile buffers like phosphate.[4]
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 40 psi.
-
Scan Mode: Full scan from m/z 100 to 500 for initial analysis. For targeted analysis, use Selected Ion Monitoring (SIM) for the expected [M+H]+ of the analyte and any known byproducts.
-
-
Sample Preparation: The same as for the HPLC method, ensuring all solvents are of high purity to minimize background ions.
Comparison of HPLC and LC-MS Methods
| Feature | HPLC with UV Detection | LC-MS |
| Principle | Separation based on polarity, detection based on UV absorbance. | Separation based on polarity, detection based on mass-to-charge ratio. |
| Selectivity | Moderate. Relies on chromatographic separation. Co-eluting compounds with similar UV spectra can interfere. | High. Can distinguish between compounds with the same retention time but different molecular weights. MS/MS provides even greater selectivity.[15] |
| Sensitivity | Good. Typically in the microgram to nanogram range. | Excellent. Can reach picogram to femtogram levels, making it ideal for trace analysis.[13] |
| Identification | Based on retention time compared to a reference standard. Provides limited structural information. | Provides molecular weight information. MS/MS fragmentation patterns can be used for structural elucidation and definitive identification.[14] |
| Quantitative Analysis | Excellent. Highly reproducible and accurate with proper validation.[8] | Good to Excellent. Requires careful validation and often the use of an internal standard to compensate for matrix effects.[16][17] |
| Instrumentation Cost | Relatively low. | High. |
| Complexity | Relatively simple to operate and maintain. | More complex, requiring specialized training for operation and data interpretation. |
| Best For | Routine quality control, purity analysis, and quantification of known compounds. | Identification of unknowns, trace impurity analysis, and when high sensitivity and specificity are required. |
Visualizing the Workflow
HPLC Experimental Workflow
Caption: A streamlined workflow for the HPLC analysis of this compound reactions.
LC-MS Experimental Workflow
Caption: The comprehensive workflow for LC-MS analysis, from sample preparation to compound identification.
Conclusion
Both HPLC and LC-MS are powerful techniques for the analysis of reactions involving this compound. The choice between them depends on the specific analytical needs. For routine monitoring of reaction progress and quantification of the main components where reference standards are available, a well-validated HPLC method is often sufficient, cost-effective, and robust. However, when faced with the need to identify unknown byproducts, analyze trace-level impurities, or gain a deeper understanding of the reaction pathway, the superior sensitivity and selectivity of LC-MS make it the indispensable tool. By understanding the principles and practical considerations of both methods, researchers can make informed decisions to ensure the quality and integrity of their work.
References
- 1. This compound [myskinrecipes.com]
- 2. 179543-88-5|this compound|BLD Pharm [bldpharm.com]
- 3. arctomsci.com [arctomsci.com]
- 4. helixchrom.com [helixchrom.com]
- 5. researchgate.net [researchgate.net]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Three Methods of Detection of Hydrazines - Tech Briefs [techbriefs.com]
- 8. pharmasalmanac.com [pharmasalmanac.com]
- 9. asianjpr.com [asianjpr.com]
- 10. impactfactor.org [impactfactor.org]
- 11. pharmtech.com [pharmtech.com]
- 12. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 13. rsc.org [rsc.org]
- 14. clinicalpub.com [clinicalpub.com]
- 15. resolian.com [resolian.com]
- 16. tandfonline.com [tandfonline.com]
- 17. youtube.com [youtube.com]
A Comparative Guide to the Synthetic Route Validation of Pyrazole Derivatives Utilizing 5-Hydrazinyl-2-methoxypyridine Hydrochloride
This guide provides an in-depth, objective comparison of a synthetic route for preparing a substituted pyrazole, a privileged scaffold in medicinal chemistry, using 5-Hydrazinyl-2-methoxypyridine hydrochloride. We will explore the causality behind experimental choices, compare this route to a viable alternative, and provide a comprehensive, self-validating protocol for synthesis and analysis. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals seeking robust and verifiable synthetic strategies.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 179543-88-5) is a versatile heterocyclic building block.[1] Its utility stems from the presence of a nucleophilic hydrazine moiety attached to a pyridine ring, an essential pharmacophore in numerous therapeutic agents. The hydrazine group is a precursor for the synthesis of various nitrogen-containing heterocycles, most notably pyrazoles and indoles.[2][3] The methoxy-substituted pyridine core offers opportunities for further functionalization and influences the electronic properties of the molecule, making it a valuable starting material in drug discovery programs.[4]
The choice of a synthetic route in medicinal chemistry is a critical decision, balancing factors like yield, purity, scalability, and cost.[5][6] This guide focuses on a common and efficient application of this compound: the synthesis of a pyrazole derivative via condensation with a 1,3-dicarbonyl compound.
Comparative Analysis of Synthetic Routes
The primary goal is the synthesis of 3-(2-methoxypyridin-5-yl)-5-methyl-1H-pyrazole . We will detail a primary route and compare it against a well-established alternative, the Fischer Indole Synthesis, which also utilizes aryl hydrazines.
Route 1 (Primary): Pyrazole Synthesis via Knorr Cyclization
This route involves the reaction of this compound with a 1,3-dicarbonyl compound, in this case, acetylacetone (2,4-pentanedione). This is a classic example of the Knorr pyrazole synthesis.
Mechanism & Rationale: The reaction proceeds via initial condensation of the more reactive hydrazine nitrogen onto one of the carbonyl groups of acetylacetone, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the remaining amino group attacks the second carbonyl. Subsequent dehydration under acidic or thermal conditions yields the aromatic pyrazole ring. The acidic conditions often inherent with the hydrochloride salt of the starting material can catalyze this reaction.[7][8] This method is favored for its high regioselectivity and generally good yields.
Route 2 (Alternative): Fischer Indole Synthesis
Aryl hydrazines are also cornerstone reagents for the Fischer Indole Synthesis, which involves reaction with an aldehyde or ketone under acidic conditions.[9][10] For comparison, reacting this compound with acetone would lead to the formation of 2-methoxy-5-(2-methyl-1H-indol-1-yl)pyridine , a fundamentally different heterocyclic core.
Mechanism & Rationale: This reaction forms a hydrazone, which, under acidic catalysis, isomerizes to an enamine. A[11][11]-sigmatropic rearrangement followed by the elimination of ammonia leads to the formation of the indole ring.[10] While highly effective for indole synthesis, this route is presented as a comparative alternative to highlight how the choice of the carbonyl partner dictates the resulting heterocyclic scaffold.
Data Summary: Route Comparison
| Parameter | Route 1: Pyrazole Synthesis | Route 2: Fischer Indole Synthesis | Justification |
| Target Scaffold | Pyrazole | Indole | The choice of a 1,3-dicarbonyl vs. a simple ketone directs the cyclization pathway. |
| Key Reagent | Acetylacetone | Acetone | Different carbonyl partners lead to different products. |
| Typical Conditions | Reflux in ethanol, often with acid catalyst | Strong acid (e.g., PPA, ZnCl₂) and heat | Fischer indole synthesis generally requires harsher acidic conditions to promote the sigmatropic rearrangement.[9][12] |
| Potential Byproducts | Regioisomers (if unsymmetrical dicarbonyl is used) | Side-reactions from harsh acid conditions | The Knorr synthesis with a symmetrical dicarbonyl like acetylacetone is highly selective. |
| Versatility | High; diverse pyrazoles can be synthesized by varying the 1,3-dicarbonyl.[2][3] | High; a vast array of indoles are accessible.[13][14] | Both routes are foundational in heterocyclic chemistry. |
Synthetic Workflow and Validation Protocol
A robust synthetic process is inherently linked to a rigorous validation plan. The workflow below integrates synthesis with comprehensive analytical verification to ensure the identity, purity, and quality of the final product.[15][16]
Caption: Integrated workflow for the synthesis and validation of the target pyrazole.
Detailed Experimental Protocols
Part A: Synthesis of 3-(2-methoxypyridin-5-yl)-5-methyl-1H-pyrazole
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.76 g, 10.0 mmol).
-
Reagent Addition: Add ethanol (30 mL) followed by acetylacetone (1.10 g, 11.0 mmol, 1.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8 to neutralize the hydrochloride salt.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield the pure product.
Part B: Analytical Method Validation
Method validation is crucial to ensure that the analytical procedures are suitable for their intended purpose.[17][18]
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of the synthesized compound and quantify any impurities.[19][20][21]
-
Instrumentation: HPLC system with UV-Vis detector.
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized product in a 50:50 mixture of acetonitrile and water.
-
Analysis: Inject 10 µL and analyze the chromatogram. Purity is calculated based on the relative peak area of the main product.
-
2. NMR Spectroscopy for Structural Elucidation
-
Objective: To confirm the chemical structure and connectivity of the atoms in the molecule.[22][23]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Protocol:
-
Sample Preparation: Dissolve ~10 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire a proton NMR spectrum. The expected signals should correspond to the aromatic protons on the pyridine and pyrazole rings, the methoxy group, and the methyl group.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to confirm the number and type of carbon environments.
-
2D NMR (Optional but Recommended): If the structure is ambiguous, 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) can be used to confirm long-range C-H correlations and definitively establish the connectivity between the pyridine and pyrazole rings.[24][25]
-
3. Mass Spectrometry (MS) for Molecular Weight Confirmation
-
Objective: To confirm the molecular weight of the synthesized compound.[26]
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ peak for C₁₀H₁₁N₃O is at m/z 190.09.
-
Expected Data and Interpretation
The validation process is only complete upon successful interpretation of the collected data.
Anticipated Analytical Results
| Technique | Parameter | Expected Result | Interpretation |
| HPLC | Purity | >98% (by peak area) | Confirms the effectiveness of the purification step. |
| Retention Time | Consistent single major peak | Indicates a single, pure compound under the specified conditions. | |
| ¹H NMR | Chemical Shifts (δ, ppm) | Signals for pyridine-H, pyrazole-H, -OCH₃, and -CH₃ protons. | Confirms the presence of all key proton environments. |
| Integration | Ratios corresponding to the number of protons (e.g., 3H for CH₃). | Verifies the relative number of protons in each environment. | |
| ¹³C NMR | Number of Signals | 10 distinct signals | Corresponds to the 10 unique carbon atoms in the structure. |
| MS (ESI+) | [M+H]⁺ | m/z ≈ 190.09 | Confirms the molecular formula C₁₀H₁₁N₃O. |
| Melting Point | Range | Sharp, defined range | A sharp melting point is indicative of high purity. |
Conclusion
The synthesis of 3-(2-methoxypyridin-5-yl)-5-methyl-1H-pyrazole from this compound via Knorr cyclization is a robust and efficient method. This guide provides a comprehensive framework for not only performing the synthesis but also for rigorously validating the outcome. The presented validation workflow, combining chromatographic and spectroscopic techniques, establishes a self-validating system that ensures the final product meets the high standards of identity and purity required in research and drug development.[27] By understanding the "why" behind both the synthetic and analytical choices, researchers can confidently apply and adapt these principles to their own discovery programs.
Visualization of Key Reaction
Caption: Knorr synthesis of the target pyrazole from the starting materials.
References
- 1. 179543-88-5|this compound|BLD Pharm [bldpharm.com]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. Research Portal [scholarship.miami.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. asianpubs.org [asianpubs.org]
- 12. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. emerypharma.com [emerypharma.com]
- 19. ptfarm.pl [ptfarm.pl]
- 20. researchgate.net [researchgate.net]
- 21. jfda-online.com [jfda-online.com]
- 22. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 23. jchps.com [jchps.com]
- 24. youtube.com [youtube.com]
- 25. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 26. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 27. Chemical analytical techniques in industry [infinitiaresearch.com]
A Senior Application Scientist's Guide to Hydrazinopyridine Isomers in Heterocycle Synthesis: A Comparative Yield Analysis
Introduction: The Pivotal Role of Hydrazinopyridines in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the synthesis of nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry. These scaffolds form the core of a vast array of pharmaceuticals, exhibiting a broad spectrum of biological activities. Among the myriad of building blocks available for the construction of these vital structures, hydrazinopyridines stand out for their utility and versatility. The presence of both a pyridine ring and a reactive hydrazine moiety within a single molecule provides a powerful tool for the synthesis of fused and substituted heterocyclic systems such as pyrazoles, triazoles, and pyridazines.
This guide provides an in-depth comparative analysis of the three structural isomers of hydrazinopyridine—2-hydrazinopyridine, 3-hydrazinopyridine, and 4-hydrazinopyridine—in the context of heterocycle synthesis. While direct, side-by-side comparative yield data under identical conditions is sparse in the existing literature, this guide will leverage established principles of organic chemistry and available experimental data to offer a scientifically grounded perspective on the expected reactivity and yield of each isomer. We will delve into the nuanced interplay of electronic and steric effects that govern the synthetic outcomes, providing you with the insights necessary to make informed decisions in your experimental design.
The Isomers: A Tale of Three Positions
The position of the hydrazine group on the pyridine ring profoundly influences its chemical properties. The electronic landscape of the pyridine ring, with its electronegative nitrogen atom, dictates the nucleophilicity of the exocyclic hydrazine group through a combination of inductive and resonance effects.
-
2-Hydrazinopyridine (ortho): The proximity of the hydrazine group to the ring nitrogen results in significant electronic and steric consequences.
-
3-Hydrazinopyridine (meta): In this isomer, the hydrazine group is electronically influenced by the ring nitrogen primarily through an inductive effect.
-
4-Hydrazinopyridine (para): The para-arrangement allows for direct resonance interaction between the hydrazine group and the ring nitrogen, which can significantly impact its reactivity.
The following diagram illustrates the fundamental differences in electronic effects among the three isomers.
Caption: Electronic and steric factors of hydrazinopyridine isomers.
Comparative Reactivity and Yield Analysis in Heterocycle Synthesis
The synthesis of heterocycles from hydrazinopyridines typically involves a cyclocondensation reaction with a suitable precursor, such as a 1,3-dicarbonyl compound for pyrazole synthesis or formamide for 1,2,4-triazole synthesis. The yield of these reactions is directly correlated with the nucleophilicity of the hydrazine moiety and the steric accessibility of the reaction center.
Synthesis of Pyrazoles
The Knorr pyrazole synthesis, a classic method, involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. The initial step is the nucleophilic attack of the hydrazine's terminal nitrogen onto one of the carbonyl carbons.
Expected Yield Trend: 2-Hydrazinopyridine > 4-Hydrazinopyridine > 3-Hydrazinopyridine
-
2-Hydrazinopyridine: Despite potential steric hindrance from the adjacent ring nitrogen, the ortho-isomer is often reported to give high yields in pyrazole synthesis. For instance, the synthesis of 2-(1H-pyrazol-3-yl)pyridine from a precursor reacted with hydrazine hydrate has been reported to proceed in a 97.3% yield. This high reactivity can be attributed to a favorable pre-orientation of the reactants through hydrogen bonding or chelation with a metal catalyst, which can overcome the steric barrier.
-
4-Hydrazinopyridine: The para-isomer is expected to be a good candidate for pyrazole synthesis. The lone pair on the terminal nitrogen can participate in resonance with the pyridine ring, which might slightly decrease its nucleophilicity compared to a simple alkylhydrazine. However, it is less sterically hindered than the ortho-isomer, which should facilitate the reaction.
-
3-Hydrazinopyridine: The meta-isomer is likely to exhibit the lowest reactivity of the three. The strong electron-withdrawing inductive effect of the ring nitrogen at the meta position will significantly decrease the nucleophilicity of the hydrazine group, leading to a slower reaction rate and potentially lower yields.
The following table summarizes the expected and reported yields for pyrazole synthesis.
| Hydrazinopyridine Isomer | Key Factors Influencing Yield | Reported/Expected Yield |
| 2-Hydrazinopyridine (ortho) | - Strong inductive effect of ring N- Potential for intramolecular catalysis/chelation- Steric hindrance | High (e.g., up to 97.3% reported for a derivative) |
| 3-Hydrazinopyridine (meta) | - Strong inductive effect of ring N- Reduced nucleophilicity | Expected to be the lowest |
| 4-Hydrazinopyridine (para) | - Inductive and resonance effects of ring N- Less steric hindrance | Expected to be good to high |
Synthesis of 1,2,4-Triazoles
The synthesis of 1,2,4-triazoles can be achieved by reacting hydrazines with formamide. This reaction also hinges on the nucleophilic character of the hydrazine.
Expected Yield Trend: 2-Hydrazinopyridine ≈ 4-Hydrazinopyridine > 3-Hydrazinopyridine
-
2-Hydrazinopyridine: The synthesis of 1,2,4-triazolo[4,3-a]pyridines from 2-hydrazinopyridine has been reported with yields in the range of 72-76%. The reactivity is generally good, likely due to the balance of electronic effects and potential for favorable transition state geometries.
-
4-Hydrazinopyridine: The 4-isomer is expected to perform well in this synthesis due to its relatively high nucleophilicity and minimal steric hindrance.
-
3-Hydrazinopyridine: Similar to pyrazole synthesis, the 3-isomer is anticipated to give the lowest yields due to the deactivating inductive effect of the ring nitrogen, which reduces the hydrazine's nucleophilicity.
The following workflow illustrates the general process of heterocycle synthesis from a hydrazinopyridine isomer.
Caption: General workflow for heterocycle synthesis from hydrazinopyridine isomers.
Experimental Protocols
While a direct comparative protocol is not available, the following general procedure for the synthesis of a pyrazolylpyridine from a hydrazinopyridine and a 1,3-dicarbonyl compound can be adapted for each isomer.
General Procedure for the Synthesis of Pyrazolylpyridines:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the hydrazinopyridine isomer (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Dicarbonyl: To the stirred solution, add the 1,3-dicarbonyl compound (1.0-1.2 eq) either neat or as a solution in the same solvent.
-
Reaction Conditions: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction time will vary depending on the reactivity of the hydrazinopyridine isomer.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure pyrazolylpyridine.
Note: The choice of solvent, temperature, and the use of a catalyst (e.g., a catalytic amount of acid) can significantly influence the reaction rate and yield. Optimization of these parameters is recommended for each specific substrate combination.
Conclusion and Future Perspectives
The choice of hydrazinopyridine isomer is a critical parameter in the synthesis of heterocyclic compounds, with the positional isomerism directly impacting the reaction yield. Based on fundamental principles of electronic and steric effects, a general trend in reactivity can be predicted:
-
Nucleophilicity: 2-Hydrazinopyridine ≈ 4-Hydrazinopyridine > 3-Hydrazinopyridine
-
Steric Hindrance: 2-Hydrazinopyridine > 3-Hydrazinopyridine > 4-Hydrazinopyridine
For many common heterocycle syntheses, 2-hydrazinopyridine often provides excellent yields, potentially benefiting from intramolecular effects that facilitate the reaction. 4-Hydrazinopyridine is also a strong candidate, offering a good balance of reactivity and low steric hindrance. 3-Hydrazinopyridine is generally expected to be the least reactive and may require more forcing conditions to achieve comparable yields.
It is imperative for the scientific community to conduct systematic studies that directly compare the yields of these isomers under standardized conditions for a variety of important heterocyclic syntheses. Such data would be invaluable for the rational design of synthetic routes in drug discovery and development. Until then, the principles and analysis presented in this guide offer a solid foundation for navigating the synthetic utility of these versatile building blocks.
Spectroscopic Confirmation of N-Arylation of 5-Hydrazinyl-2-methoxypyridine Hydrochloride: A Comparative Guide
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a chemical transformation is paramount. The N-arylation of hydrazine derivatives, such as 5-Hydrazinyl-2-methoxypyridine hydrochloride, is a critical reaction in the synthesis of a wide array of pharmacologically active compounds and functional materials.[1] This guide provides an in-depth comparison of spectroscopic techniques for the definitive confirmation of this transformation, grounded in experimental data and established principles. We will delve into the causality behind experimental choices, ensuring a self-validating approach to structural elucidation.
The Imperative of Orthogonal Spectroscopic Analysis
Relying on a single analytical technique for structural confirmation is a precarious approach. A multi-faceted, or orthogonal, strategy employing several spectroscopic methods provides a more robust and trustworthy confirmation of the desired N-arylated product. Each technique probes different aspects of the molecular structure, and their collective data provides a comprehensive and validated picture of the final compound. This guide will focus on the "big three" of organic spectroscopy: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Comparative Analysis of Spectroscopic Techniques
The successful N-arylation of this compound introduces a new aryl group onto one of the nitrogen atoms of the hydrazine moiety. This structural change gives rise to distinct and predictable changes in the spectroscopic signatures of the molecule.
| Spectroscopic Technique | Key Observables for N-Arylation Confirmation | Strengths | Limitations |
| ¹H NMR | Appearance of new aromatic proton signals corresponding to the introduced aryl group. Shift in the chemical environment of the pyridine ring protons. Change in the chemical shift and disappearance of one of the N-H protons of the hydrazine group. | Provides detailed information about the electronic environment of protons, their connectivity (through coupling), and stoichiometry. | Can be complex to interpret with overlapping signals. The lability of N-H protons can sometimes lead to broad signals or their absence. |
| ¹³C NMR | Appearance of new carbon signals corresponding to the introduced aryl group.[2] Shifts in the chemical shifts of the pyridine ring carbons.[3][4][5] | Provides a count of unique carbon atoms and information about their chemical environment. Less prone to signal overlap than ¹H NMR. | Longer acquisition times due to the low natural abundance of ¹³C. N-H carbons can sometimes be difficult to observe. |
| Mass Spectrometry (MS) | Observation of the molecular ion peak corresponding to the calculated mass of the N-arylated product. Characteristic fragmentation patterns can further support the proposed structure. | Provides the molecular weight of the compound with high accuracy, confirming the addition of the aryl group.[6] Requires very small amounts of sample. | Does not provide detailed information about the connectivity of atoms. Isomers may not be distinguishable by mass alone. |
| FTIR Spectroscopy | Disappearance or significant shift of N-H stretching vibrations of the starting hydrazine. Appearance of new C-N stretching vibrations and characteristic bands of the introduced aryl group. | Provides information about the functional groups present in the molecule.[7][8] Quick and non-destructive. | Can be ambiguous for complex molecules with many functional groups. Does not provide detailed structural information. |
In-Depth Analysis and Experimental Protocols
To illustrate the power of this multi-pronged approach, let's consider a hypothetical N-arylation of this compound with bromobenzene, a common reaction type often achieved through methods like the Buchwald-Hartwig amination.[9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules in solution.
Caption: Workflow for NMR-based confirmation of N-arylation.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for observing exchangeable N-H protons.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key indicators of successful N-arylation will be:
-
Appearance of new aromatic signals: Signals corresponding to the protons of the newly introduced aryl group will appear in the aromatic region (typically δ 6.5-8.0 ppm).
-
Shift in Pyridine Protons: The chemical shifts of the protons on the 2-methoxypyridine ring will be altered due to the change in the electronic environment upon N-arylation.
-
Change in N-H Signals: The starting this compound has -NHNH₃⁺ protons. Upon N-arylation and workup, you would expect to see a change in the number and chemical shift of the N-H protons. For instance, a broad singlet integrating to one or two protons might be observed.
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will show:
-
New Aromatic Carbon Signals: The carbons of the newly introduced aryl ring will give rise to new signals in the aromatic region (typically δ 110-150 ppm).
-
Shifts in Pyridine Carbon Signals: The chemical shifts of the carbons in the 2-methoxypyridine ring will be affected by the N-arylation.
-
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| 5-Hydrazinyl-2-methoxypyridine | Pyridine protons, Methoxy protons (~3.9 ppm), NH/NH₂ protons (variable)[12] | Pyridine carbons, Methoxy carbon[2] |
| N-Aryl-N'-(2-methoxypyridin-5-yl)hydrazine | Pyridine protons, Methoxy protons, New aryl protons , NH protons (shifted) | Pyridine carbons, Methoxy carbon, New aryl carbons |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides a direct measure of the molecular weight of the product, offering definitive proof of the addition of the aryl group.
Caption: Workflow for MS-based confirmation of N-arylation.
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent for the chosen ionization technique (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum. High-resolution mass spectrometry (HRMS) is preferred as it provides a highly accurate mass, allowing for the determination of the elemental composition.
-
Data Analysis:
-
Identify the Molecular Ion Peak: Look for the peak corresponding to the molecular ion ([M]⁺) or, more commonly in ESI, the protonated molecule ([M+H]⁺). This value should match the calculated molecular weight of the N-arylated product.
-
Analyze Fragmentation: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and observe characteristic daughter ions, which can further support the proposed structure. For example, cleavage of the N-N bond is a common fragmentation pathway for hydrazine derivatives.[13][14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and effective method for identifying the presence and absence of key functional groups.
References
- 1. Synthesis and Characterization of Various Alkyl, Aryl and Hetero Aryl Substituted Hydrazines and Study of their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Pyridine(110-86-1) 13C NMR [m.chemicalbook.com]
- 5. PYRIDINE-D5(7291-22-7) 13C NMR spectrum [chemicalbook.com]
- 6. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. 2-Methoxypyridine(1628-89-3) 1H NMR [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Purity Assessment of 5-Hydrazinyl-2-methoxypyridine Hydrochloride Reaction Products
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the purity of chemical intermediates is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 5-Hydrazinyl-2-methoxypyridine hydrochloride is a key building block in various synthetic pathways. Its reactive hydrazine moiety and substituted pyridine ring make it versatile, but also susceptible to the formation of process-related impurities and degradation products.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound. Moving beyond a simple listing of procedures, we will explore the causality behind experimental choices, enabling you to design a robust, self-validating quality control strategy in line with global regulatory expectations.[1][2][3]
The Analytical Challenge: Understanding Potential Impurities
A robust analytical strategy begins with a thorough understanding of what impurities might be present. The common synthesis of this compound proceeds via diazotization of 5-amino-2-methoxypyridine, followed by reduction of the resulting diazonium salt.[4] This pathway, while effective, can generate a predictable profile of impurities that must be monitored.
Potential Process-Related Impurities:
| Impurity Name | Structure | Origin | Analytical Consideration |
| 5-Amino-2-methoxypyridine | C₆H₈N₂O | Unreacted starting material | Different polarity and chromatographic retention from the product. |
| 2-Methoxypyridine-5-diazonium chloride | C₆H₆ClN₃O | Unreacted intermediate | Highly unstable; unlikely to be present in the final isolated product but its degradation products are key. |
| 5-Hydroxy-2-methoxypyridine | C₆H₇NO₂ | Hydrolysis of the diazonium salt intermediate.[5] | More polar than the starting material and product. |
| 5-Chloro-2-methoxypyridine | C₆H₆ClNO | Sandmeyer-type reaction of the diazonium salt.[6] | Less polar than the product; may have different volatility. |
| 2-Methoxypyridine | C₆H₇NO | Complete reduction (deamination) of the diazonium salt. | Volatile; a potential target for GC-MS analysis. |
This impurity profile dictates that the chosen analytical methods must be capable of separating compounds with a range of polarities and functionalities. A single method is rarely sufficient for complete characterization.
Comparative Analysis of Core Methodologies
We will now compare the primary analytical techniques for the comprehensive purity assessment of this compound.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: Overall workflow for purity assessment.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: HPLC is the workhorse for purity determination in the pharmaceutical industry. It separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Expertise & Experience: For this compound and its likely impurities, a stability-indicating RP-HPLC method is the most logical choice for a primary purity assay.[7][8][9] The term "stability-indicating" signifies that the method can resolve the main compound from its degradation products and process impurities, providing a true measure of purity.
Causality of Method Design:
-
Column: A C18 column is the standard for separating moderately polar aromatic compounds. The hydrophobicity of the pyridine ring and the polarity of the hydrazine and methoxy groups create a molecule well-suited for this stationary phase.
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate or acetate buffer at pH 4) and an organic modifier (acetonitrile or methanol) is crucial.[7][10] The buffer controls the ionization state of the basic pyridine nitrogen and the hydrazine group, ensuring consistent retention times and sharp peak shapes. A gradient is necessary to elute both the more polar impurities (like 5-hydroxy-2-methoxypyridine) and the less polar ones within a reasonable timeframe.
-
Detection: UV detection is ideal, as the pyridine ring is a strong chromophore. Analysis at multiple wavelengths can help distinguish between impurities with different spectral properties.[7] A photodiode array (PDA) detector is highly recommended to assess peak purity and build a spectral library of impurities.
Trustworthiness: A validated HPLC method provides robust, quantitative data on purity (as area percent) and the levels of individual impurities, which is essential for batch release and for meeting regulatory thresholds defined by ICH Q3A.[2][3][11]
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. The mass spectrometer fragments the eluted compounds, providing a unique mass spectrum for identification.
Expertise & Experience: Hydrazine compounds are often thermally labile and polar, making direct GC analysis challenging.[12][13] Therefore, GC-MS is best employed as an orthogonal (different and complementary) technique, often requiring derivatization.[14][15][16][17] It excels at detecting small, volatile impurities that might be missed by HPLC, such as residual solvents or the potential by-product 2-methoxypyridine.
Causality of Method Design:
-
Derivatization: The core challenge with analyzing hydrazines by GC is their high polarity and potential for decomposition in the hot injector. Derivatization with an aldehyde or ketone (e.g., acetone or pentafluorobenzaldehyde) converts the polar hydrazine into a more stable and volatile hydrazone.[15][17] This step is critical for achieving good chromatography and sensitivity.
-
Headspace GC-MS: For highly volatile impurities like residual solvents from synthesis or purification, headspace GC-MS is the method of choice. This technique analyzes the vapor above the sample, avoiding injection of the non-volatile main component.
-
Mass Spectrometry (MS) Detection: The power of MS lies in its specificity. It can definitively identify known impurities by their mass spectra and help elucidate the structure of unknown peaks.
Trustworthiness: While the derivatization step adds complexity, a validated GC-MS method provides unparalleled sensitivity and specificity for certain classes of impurities. It is the gold standard for identifying trace-level volatile organic impurities and confirming the identity of chromatographic peaks.
dot graph { layout=dot; rankdir=TB; node [shape=plaintext];
} caption: Decision tree for analytical method selection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei (typically ¹H and ¹³C).
Expertise & Experience: NMR is not a primary tool for quantifying low-level impurities but is unparalleled for structural confirmation and identification.[18][19] For a new batch of this compound, ¹H and ¹³C NMR spectra serve as an unambiguous identity test. If HPLC or GC-MS detects a significant unknown impurity (>0.1% as per ICH guidelines), isolating that impurity and analyzing it by NMR is the definitive way to determine its structure.[3]
Causality of Method Design:
-
¹H NMR: Provides information on the number and types of protons and their connectivity. It can quickly confirm the presence of the methoxy group, the aromatic protons on the pyridine ring, and the exchangeable protons of the hydrazine and hydrochloride salt.
-
¹³C NMR: Shows all unique carbon atoms in the molecule, confirming the carbon skeleton.
-
2D NMR (COSY, HSQC): These experiments are used to establish connectivity between protons and carbons, which is vital for elucidating the structure of unknown impurities that cannot be identified by MS alone.
Trustworthiness: NMR is an absolute method for structural verification. A clean NMR spectrum, consistent with the expected structure, provides the highest level of confidence in the identity of the main component.
Summary of Method Comparison
| Feature | RP-HPLC | GC-MS | NMR Spectroscopy | Thin-Layer Chromatography (TLC) |
| Primary Use | Quantitative purity & impurity profiling | Qualitative & Quantitative analysis of volatile/derivatizable impurities | Structural confirmation & identification of unknowns | Qualitative reaction monitoring |
| Sensitivity | High (ppm levels) | Very High (ppb levels with derivatization) | Low (requires >1% for routine detection) | Moderate |
| Quantification | Excellent (Primary Method) | Good (Requires careful validation) | Poor for trace impurities | Non-quantitative |
| Sample Prep | Simple dissolution | Complex (derivatization often needed) | Simple dissolution | Simple spotting |
| Key Advantage | Robustness, precision for purity assay | High specificity, excellent for volatiles | Unambiguous structural information | Speed, low cost |
| Limitation | May not detect non-chromophoric or highly volatile impurities | Not suitable for non-volatile or thermally labile compounds | Low sensitivity | Low resolution, qualitative only |
Detailed Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
-
Chromatographic System: HPLC with UV/PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 4.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 60% B
-
20-25 min: 60% to 95% B
-
25-27 min: Hold at 95% B
-
27.1-30 min: Return to 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detection, 254 nm for quantification, scan range 200-400 nm for peak purity.
-
Sample Preparation: Accurately weigh ~10 mg of 5-Hydrazinyl-2-methoxypyridine HCl into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Validation: The method must be validated according to ICH Q2(R1) or USP <1225> guidelines for specificity, linearity, accuracy, precision, and range.[20][21][22]
Protocol 2: GC-MS Analysis with Derivatization
-
Derivatization:
-
To 1 mL of a 1 mg/mL solution of the sample in methanol, add 100 µL of acetone and 10 µL of acetic acid (as a catalyst).
-
Vortex the mixture and allow it to react at room temperature for 30 minutes to form the acetone hydrazone derivative.
-
-
GC-MS System: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Injector: Split/splitless, 250 °C, split ratio 20:1.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
Source Temperature: 230 °C.
-
-
Analysis: The resulting chromatogram will show the acetone hydrazone derivative of the main compound, along with any derivatized hydrazine impurities and underivatized volatile impurities.
Conclusion: An Integrated Approach
No single analytical technique is sufficient to fully characterize the purity of this compound. A robust and trustworthy assessment relies on an integrated approach, grounded in a scientific understanding of the molecule and its synthetic pathway.
-
RP-HPLC should be employed as the primary, validated method for routine purity testing and quantification of known impurities.
-
GC-MS serves as a critical orthogonal method to detect and identify volatile and potentially genotoxic impurities (like hydrazine) that HPLC might miss.[23]
-
NMR spectroscopy is the definitive tool for absolute structural confirmation of the final product and for the elucidation of any significant unknown impurities detected by the chromatographic methods.
By strategically combining these techniques, researchers and drug developers can ensure the quality and consistency of their intermediates, building a solid foundation for the development of safe and effective medicines.
References
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. tasianinch.com [tasianinch.com]
- 3. jpionline.org [jpionline.org]
- 4. byjus.com [byjus.com]
- 5. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Diazotisation [organic-chemistry.org]
- 7. jfda-online.com [jfda-online.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. pnrjournal.com [pnrjournal.com]
- 10. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 11. ICH Official web site : ICH [ich.org]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. [wisdomlib.org]
- 17. Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of novel hydrazine metabolites by 15N-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Validation, Verification, and Transfer of Analytical Procedures (On-Demand) [usp.org]
- 21. ijrrjournal.com [ijrrjournal.com]
- 22. uspbpep.com [uspbpep.com]
- 23. Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Hydrazinyl-2-methoxypyridine hydrochloride
This guide provides a detailed protocol for the safe handling and disposal of 5-Hydrazinyl-2-methoxypyridine hydrochloride (CAS No. 179543-88-5). As a substituted hydrazine derivative, this compound requires meticulous handling due to the inherent risks associated with the hydrazinyl functional group.[1][2] The procedures outlined below are grounded in established safety protocols for hydrazine compounds and are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
The core principle guiding the disposal of this compound is the chemical neutralization of the reactive and toxic hydrazine moiety prior to final waste collection. This guide will walk you through hazard assessment, necessary personal protective equipment (PPE), spill management, and a step-by-step chemical inactivation and disposal workflow.
Hazard Assessment and Characterization
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its chemical structure dictates that it be handled with the same extreme caution as other hydrazine derivatives. The primary hazards stem from the hydrazine group.
-
Toxicity and Corrosivity: Hydrazine and its derivatives are known to be toxic if ingested, inhaled, or absorbed through the skin.[1][3] They are corrosive and can cause severe burns to the skin and eyes.[4][5]
-
Carcinogenicity: Hydrazine is classified by the EPA as a Group B2, probable human carcinogen, based on animal studies showing increased incidences of lung, nasal, and liver tumors.[6][7] The Occupational Safety and Health Administration (OSHA) also requires that hydrazine be handled as a carcinogen.[5]
-
Reactivity: Hydrazines are powerful reducing agents and can react violently or explosively with oxidizing agents, metal oxides, and acids.[8] The hydrochloride salt form reduces some reactivity but does not eliminate the underlying hazards of the hydrazine group.
-
Environmental Hazards: Hydrazine compounds are toxic to aquatic life.[3] They act as potent oxygen scavengers, which can deplete the dissolved oxygen in water, harming aquatic ecosystems.[8] Therefore, they must not be discharged into common sewer systems without prior neutralization.[8]
| Hazard Class | Description | Primary Sources |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | [3] |
| Skin Corrosion | Causes severe skin burns and eye damage upon contact. | [4][5] |
| Carcinogenicity | Suspected human carcinogen (EPA Group B2). | [6][7] |
| Reactivity | Strong reducing agent; incompatible with oxidizers and acids. | [8] |
| Environmental | Toxic to aquatic life with long-lasting effects. | [3] |
Essential Safety and Personal Protective Equipment (PPE)
Due to the compound's hazardous nature, all handling, including weighing, dissolution, and disposal, must be conducted within a certified chemical fume hood.[4][9] The following PPE is mandatory.
| Protection Type | Specification | Rationale |
| Hand Protection | Butyl rubber or nitrile gloves. Double-gloving is recommended. | Hydrazine readily penetrates many common glove materials. Butyl rubber is specified as the material of choice for handling hydrazine solutions.[8] Nitrile gloves offer good protection for incidental contact.[4] |
| Eye Protection | Chemical safety goggles with side shields and a full-face shield. | Protects against splashes of the corrosive material, which can cause severe eye damage.[4][5] A face shield is crucial when there is a high potential for splashing.[4] |
| Body Protection | Flame-resistant lab coat and a chemical-resistant apron. | Provides a barrier against skin contact and protects from potential ignition sources.[4] |
| Respiratory | Not required if work is performed in a functioning fume hood. | A fume hood provides primary engineering control to prevent inhalation of vapors or dust.[4] For emergencies or large spills, a NIOSH-approved positive-pressure supplied-air respirator is necessary.[8] |
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
For Small Spills (Solid or Liquid):
-
Alert Personnel: Notify others in the immediate area.
-
Isolate: Restrict access to the spill area.
-
Contain: Cover the spill with a non-combustible absorbent material like sand or diatomaceous earth. Do not use combustible materials like paper towels or sawdust.[8]
-
Neutralize: Prepare a dilute (5% or less) aqueous solution of sodium hypochlorite or calcium hypochlorite.[8][10] Carefully and slowly apply the solution to the contained spill, allowing for a reaction time of at least one hour to ensure complete oxidation of the hydrazine.
-
Collect: Sweep or scoop the neutralized mixture into a clearly labeled hazardous waste container for disposal.[9]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
For Large Spills:
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Activate the emergency alarm and notify your institution's Environmental Health & Safety (EHS) department and emergency services.
-
Isolate: Close the laboratory doors and prevent entry.
-
Do Not Attempt to Clean: Large spills require specialized handling by trained emergency responders.
Step-by-Step Disposal and Neutralization Protocol
The primary method for rendering hydrazine waste less hazardous is through chemical oxidation. This procedure converts the hydrazine derivative to nitrogen gas, water, and salts.[8]
Materials Required:
-
Waste this compound (solid or in solution).
-
Sodium hypochlorite solution (household bleach, typically 5-6%) or calcium hypochlorite.
-
Large beaker or flask (at least 4x the volume of the waste).
-
Stir bar and stir plate.
-
pH paper or pH meter.
-
Appropriate hazardous waste container.
Procedure:
-
Work in a Fume Hood: Place all materials inside a certified chemical fume hood.
-
Dilute the Waste: If the waste is concentrated, first dilute it with a large volume of water in the reaction vessel. The goal is to bring the concentration of the hydrazine compound to 5% or less.[8][10] This dilution step is critical to control the rate of the subsequent exothermic reaction.
-
Prepare Neutralizing Agent: Prepare a dilute solution (5% or less) of sodium or calcium hypochlorite.[8]
-
Slow Addition: With constant stirring, slowly add the hypochlorite solution to the diluted hydrazine waste. An excess of the oxidizing agent should be used to ensure complete destruction.[8] A common guideline is to add an equal volume of 5% hypochlorite solution to the 5% hydrazine waste solution.[8]
-
Monitor the Reaction: The reaction can be vigorous and may produce gas (nitrogen). Control the addition rate to prevent splashing and excessive heat generation. Allow the mixture to stir for at least 2 hours to ensure the reaction is complete.
-
Verify Neutralization: After the reaction, check the pH of the solution. If necessary, adjust the pH to be between 6 and 8 using a suitable acid or base.[11]
-
Containerize for Disposal: Pour the treated, neutralized solution into a designated hazardous waste container. The container must be clearly labeled as "Neutralized Hydrazine Waste" and include a list of its contents.
-
Final Disposal: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[4] Never pour the treated or untreated waste down the drain.[8]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for 5-Hydrazinyl-2-methoxypyridine HCl.
References
- 1. benchchem.com [benchchem.com]
- 2. 179543-88-5|this compound|BLD Pharm [bldpharm.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. nj.gov [nj.gov]
- 6. epa.gov [epa.gov]
- 7. TABLE 7-1, Regulations and Guidelines Applicable to Hydrazine - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. arxada.com [arxada.com]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. nexchem.co.uk [nexchem.co.uk]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
